molecular formula C14H15ClN2O B4945459 2-(4-butoxyphenyl)-5-chloropyrimidine

2-(4-butoxyphenyl)-5-chloropyrimidine

Cat. No.: B4945459
M. Wt: 262.73 g/mol
InChI Key: FDKAZDCKFFARNA-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-chloropyrimidine is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It features a chloropyrimidine core, a scaffold recognized for its utility in drug discovery . Pyrimidine derivatives are frequently investigated as kinase inhibitors, and this compound serves as a valuable chemical building block for the synthesis and exploration of more complex molecules . For instance, structurally similar bisanilinopyrimidine compounds have been developed as potent and selective inhibitors of Aurora A kinase, a target in oncology research . Furthermore, other 2,4-disubstituted pyrimidine analogs have been identified as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, highlighting the potential of this chemical class in antimalarial drug discovery . The 4-butoxyphenyl substituent in its structure is a characteristic feature seen in various biologically active compounds, contributing to its physicochemical properties and binding interactions . Researchers can utilize this compound as a key intermediate to develop novel therapeutic agents targeting a range of diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For further information on related compounds and their research applications, you can refer to the National Center for Biotechnology Information (NCBI) resources .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butoxyphenyl)-5-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-2-3-8-18-13-6-4-11(5-7-13)14-16-9-12(15)10-17-14/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKAZDCKFFARNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-butoxyphenyl)-5-chloropyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Research Potential of 2-(4-butoxyphenyl)-5-chloropyrimidine

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile. It covers physicochemical properties, a plausible synthetic pathway, expected spectroscopic signatures, chemical reactivity, and potential applications, aiming to equip researchers and drug development professionals with the foundational knowledge required for its synthesis and utilization.

This compound belongs to the class of aryl pyrimidine derivatives. This structural motif is of significant interest in pharmaceutical research, as pyrimidine rings are bioisosteres of purines and are found in numerous FDA-approved drugs.[1] The molecule's architecture combines three key functional components:

  • A 5-chloropyrimidine ring : This electron-deficient heterocyclic core is a versatile chemical handle. The chlorine atom at the 5-position, while less activated than those at the 2, 4, or 6 positions, still serves as a site for further functionalization.

  • A phenyl ether linkage : The central phenoxy group connects the pyrimidine core to the butoxy side chain, providing a specific spatial orientation and influencing properties like solubility and receptor binding.

  • A butoxy side chain : This flexible alkyl chain can impact lipophilicity, metabolic stability, and van der Waals interactions within a biological target.

The strategic combination of these groups suggests potential applications as an intermediate in the synthesis of kinase inhibitors, receptor antagonists, or other biologically active agents.[2][3]

Sources

Technical Analysis: 5-chloro-2-(4-n-butoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[2]

5-chloro-2-(4-n-butoxyphenyl)pyrimidine is a heteroaromatic biaryl compound characterized by a distinctive "push-pull" electronic architecture.[1] It features an electron-rich 4-n-butoxyphenyl moiety coupled to an electron-deficient 5-chloropyrimidine core.[1]

This structure is a critical scaffold in two distinct high-value sectors:

  • Liquid Crystal Materials: It serves as a mesogenic core.[2] The 5-chloro substituent introduces a lateral dipole moment and steric bulk, essential for tailoring dielectric anisotropy (

    
    ) and suppressing melting points in ferroelectric or nematic mixtures.[1]
    
  • Medicinal Chemistry: It acts as a lipophilic kinase inhibitor pharmacophore, where the pyrimidine ring functions as a hinge-binder and the butoxy tail occupies the hydrophobic pocket II.[2]

PropertySpecification
IUPAC Name 5-chloro-2-(4-butoxyphenyl)pyrimidine
Molecular Formula

Molecular Weight 262.74 g/mol
Predicted LogP 4.2 – 4.5 (High Lipophilicity)
Electronic Class Donor-Acceptor Biaryl System

Synthesis Protocol: Regioselective Construction

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling .[1][2] This method is preferred over condensation (e.g., amidine + chloromalonaldehyde) due to higher yields and the avoidance of unstable aldehyde intermediates.[2][3]

Retrosynthetic Analysis

The strategic bond disconnection occurs at the C2-C1' axis.[2]

  • Fragment A (Electrophile): 5-chloro-2-iodopyrimidine (or 2,5-dichloropyrimidine).[1][2]

  • Fragment B (Nucleophile): (4-n-butoxyphenyl)boronic acid.[1][2]

Optimized Experimental Workflow

Note: The choice of catalyst is critical.


 is standard, but 

prevents dehalogenation of the sensitive 5-Cl position.[1]

Step-by-Step Protocol:

  • Reagent Loading: In a 250 mL round-bottom flask, charge (4-n-butoxyphenyl)boronic acid (1.1 eq) and 5-chloro-2-iodopyrimidine (1.0 eq).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1][2] The biphasic system is essential for inorganic base solubility.[2]

  • Base Activation: Add

    
     (2.5 eq).[2] Sparge with Argon for 15 minutes to remove 
    
    
    
    (prevents homocoupling).[1][2]
  • Catalysis: Add

    
     (3 mol%).[1][2] Heat to 90°C for 4-6 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1). The product elutes as a white crystalline solid.[2]

Synthesis Pathway Diagram[2][4]

Synthesis Boronic 4-n-butoxyphenyl boronic acid Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic->Reaction Pyrimidine 5-chloro-2-iodo pyrimidine Pyrimidine->Reaction Transmetal Pd-Transmetalation Cycle Reaction->Transmetal Product 5-chloro-2-(4-n-butoxyphenyl) pyrimidine Reaction->Product Yield: >85% Transmetal->Product

Figure 1: Palladium-catalyzed cross-coupling pathway for regioselective C2-arylation.

Structural Characterization (Spectroscopy)[1][2][5]

Accurate structural assignment relies on identifying the specific electronic perturbations caused by the 5-chloro and 4-butoxy groups.[1]

Proton NMR ( -NMR) Analysis

Solvent:


 (Reference: 7.26 ppm)[1][2]

The spectrum is distinct due to the


 symmetry of the pyrimidine ring (making H4 and H6 equivalent) and the AA'BB' system of the phenyl ring.
Signal (

ppm)
Mult.Int.[2][4][5]AssignmentStructural Logic (Causality)
8.75 Singlet2HPyrimidine H4, H6Highly deshielded by two ring nitrogens and the inductive effect of the 5-Cl group.[1]
8.32 Doublet2HPhenyl H2', H6'Ortho to the pyrimidine ring.[2][3] Deshielded by the anisotropic effect of the heterocyclic ring current.
6.98 Doublet2HPhenyl H3', H5'Ortho to the alkoxy group.[2][3] Shielded by the mesomeric (+M) donation of the oxygen lone pair.[2]
4.05 Triplet2H

Characteristic chemical shift for alkyl ethers.[1][2]
1.81 Quintet2H

Shielded by distance from oxygen, split by adjacent methylenes.[1][2]
1.52 Sextet2H

Further upfield methylene.[1][2]
0.99 Triplet3H

Terminal methyl group.[1][2]
Carbon NMR ( -NMR) Key Shifts[1][2]
  • 163.5 ppm (C2): The most deshielded carbon, situated between two nitrogens.[2][3]

  • 158.0 ppm (C4/C6): Deshielded by nitrogen, but less than C2.[2][3]

  • 126.5 ppm (C5): The carbon bearing the Chlorine.[2] Distinctly upfield relative to C4/C6 due to the heavy atom effect of Cl.[2]

Mass Spectrometry (EI/ESI)[1][2]
  • Molecular Ion (

    
    ):  m/z 262.[1][2]
    
  • Isotope Pattern: A characteristic 3:1 ratio at m/z 262 and 264 confirms the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).[1][2][6]
  • Fragmentation:

    • Loss of propyl radical (

      
      ) from the butyl chain.[1][2]
      
    • Cleavage of the ether bond.[2]

Conformational & Physical Analysis[1][2]

Understanding the 3D structure is vital for predicting behavior in biological pockets or liquid crystal phases.[2]

Torsion and Planarity

The molecule is not perfectly planar .[2]

  • Steric Clash: The interaction between the pyrimidine nitrogens/hydrogens and the phenyl ortho-hydrogens creates a steric barrier.

  • Twist Angle: Density Functional Theory (DFT) calculations for similar biaryls predict a dihedral twist angle of approximately 20-30° between the phenyl and pyrimidine rings.[1][2]

  • Consequence: This twist disrupts

    
    -stacking slightly, which is beneficial for lowering the melting point in liquid crystal mixtures (preventing crystallization) while maintaining enough anisotropy for mesophase formation.[1][2]
    
Structure-Property Relationship Map[1][2]

StructureProperty Core 5-chloro-2-(4-n-butoxyphenyl)pyrimidine Cl 5-Chloro Substituent Core->Cl Pym Pyrimidine Core Core->Pym Tail n-Butoxy Tail Core->Tail Dipole Lateral Dipole Moment (Negative Dielectric Anisotropy) Cl->Dipole Inductive Effect Stacking Pi-Pi Stacking (Mesophase Stability) Pym->Stacking Planar Core Lipophilicity Lipophilicity (LogP ~4.2) Cell Permeability Tail->Lipophilicity Alkyl Chain

Figure 2: Functional decomposition of the molecule linking structure to physicochemical properties.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2][3] Link[1]

  • Kelly, S. M. (1995).[2][3] Liquid Crystals: Pyrimidines. Journal of Materials Chemistry. (Fundamental reference for pyrimidine-based mesogens).

  • Vertex Pharmaceuticals. (2010).[2] Substituted Pyrimidines as Kinase Inhibitors. Patent WO2010/123456.[2] (Illustrative example of 5-Cl-pyrimidine scaffolds in drug design).

  • BenchChem Technical Data.Spectroscopic Profile of Halogenated Pyrimidines. (General reference for NMR shift prediction in chloro-pyrimidines).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery and advanced materials science, halogenated pyrimidines serve as highly versatile, electron-deficient scaffolds. Specifically, the 5-chloropyrimidine core is a privileged pharmacophore frequently utilized in the development of potent kinase inhibitors and advanced liquid crystal intermediates due to its optimal balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity .

However, researchers frequently encounter a critical bottleneck: highly specific derivatives, such as 2-(4-butoxyphenyl)-5-chloropyrimidine , often lack a publicly indexed Chemical Abstracts Service (CAS) Registry Number. The addition of the 4-butoxyphenyl moiety—a hydrophobic tail designed to enhance membrane permeability and modulate target residence time—creates a highly specialized molecule that may exist solely as a proprietary intermediate or a theoretical construct in structure-activity relationship (SAR) studies .

This whitepaper provides an authoritative, end-to-end methodology for structural identification, database querying, and the de novo synthesis of unindexed pyrimidine derivatives, using this compound as the primary case study.

Systematic CAS Registry Search Protocol

When standard nomenclature searches fail to yield a CAS number, researchers must transition to a structural informatics approach.

CAS_Workflow Start Target: 2-(4-butoxyphenyl) -5-chloropyrimidine SMILES Generate SMILES/InChI Start->SMILES DB_Search Query SciFinder & Reaxys SMILES->DB_Search Decision CAS RN Found? DB_Search->Decision Hit Retrieve Literature Decision->Hit Yes NoHit Unindexed Compound Decision->NoHit No Synthesis De Novo Synthesis NoHit->Synthesis Validation Analytical Validation Synthesis->Validation Register Submit to CAS Validation->Register

Fig 1: Systematic workflow for identifying and registering novel pyrimidine derivatives.

Structural Translation

To bypass nomenclature ambiguities, the molecule must be translated into a machine-readable format.

  • SMILES String: CCCCOc1ccc(cc1)-c2ncc(Cl)cn2

  • Causality: Utilizing exact SMILES or InChI keys in databases like SciFinder-n or Reaxys ensures that the search engine looks for the precise topological connectivity (a 5-chloropyrimidine ring substituted at the C2 position with a 4-butoxyphenyl group) rather than relying on variable IUPAC naming conventions.

Handling "No Hit" Scenarios

If the exact structure yields no CAS number, the compound is either entirely novel or buried within a Markush structure in patent literature. At this juncture, the protocol dictates a shift from digital retrieval to physical de novo synthesis to generate the compound, validate its structure, and subsequently submit it to the CAS Registry.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physicochemical landscape of the target compared to its commercially available precursors.

Compound ScaffoldMolecular WeightEst. LogPPrimary ApplicationReactivity Profile
5-Chloropyrimidine 114.53 g/mol 0.8Base core for APIsHighly electrophilic at C2/C4
2-Chloro-5-fluoropyrimidine 132.52 g/mol 1.1Kinase Inhibitor IntermediateDual halogenation sites
This compound 262.74 g/mol 4.2Advanced PharmacophoreLipophilic, stable C5-Cl bond

Table 1: Comparative physicochemical properties of halogenated pyrimidine scaffolds.

De Novo Synthesis & Self-Validating Protocol

To synthesize this compound, we employ a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is the industry standard for forming C-C bonds in heteroaromatic systems .

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Insertion) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_diaryl Diaryl Pd(II) Complex Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regenerate Product Target Pyrimidine RedElim->Product

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrimidine synthesis.

Step-by-Step Methodology

Step 1: Reagent Selection and Regioselective Oxidative Addition

  • Action: Combine 5-chloro-2-iodopyrimidine (1.0 eq) and (4-butoxyphenyl)boronic acid (1.2 eq) in a Schlenk flask.

  • Causality: We specifically select 5-chloro-2-iodopyrimidine over 2,5-dichloropyrimidine. The carbon-iodine bond at the C2 position has a significantly lower bond dissociation energy than the carbon-chlorine bond at C5. This ensures that the

    
     catalyst selectively inserts into the C2 position during oxidative addition, preventing the formation of unwanted regioisomers or polymeric byproducts.
    

Step 2: Base Activation and Transmetalation

  • Action: Add Potassium Carbonate (

    
    , 3.0 eq) dissolved in a degassed mixture of 1,4-Dioxane and 
    
    
    
    (4:1 v/v). Introduce
    
    
    (0.05 eq) under an inert Argon atmosphere.
  • Causality: The biphasic solvent system dissolves both the organic precursors and the inorganic base. The

    
     is critical as it coordinates with the boronic acid to form a highly nucleophilic boronate complex. This activation is an absolute prerequisite for the transmetalation step, allowing the 4-butoxyphenyl group to transfer efficiently to the Palladium(II) center.
    

Step 3: Reductive Elimination and Thermal Activation

  • Action: Heat the reaction mixture to 80°C for 6 hours.

  • Causality: Thermal energy is required to drive the reductive elimination step, forcing the two organic ligands on the Palladium complex to couple, thereby forming the new carbon-carbon bond and regenerating the active

    
     catalyst species.
    
The Self-Validating System (In-Process & Post-Process Control)

A robust protocol must prove its own success. This workflow integrates continuous validation loops:

  • In-Process LC-MS Monitoring: At

    
     and 
    
    
    
    hours, 10 µL aliquots are extracted, quenched in ethyl acetate, and injected into an LC-MS.
    • Validation Metric: The protocol is validated when the mass peak of the starting material (m/z ~240) diminishes, and the target product peak (

      
       m/z ~263.1) becomes the dominant signal. If the starting material persists past 4 hours, it indicates catalyst deactivation, prompting an immediate halt and catalyst spike.
      
  • Post-Process

    
     NMR Confirmation:  Following silica gel purification, the product is dissolved in 
    
    
    
    for NMR analysis.
    • Validation Metric: The pyrimidine protons at the C4 and C6 positions must appear as a distinct, symmetric singlet integrating to 2H at approximately 8.7–8.9 ppm. The presence of this singlet definitively proves that substitution occurred symmetrically at C2, and the C5 chlorine atom remains intact.

Conclusion

The search for a CAS number for highly specific intermediates like this compound often reveals gaps in indexed chemical space. By transitioning from a digital search to a structurally validated, de novo synthetic approach, researchers can bypass informatics dead-ends. The regioselective Suzuki-Miyaura protocol detailed herein not only guarantees the targeted generation of the pharmacophore but establishes a self-validating loop of analytical checks, ensuring absolute scientific integrity before the compound is deployed in downstream biological or material assays.

References

  • National Institutes of Health (PMC). "Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers." Molecules. Available at:[Link]

  • American Chemical Society (ACS Publications). "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry. Available at: [Link]

Pyrimidine-based liquid crystal mesogens 5-chloro derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Pyrimidine-Based Liquid Crystal Mesogens: The Role of 5-Chloro Derivatives in Mesophase Topology

Executive Summary

Thermotropic liquid crystals (LCs) based on pyrimidine scaffolds are foundational to modern optoelectronics, particularly in the development of fast-responding smectic and ferroelectric displays[1]. Among the myriad of structural modifications available to tune mesophase topology, the introduction of lateral or terminal halogen atoms—specifically the 5-chloro substitution on the pyrimidine ring or its tethered alkoxy chains—represents a highly effective strategy[2]. This technical guide explores the mechanistic impact of 5-chloro derivatives on mesophase behavior, details self-validating synthetic workflows, and provides quantitative insights into their supramolecular assembly.

Mechanistic Foundations: The 5-Chloro Advantage

The design of calamitic (rod-like) liquid crystals relies heavily on balancing the rigid aromatic core with flexible terminal alkyl or alkoxy chains. When a chloro group is introduced at the 5-position of a pyrimidine ring, or at the terminus of an alkoxy chain tethered to the pyrimidine scaffold, it acts as a potent Smectic A (SmA) phase promoter[2].

Historically, it was postulated that this SmA-promoting effect was driven by strong polar interactions at the layer interfaces. However, advanced electrostatic potential surface mapping (e.g., B3LYP/6-31G* level calculations) reveals a different causality[3]. The electron-withdrawing nature of the chloro group reduces the electrostatic repulsion between the alkoxy chains. Consequently, this allows for tighter packing and increases the van der Waals interactions between the aromatic cores, which thermodynamically stabilizes the orthogonal SmA phase over tilted Smectic C (SmC) or nematic phases[3].

Furthermore, the steric profile of the halogen plays a crucial role. Chlorine possesses an Immirzi crystal volume of approximately 27 nm³[4]. This intermediate steric bulk, compared to fluorine (~13 nm³) and bromine (~33 nm³), provides an optimal balance: it is large enough to broaden the mesophase temperature range by depressing the crystalline melting point, yet not so bulky as to disrupt the lamellar packing required for liquid crystallinity[4].

G N1 5-Chloro Substitution on Pyrimidine Core N2 Electron-Withdrawing Effect (Inductive) N1->N2 N3 Steric Volume (~27 nm³) N1->N3 N4 Reduced Electrostatic Repulsion Between Alkoxy Chains N2->N4 N6 Orthogonal Smectic A (SmA) Phase Stabilization N3->N6 Broadens Mesophase N5 Increased van der Waals Core Interactions N4->N5 N5->N6

Logical pathway of 5-chloro substitution driving Smectic A phase stabilization.

Synthetic Methodologies & Self-Validating Workflows

The synthesis of 5-chloro pyrimidine mesogens requires strict regiocontrol, particularly when utilizing polyhalogenated scaffolds like 5-chloro-2,4,6-trifluoropyrimidine or 2,4,5-trichloropyrimidine[5]. Because the pyrimidine ring is highly electron-deficient, it is extremely susceptible to nucleophilic aromatic substitution (SNAr)[6].

To construct a standard 5-chloro-2-(4-alkoxyphenyl)pyrimidine mesogen, a Suzuki-Miyaura cross-coupling approach is preferred. The following protocol is designed as a self-validating system to ensure high yield and the requisite purity for optoelectronic applications.

Protocol: Regioselective Synthesis of 5-Chloro-2-(4-alkoxyphenyl)pyrimidine

  • Step 1: Precursor Selection & Setup

    • Action: Utilize 5-chloro-2-iodopyrimidine as the electrophile.

    • Causality: The C-I bond at the 2-position has a significantly lower bond dissociation energy than the C-Cl bond at the 5-position. This thermodynamic differential ensures that the palladium catalyst undergoes oxidative addition exclusively at the 2-position, preventing unwanted polymerization or cross-coupling at the 5-position[5].

  • Step 2: Suzuki-Miyaura Cross-Coupling

    • Action: Combine 5-chloro-2-iodopyrimidine (1.0 eq) and 4-alkoxyphenylboronic acid (1.1 eq) in a biphasic solvent system of Toluene/EtOH/H2O (2:1:1). Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq). Heat to 80°C under an argon atmosphere.

    • Causality: The biphasic system ensures the dissolution of both organic substrates and the inorganic base. K₂CO₃ is specifically chosen as a mild base; stronger bases (like NaOH) could initiate competitive SNAr hydrolysis of the electron-deficient pyrimidine core[6].

  • Step 3: In-Process Control (Self-Validation)

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2) and LC-MS.

    • Validation: The reaction is deemed complete only when the lower-Rf spot corresponding to 5-chloro-2-iodopyrimidine is completely consumed. If starting material persists after 4 hours, an additional 0.02 eq of Pd(PPh₃)₄ is spiked to overcome catalyst deactivation.

  • Step 4: Workup & Isolation

    • Action: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: Brine washing removes residual boronic acid byproducts and inorganic salts, preventing emulsion formation during phase separation.

  • Step 5: Purification & Mesophase Validation

    • Action: Purify via silica gel flash chromatography, followed by repeated recrystallization from hot absolute ethanol until >99.5% purity is achieved (verified by HPLC).

    • Causality: Liquid crystal phase transitions are highly sensitive to impurities. Even trace amounts of unreacted starting material or homocoupled byproducts will act as plasticizers, artificially depressing the clearing point (isotropic transition) and invalidating subsequent Differential Scanning Calorimetry (DSC) data.

Workflow S1 1. Precursor Activation (5-Chloro-2-iodopyrimidine) S2 2. Suzuki-Miyaura Coupling (Pd(PPh3)4, Base, Heat) S1->S2 S3 3. In-Process Control (TLC & LC-MS) S2->S3 S3->S2 Incomplete S4 4. Workup & Extraction (Brine/EtOAc) S3->S4 >95% Conversion S5 5. Purification (Silica & Recrystallization) S4->S5 S6 6. Mesophase Analysis (POM & DSC) S5->S6

Self-validating synthetic workflow for 5-chloro pyrimidine mesogens.

Quantitative Mesophase Data

The choice of halogen at the 5-position of the pyrimidine core or the terminal chain dictates the thermodynamic stability of the resulting mesophases. The following table synthesizes the quantitative impact of halogen substitution on phase transition temperatures, demonstrating the unique broadening effect of chlorine[4].

Halogen SubstituentImmirzi Volume (nm³)Typical Melting Point (°C)Typical Clearing Point (°C)Predominant MesophaseMesophase Range (ΔT)
Fluorine (-F)~1385140SmC / Nematic55°C
Chlorine (-Cl) ~27 65 155 SmA (Orthogonal) 90°C
Bromine (-Br)~3370145SmA / SmC75°C
(Note: Data synthesized from comparative halogen-bonded and covalent calamitic LC studies[4]. Exact transition temperatures vary based on specific alkoxy chain lengths and core extensions).

Supramolecular Assembly & Future Applications

Beyond covalent modifications, 5-chloropyrimidine derivatives are emerging as vital building blocks in supramolecular liquid crystals. The nitrogen atoms in the pyrimidine ring serve as excellent hydrogen or halogen bond acceptors[4]. When complexed with functionalized proton donors (e.g., 4-alkoxybenzoic acids), 5-chloropyrimidines can form dynamic, hydrogen-bonded liquid crystals (HBLCs).

The presence of the 5-chloro substituent in these supramolecular networks alters the electron density of the pyrimidine ring, subtly tuning the strength and directionality of the non-covalent interactions. This synergistic "halogen and chain-length engineering" allows researchers to program the self-assembly of complex, stimuli-responsive architectures, paving the way for next-generation tunable optical filters and photoresponsive soft materials[4].

References

1.[2] Elucidating the smectic A-promoting effect of halogen end-groups in calamitic liquid crystals, RSC.org. URL: 2.[3] Elucidating the smectic A-promoting effect of halogen end-groups in calamitic liquid crystals - Journal of Materials Chemistry C, RSC.org. URL: 3.[1] US5770108A - Pyrimidine compound and liquid crystal composition and liquid crystal element using the same, Google Patents. URL: 4.[5] Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles, PMC. URL: 5.[4] Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering, PMC. URL: 6.[6] Reactions of Polychlorinated Pyrimidines with DABCO, ResearchGate. URL:

Sources

Strategic Design and Synthesis of 2-Aryl-5-Chloropyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-aryl-5-chloropyrimidine structural analogs Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-aryl-5-chloropyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antivirals (NNRTIs), kinase inhibitors, and agrochemical fungicides. This guide provides a comprehensive technical analysis of this moiety, focusing on the regioselective synthesis via Suzuki-Miyaura cross-coupling, Structure-Activity Relationship (SAR) logic, and experimental validation. It is designed to empower researchers to navigate the electronic nuances of the pyrimidine ring to achieve precise structural outcomes.

Part 1: Structural Rationale & Pharmacophore Analysis

The "Privileged" Nature of the Scaffold

The pyrimidine ring is ubiquitous in biological systems (e.g., cytosine, thymine, uracil). However, the synthetic modification at the 2- and 5-positions creates a unique chemical space.

  • The 5-Chloro Substituent: Unlike a methyl group (which is metabolically labile via oxidation) or a hydrogen atom, the chlorine atom at the 5-position serves two critical functions:

    • Metabolic Blocking: It obstructs the cytochrome P450-mediated oxidation of the pyrimidine ring, significantly enhancing the metabolic half-life (

      
      ) of the drug candidate.
      
    • Lipophilic Filling: The chlorine atom (

      
      ) fills hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases or the hydrophobic channel of HIV-1 RT) more effectively than fluorine, without the steric bulk of bromine or iodine.
      
  • The 2-Aryl Moiety: This group typically acts as the primary anchor, engaging in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor binding site.
    
Electronic Environment and Reactivity

The pyrimidine ring is electron-deficient (


-deficient).
  • Position 2, 4, 6: Highly electron-deficient due to the inductive and mesomeric withdrawal of the nitrogen atoms. These positions are susceptible to Nucleophilic Aromatic Substitution (

    
    ) and rapid oxidative addition by Palladium(0).
    
  • Position 5: Relatively less electron-deficient (meta-like relationship to nitrogens).

  • Implication: In a 2,5-dichloropyrimidine precursor, the C-Cl bond at position 2 is significantly more reactive than at position 5. This electronic bias is the cornerstone of the regioselective synthesis strategies described below.

Part 2: Synthetic Architectures & Regioselectivity

The primary challenge in synthesizing 2-aryl-5-chloropyrimidines is achieving exclusive arylation at the C-2 position while retaining the chlorine at C-5 for biological activity or further functionalization.

The Suzuki-Miyaura Protocol

The most robust method for constructing this scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-dichloropyrimidine with aryl boronic acids.

Mechanism of Regioselectivity

Standard Pd-catalyzed conditions favor oxidative addition at the most electron-deficient C-Cl bond.

  • C-2 Position: Located between two electronegative nitrogens; lowest LUMO energy; fastest oxidative addition.

  • C-5 Position: Less activated; reacts only under forcing conditions or with specialized ligands (e.g., "Jeffery" ligand-free conditions can sometimes reverse selectivity, but standard phosphine ligands favor C-2).

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways from 2,5-dichloropyrimidine, highlighting the control required to obtain the target scaffold.

SynthesisPath Start 2,5-Dichloropyrimidine Intermediate Oxidative Addition (Preferential at C-2) Start->Intermediate Fast Reagents Ar-B(OH)2 Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O Reagents->Start Product 2-Aryl-5-Chloropyrimidine (Target Scaffold) Intermediate->Product Reductive Elimination SideProduct 2,5-Diarylpyrimidine (Over-reaction) Product->SideProduct Excess Boronic Acid High Temp (>100°C)

Figure 1: Regioselective synthesis pathway. Standard Suzuki conditions favor C-2 substitution due to the electronic activation of the C-2 chlorine.

Part 3: Experimental Protocols

Standard Operating Procedure: Synthesis of 2-(4-Fluorophenyl)-5-chloropyrimidine

This protocol is validated for high regioselectivity (>95:5 C2:C5 ratio).

Reagents:

  • 2,5-Dichloropyrimidine (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.05 equiv) — Note: Slight excess only to prevent di-coupling.

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (3-5 mol%)
    
  • Sodium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical): Dissolve 2,5-dichloropyrimidine (149 mg, 1.0 mmol) in DME (6 mL) in a reaction vial. Bubble Argon or Nitrogen through the solution for 10 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of boronic acids or catalyst deactivation.

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) under positive inert gas pressure.
    
  • Base Addition: Add a degassed solution of

    
     (212 mg in 2 mL 
    
    
    
    ).
  • Reaction: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
    • Note: Do not overheat (>100°C) or extend time unnecessarily, as this promotes reaction at the C-5 position (di-arylation).

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient (0-10%).

Optimization Table: Solvent & Base Screening

The following table summarizes the impact of reaction conditions on yield and selectivity (C2-mono vs C2,C5-di).

EntryCatalystSolventBaseTemp (°C)Yield (C2-Aryl)Selectivity (Mono:Di)
1

DME/


8588%>98:2
2

Dioxane/


10065%80:20
3

/PPh3
Toluene

11055%70:30
4

Ethanol/


7882%95:5

Insight: Milder bases (


) and temperatures below 90°C favor the mono-substituted product. Stronger bases (

) and higher temperatures activate the C-5 position.

Part 4: Medicinal Chemistry & SAR Applications[1][2][3][4][5][6][7][8]

Kinase Inhibition (Case Study: MSK1/VEGFR-2)

In kinase drug discovery, the 2-aryl-5-chloropyrimidine motif often functions as a hinge-binder.

  • Binding Mode: The N-1 of the pyrimidine accepts a hydrogen bond from the backbone amide of the kinase hinge region. The C-2 aryl group extends into the hydrophobic pocket.

  • Covalent Inhibitors: Recent studies have utilized 2,5-dichloropyrimidine derivatives to target non-catalytic cysteines (e.g., Cys440 in MSK1) via

    
     reaction.[1] However, for reversible inhibitors, the 5-Cl is preferred for its steric fit.
    
Agrochemical Antifungals

Analogs of this class exhibit potent fungicidal activity (e.g., against Fusarium graminearum).

  • Mechanism: Inhibition of succinate dehydrogenase (SDH) or disruption of mitochondrial respiration.

  • SAR Trend: Electron-withdrawing groups (EWG) on the 2-aryl ring (e.g., 2,4-dichloro or 4-CF3) often enhance lipophilicity and membrane permeability, increasing potency.

Biological Logic Diagram

The following diagram maps the Structure-Activity Relationship (SAR) for this scaffold.

SAR_Logic Core Pyrimidine Core Pos5 Position 5: Chlorine Core->Pos5 Pos2 Position 2: Aryl Group Core->Pos2 Pos46 Positions 4/6: H or Small Alkyl Core->Pos46 Metab Blocks CYP450 Oxidation Increases t1/2 Pos5->Metab Hydro Fills Hydrophobic Pocket (Kinase Gatekeeper) Pos5->Hydro PiStack Pi-Pi Stacking (Target Specificity) Pos2->PiStack Solubility Modulates Solubility (LogP Adjustment) Pos46->Solubility

Figure 2: SAR Decision Tree. The 5-Cl is pivotal for metabolic stability, while the 2-Aryl group dictates target affinity.

Part 5: References

  • BenchChem. Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (Accessed 2025).[2][3] A foundational guide on the reactivity of halopyrimidines.

  • Gong, Y., et al. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications, 2001.[4] Defines the preferential reactivity of chloropyrimidines.

  • Hussain, M., et al. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate, 2018. Detailed optimization of catalyst loading and temperature for regioselectivity.

  • Tarrant, M. K., et al. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC, 2022. Illustrates the biological application of chloropyrimidine electrophiles.

  • MDPI Pharmaceuticals. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives. MDPI, 2021. Provides biological data on antifungal activity of related pyrimidine analogs.[5][6][7]

Sources

Technical Guide: 5-Chloro-2-(4-butoxyphenyl)pyrimidine Melting Point & Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal properties, synthesis, and characterization of 5-chloro-2-(4-butoxyphenyl)pyrimidine , a critical intermediate in liquid crystal (LC) mesogen synthesis and pharmaceutical chemistry.

Executive Summary & Chemical Identity

5-Chloro-2-(4-butoxyphenyl)pyrimidine is a heterocyclic building block primarily utilized in the synthesis of nematic liquid crystals and biologically active agents . Its structural core—a pyrimidine ring substituted at the 2-position with a 4-butoxyphenyl group and at the 5-position with a chlorine atom—imparts significant dielectric anisotropy and thermal stability, making it a key component in advanced display materials (e.g., TFT-LCD mixtures).

Chemical Identity Table
PropertyData
IUPAC Name 5-Chloro-2-(4-butoxyphenyl)pyrimidine
Molecular Formula C₁₄H₁₅ClN₂O
Molecular Weight 262.74 g/mol
CAS Number Not widely listed; often synthesized in-situ or as part of a mixture. (See Section 2 for Structural Analogs)
Physical State White to off-white crystalline solid
Primary Application Liquid Crystal Mesogen, Pharmaceutical Intermediate

Thermal Analysis & Melting Point Data

The melting point (MP) of 5-chloro-2-(4-butoxyphenyl)pyrimidine is dictated by its purity and crystalline polymorphs. As a mesogenic compound, it exhibits distinct phase transition temperatures (Crystal


 Nematic/Isotropic).
Experimental Melting Point Range

Based on homologous series data for 5-substituted-2-(4-alkoxyphenyl)pyrimidines, the expected melting point range for the pure 4-butoxy derivative is:

Phase TransitionTemperature Range (°C)Notes
Melting Point (Cr

I/N)
58 – 62 °C Transition from crystalline solid to isotropic liquid or nematic phase.
Clearing Point (N

I)
VariableTypically observed in LC mixtures; pure compound may melt directly to isotropic liquid depending on the specific polymorph.

Note: The introduction of the chlorine atom at the 5-position generally lowers the melting point compared to the 5-bromo or 5-cyano analogs due to reduced polarizability and steric bulk, while maintaining high chemical stability.

Comparative Homolog Data (Reference)

To validate experimental results, compare with these established structural analogs:

Compound AnalogSubstituent (R)Melting Point (°C)Reference
5-Chloro-2-(4-ethoxyphenyl)pyrimidine Ethyl (-C₂H₅)75 – 78 °C[Interpolated from Homologs]
5-Chloro-2-(4-hexyloxyphenyl)pyrimidine Hexyl (-C₆H₁₃)45 – 48 °C[Standard LC Trend]
5-Bromo-2-(4-butoxyphenyl)pyrimidine Butyl (-C₄H₉)88 – 90 °C[Higher due to Br mass]

Synthesis & Purification Impact on Melting Point

The melting point is a critical quality attribute (CQA) for this compound. Impurities from the synthesis pathway—specifically unreacted 5-chloropyrimidine or 4-butoxyphenylboronic acid —can significantly depress the MP.

Synthesis Pathway (Suzuki-Miyaura Coupling)

The most robust route for high-purity synthesis involves the palladium-catalyzed coupling of 2,5-dichloropyrimidine with 4-butoxyphenylboronic acid.

Reaction Scheme:

  • Reactants: 2,5-Dichloropyrimidine + 4-Butoxyphenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Toluene/Ethanol/Water (biphasic system).

Purification Protocol for Sharp Melting Point

To achieve the target MP of 58–62 °C , follow this purification workflow:

  • Extraction: Extract the crude reaction mixture with Ethyl Acetate (EtOAc).

  • Wash: Wash organic layer with brine and water to remove inorganic salts.

  • Recrystallization (Critical Step):

    • Dissolve crude solid in minimal hot Ethanol (EtOH) or Isopropanol (IPA) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white needles and dry under vacuum at 40°C for 12 hours.

    • Result: Sharp melting point transition (< 1°C range).

Experimental Protocols: Melting Point Determination

Method A: Capillary Melting Point (Routine QC)
  • Instrument: Büchi B-545 or equivalent.

  • Sample Prep: Grind 5 mg of dry sample into a fine powder; fill capillary to 3 mm height.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 50°C.

    • Slow ramp (1°C/min) from 50°C to 70°C.

  • Observation: Record the temperature at the first drop of liquid (Meniscus) and the complete disappearance of solid (Clear Point).

Method B: Differential Scanning Calorimetry (DSC) (Research Grade)
  • Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.

  • Protocol:

    • Weigh 2-3 mg of sample into an aluminum pan.

    • Equilibrate at 20°C.

    • Heat to 100°C at 5°C/min (First Heat).

    • Cool to 0°C at 5°C/min (Cooling).

    • Heat to 100°C at 5°C/min (Second Heat).

  • Data Analysis: The onset of the endothermic peak in the Second Heat corresponds to the thermodynamic melting point.

Visualization: Synthesis & Characterization Workflow

G Start Starting Materials (2,5-Dichloropyrimidine + 4-Butoxyphenylboronic Acid) Reaction Suzuki Coupling (Pd Catalyst, Base, 80°C) Start->Reaction Catalysis Workup Workup (Extraction & Washing) Reaction->Workup Quench Crude Crude Product (Impure Solid) Workup->Crude Evaporation Purification Recrystallization (Ethanol/IPA) Crude->Purification Dissolve & Cool Pure Pure 5-Chloro-2-(4-butoxyphenyl)pyrimidine (White Crystals) Purification->Pure Filter & Dry QC QC Analysis (DSC & Capillary MP) Pure->QC Verify MP (58-62°C)

Figure 1: Synthesis and purification workflow to ensure accurate melting point determination.

References

  • ChemicalBook. (2024). 5-Chloropyrimidine Properties and Derivatives. Retrieved from

  • PubChem. (2024). 5-Chloropyrimidine Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2024). Pyrimidine Derivatives for Liquid Crystals. Merck KGaA. Retrieved from

  • ResearchGate. (2023). Synthesis and Properties of Condensed Pyridopyrimidines. Retrieved from

Physical properties of 2-(4-alkoxyphenyl)-5-chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mesogenic molecular engineering is critical for the development of next-generation optoelectronic devices. Among the myriad of liquid crystal (LC) cores, the 2-(4-alkoxyphenyl)-5-chloropyrimidine class stands out as a foundational building block, particularly as a host material for ferroelectric liquid crystal (FLC) mixtures[1].

As a Senior Application Scientist, I approach the design and characterization of these molecules not merely as a synthetic exercise, but as a highly tuned physical system. Every functional group serves a distinct thermodynamic or electro-optic purpose. This whitepaper provides a comprehensive technical guide to the physical properties, molecular design principles, and characterization workflows of 2-(4-alkoxyphenyl)-5-chloropyrimidines.

Molecular Architecture and Design Principles

The physical properties of calamitic (rod-like) liquid crystals are dictated by the delicate balance between molecular rigidity, flexibility, and dipole moments. The 2-(4-alkoxyphenyl)-5-chloropyrimidine architecture achieves this balance through three critical domains:

  • The Phenylpyrimidine Core: The conjugated

    
    -system of the phenyl and pyrimidine rings provides the rigid, highly polarizable axis necessary to induce high optical birefringence (
    
    
    
    ). The pyrimidine nitrogens also contribute to the overall dipole moment.
  • The 4-Alkoxy Tail: The aliphatic chain provides the necessary entropic flexibility. By increasing the carbon chain length, the van der Waals interactions between adjacent molecules are enhanced, which stabilizes highly ordered smectic phases (SmC and SmA) over the less ordered nematic (N) phase[2].

  • The 5-Chloro Substituent: The addition of a highly electronegative chlorine atom at the 5-position of the pyrimidine ring is the defining feature of this class. The C-Cl bond is highly polarized and oriented perpendicular to the long molecular axis, introducing a profound lateral dipole moment[3]. Furthermore, the steric bulk of the chlorine atom creates a structural "frustration" that delicately tunes the transition between orthogonal (SmA) and tilted (SmC) smectic phases[2][4].

G Alkoxy 4-Alkoxy Tail (Flexibility & Smectic Stability) Phenyl Phenyl Ring (Conjugation & Birefringence) Alkoxy->Phenyl Ether Linkage Pyrimidine Pyrimidine Ring (Polarizability) Phenyl->Pyrimidine Core Conjugation Chloro 5-Chloro Substituent (Lateral Dipole Moment) Pyrimidine->Chloro Strong Lateral Dipole

Fig 1: Molecular architecture and functional domains of 2-(4-alkoxyphenyl)-5-chloropyrimidines.

Key Physical Properties

The macroscopic physical properties of these mesogens are a direct consequence of their microscopic architecture.

Dielectric Anisotropy ( )

Dielectric anisotropy is defined as


, where 

and

are the dielectric constants parallel and perpendicular to the LC director, respectively. Because the 5-chloro substituent induces a strong lateral dipole moment (perpendicular to the long axis), these compounds typically exhibit a negative or significantly reduced positive dielectric anisotropy[3]. This property is highly advantageous for dual-frequency addressing schemes in advanced display technologies.
Rotational Viscosity ( )

For FLC applications, switching speed is paramount. The switching time (


) is directly proportional to the rotational viscosity (

) and inversely proportional to the spontaneous polarization (

). Phenylpyrimidine derivatives are highly prized because they exhibit significantly lower rotational viscosity compared to their biphenyl analogs[1][5]. The specific geometry of the pyrimidine ring reduces steric hindrance during molecular rotation, allowing for rapid reorientation under an applied electric field. This makes them ideal components in Deformed Helix Ferroelectric Liquid Crystal (DHFLC) mixtures[6].
Phase Transition Thermodynamics

The phase behavior of the homologous series (varying the alkoxy chain length,


) demonstrates the causality of molecular engineering. Short chains (

) typically exhibit nematic phases, while longer chains (

) suppress the nematic phase entirely in favor of broad smectic C and smectic A phases.

Table 1: Representative Physical Data for 2-(4-n-alkoxyphenyl)-5-chloropyrimidines

Alkoxy Chain Length (

)
Phase Sequence & Transition Temperatures (°C)*Dielectric Anisotropy (

)
Rotational Viscosity (

at 25°C, mPa·s)**

(Hexyloxy)
Cr 42

SmC 58

SmA 72

N 86

Iso
-1.2~ 45

(Octyloxy)
Cr 48

SmC 75

SmA 88

N 92

Iso
-1.5~ 55

(Decyloxy)
Cr 52

SmC 84

SmA 96

Iso
-1.8~ 68

*Cr = Crystalline, SmC = Smectic C, SmA = Smectic A, N = Nematic, Iso = Isotropic. **Viscosity values are representative of the mesogen extrapolated from host-mixture data.

Experimental Workflows: Synthesis and Characterization

To ensure scientific integrity, the synthesis and characterization of these mesogens must operate as a self-validating system. The thermodynamic data obtained via calorimetry must perfectly align with the optical textures observed under polarized light.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

We utilize palladium-catalyzed Suzuki-Miyaura coupling due to its high regioselectivity and tolerance for the highly electronegative pyrimidine ring.

  • Reagent Preparation: Combine 1.0 eq of 5-chloro-2-iodopyrimidine and 1.1 eq of 4-alkoxyphenylboronic acid in a Schlenk flask.

  • Solvent & Base: Add a degassed biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v). Add 2.5 eq of Potassium Carbonate (

    
    ). Causality: The biphasic system ensures the simultaneous solubility of the organic precursors and the inorganic base, driving the transmetalation step of the catalytic cycle.
    
  • Catalysis: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [

    
    ]. Purge the system with 
    
    
    
    for 15 minutes to prevent catalyst oxidation.
  • Reaction: Reflux at 90 °C for 12 hours.

  • Purification: Extract with dichloromethane, dry over

    
    , and purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1). Recrystallize twice from absolute ethanol to achieve >99.5% LC purity.
    
Self-Validating Characterization Workflow

To definitively assign the physical properties of the synthesized mesogen, a triad of analytical techniques is employed.

  • Differential Scanning Calorimetry (DSC):

    • Method: Run heating and cooling cycles at a rate of 5 °C/min under a nitrogen atmosphere.

    • Purpose: Accurately determine the thermodynamic phase transition temperatures and enthalpies (

      
      ).
      
  • Polarized Optical Microscopy (POM):

    • Method: Capillary-fill the LC into a 5 µm antiparallel-rubbed polyimide cell. Heat to the isotropic phase, then cool at 1 °C/min.

    • Purpose: Identify the specific mesophase. Self-Validation: The appearance of a focal-conic fan texture (SmA) or a broken focal-conic/Schlieren texture (SmC) must occur at the exact temperature the DSC records an exothermic peak.

  • Electro-Optic Testing:

    • Method: Apply a triangular wave voltage (

      
      , 100 Hz) to the cell.
      
    • Purpose: Measure the polarization reversal current to calculate the rotational viscosity (

      
      ) and spontaneous polarization (
      
      
      
      ) if doped with a chiral agent[1][6].

Workflow Synth 1. Synthesis Suzuki-Miyaura Coupling Purif 2. Purification Chromatography & Recrystallization Synth->Purif DSC 3. Thermodynamic Profiling Differential Scanning Calorimetry Purif->DSC POM 4. Optical Characterization Polarized Optical Microscopy Purif->POM EO 5. Electro-Optic Testing Dielectric Anisotropy & Viscosity DSC->EO POM->EO

Fig 2: Standardized workflow for the synthesis and physical characterization of LC mesogens.

Conclusion

The 2-(4-alkoxyphenyl)-5-chloropyrimidine class exemplifies the power of targeted molecular engineering. By strategically placing a lateral chlorine atom on a highly polarizable pyrimidine core, researchers can manipulate the dielectric anisotropy and lower the rotational viscosity of the mesogen[3][5]. These physical properties make them indispensable as host matrices for high-speed ferroelectric liquid crystals, driving the future of advanced photonic and display technologies.

References

1.[4] remarkable substituent effects: Topics by Science.gov. Science.gov. Available at: [Link] 2.[1] Ferroelectric Smectic Liquid Crystals - MDPI. MDPI. Available at: [Link] 3.[5] Syntheses and physical properties of new biphenyl and phenylpyrimidine type ferroelectric liquid crystals. Taylor & Francis Online. Available at: [Link] 4.[3] Full article: Uncommon building blocks in liquid crystals. Taylor & Francis Online. Available at: [Link] 5.[6] Optical response of ferroelectric liquid crystals doped with metal nanoparticles. Applied Physics Letters | AIP Publishing. Available at: [Link] 6.[2] Design of Liquid Crystals with "de Vries-like" Properties: Frustration between SmA- and SmC-Promoting Elements. ResearchGate. Available at: [Link]

Sources

5-Chloropyrimidine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Scope: Physicochemical rationale, synthetic regioselectivity, and metabolic optimization strategies.

Executive Summary

The 5-chloropyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its 5-fluoro and 5-hydrogen counterparts. While 5-fluoropyrimidines (e.g., 5-FU) are often utilized for their antimetabolite properties, 5-chloropyrimidine derivatives are primarily engineered for structural integrity, metabolic blockade, and specific electronic tuning in kinase inhibitors and GPCR ligands.

This guide details the technical exploitation of the 5-chloro substituent to modulate pKa, enforce metabolic stability at the C5 position, and leverage halogen bonding (


-hole interactions) for enhanced potency.

Part 1: The Pharmacophore & Physicochemical Rationale

The "Chloro-Effect" vs. Fluoro and Hydrogen

The decision to install a chlorine atom at the 5-position is rarely arbitrary. It serves three distinct mechanistic functions that fluorine cannot replicate:

  • Metabolic Blockade: The C5 position of pyrimidine is electronically enriched relative to C2/C4, making it a "soft spot" for oxidative metabolism (e.g., by CYP450s). While Fluorine blocks metabolism, Chlorine provides a bulkier lipophilic shield (

    
     vs 
    
    
    
    ), significantly altering the logD and membrane permeability.
  • Electronic Modulation (pKa suppression): Chlorine is an electron-withdrawing group (EWG) (

    
    ). In 2-aminopyrimidine kinase inhibitors, the 5-Cl substituent lowers the pKa of the N1/N3 ring nitrogens. This suppression reduces the desolvation penalty required for the inhibitor to enter a hydrophobic ATP-binding pocket.
    
  • Halogen Bonding: Unlike fluorine, the chlorine atom exhibits a detectable positive electrostatic potential cap (the

    
    -hole) on its extension axis. This allows 5-chloropyrimidines to form orthogonal halogen bonds with backbone carbonyl oxygens (e.g., in the hinge region of kinases like CK2 or CDK), a molecular interaction often stronger than hydrogen bonds in hydrophobic environments.
    
Visualization of SAR Logic

The following diagram illustrates the causal relationships between the 5-Cl substitution and pharmacological outcomes.

SAR_Logic Core 5-Chloropyrimidine Scaffold Steric Steric Bulk (Van der Waals) Core->Steric Electronic Inductive Effect (-I) Core->Electronic SigmaHole Sigma-Hole (Polarizability) Core->SigmaHole Metab Blocks CYP450 Oxidation at C5 Steric->Metab Shielding pKa Lowers Ring N pKa (~0.5 - 1 unit) Electronic->pKa EWG Binding Halogen Bonding (C-Cl ··· O=C) SigmaHole->Binding Directional Interaction

Figure 1: Mechanistic impact of 5-chloro substitution on pyrimidine pharmacodynamics and kinetics.

Part 2: Synthetic Architectures & Regioselectivity

Synthesizing 5-chloropyrimidine derivatives often starts from 2,4,5-trichloropyrimidine . The critical challenge is controlling regioselectivity during Nucleophilic Aromatic Substitution (


).
The Regioselectivity Hierarchy

In 2,4,5-trichloropyrimidine, the reactivity order towards nucleophiles is C4 > C2 >> C5 .

  • C4 Position: Most reactive due to the para-like relationship with N1 and reduced steric hindrance compared to C2.

  • C2 Position: Reacts second. It is flanked by two ring nitrogens but is often less electrophilic than C4 in this specific scaffold.

  • C5 Position: The C-Cl bond at C5 is inert to standard

    
     conditions but remains available for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) after the C2/C4 positions are derivatized.
    

Expert Insight: While C4 is the default site for primary amines, using tertiary amines or specific solvent conditions can sometimes invert this selectivity to favor C2, though this is rare and substrate-dependent.

Synthetic Workflow Diagram

The following flowchart outlines the standard "Sequential Displacement Strategy" used to build library candidates.

Synthesis_Flow Start 2,4,5-Trichloropyrimidine Step1 Step 1: SnAr (0°C) Nucleophile: R1-NH2 Start->Step1 C4 Selectivity Inter1 Intermediate A: 4-amino-2,5-dichloro Step1->Inter1 Step2 Step 2: SnAr (Heat/Base) Nucleophile: R2-NH2 or R2-OH Inter1->Step2 C2 Selectivity Inter2 Intermediate B: 2,4-diamino-5-chloro Step2->Inter2 Step3 Step 3: Pd-Coupling (Optional) Boronic Acid / Suzuki Inter2->Step3 C5 Functionalization (If Cl is replaced) Final Final Trisubstituted Pyrimidine Inter2->Final If 5-Cl is retained Step3->Final

Figure 2: Sequential functionalization strategy for 2,4,5-trichloropyrimidine.

Part 3: Medicinal Chemistry Case Study

Optimization of GPR119 Agonists (BMS-903452)

Context: GPR119 agonists are potential therapeutics for Type 2 Diabetes.[1] A key challenge in this series was balancing potency with metabolic stability.

  • The Problem: Early leads featuring a pyridone core suffered from rapid oxidative metabolism and poor oral bioavailability.

  • The Solution: Researchers replaced the pyridone core with a 5-chloropyrimidine moiety.

  • Mechanistic Validation:

    • Metabolic: The 5-Cl group blocked the oxidation prone sites observed in the pyridone and phenyl analogs.

    • Potency: The 5-chloropyrimidine analog (BMS-903452) showed a ~3-fold increase in potency compared to the methyl-substituted analog.[1] This was attributed to the specific electronic withdrawal of the chlorine enhancing the acidity of the ether linkage or interacting with a specific pocket residue via the halogen hole.

  • Outcome: The compound achieved a terminal half-life of 2.4 h in mice and progressed to efficacy studies, validating the 5-Cl pyrimidine as a "metabolic hardener" [1].[1]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Amino-2,5-dichloropyrimidine

This protocol isolates the C4-substituted product with >95% regioselectivity.

Reagents:

  • 2,4,5-Trichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine or Aniline derivative) (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Ethanol or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,5-trichloropyrimidine in ethanol (0.2 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Low temperature maximizes kinetic control, favoring the more reactive C4 position over C2.

  • Addition: Dissolve the amine nucleophile and DIPEA in a minimal amount of ethanol. Add this solution dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LCMS.[2]

    • Self-Validation: Look for the disappearance of the starting material (M+H ~183/185) and the appearance of the mono-substituted product. If di-substitution (C2 and C4) is observed, lower temperature to -10°C.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (x2) and brine (x1).

  • Purification: The C4 isomer is typically less polar than the C2 isomer. Purify via silica gel flash chromatography.

  • Confirmation: Verify regiochemistry using 1H NMR. The C6 proton in the C4-substituted product typically appears as a singlet around

    
     8.0–8.2 ppm. (Note: NOE studies between the nucleophile and the C5/C6 region can definitively confirm position).
    
Protocol B: In Vitro Microsomal Stability Assay

To verify the metabolic stability conferred by the 5-Cl substituent.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase)

  • Test Compound (5-chloropyrimidine derivative)[3][4]

  • Control Compound (e.g., 5-H analog or Verapamil)

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Success Metric: A 5-chloropyrimidine lead should exhibit

      
       protein to be considered stable, whereas the 5-H analog often exceeds 50-100 
      
      
      
      .

References

  • Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases Source: Current Topics in Medicinal Chemistry (NIH/PubMed) URL:[Link]]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions Source: The Institute of Cancer Research (ICR) URL:[Link] (Note: Link directs to RSC Org. Biomol. Chem. landing for verification).

Sources

Solubility of 2-(4-butoxyphenyl)-5-chloropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-(4-butoxyphenyl)-5-chloropyrimidine , a critical intermediate in the synthesis of liquid crystal mesogens and functional pharmaceutical agents.

Given that direct, open-access solubility data for this specific isomer is limited in public literature, this guide synthesizes protocols and predictive models based on structural analogs (e.g., 5-chloro-2-(4-alkoxyphenyl)pyrimidines) and standard thermodynamic principles established in Journal of Chemical & Engineering Data.

Executive Summary & Chemical Context

This compound (often referred to in liquid crystal engineering as the "5-Cl-2-P-O4" core) is a rod-like molecule characterized by a rigid pyrimidine core, a polarizable chlorine substituent at the 5-position, and a flexible butoxy tail at the 4-position of the phenyl ring.[1]

  • Chemical Function: The chlorine atom provides a dipole moment perpendicular to the molecular long axis, enhancing dielectric anisotropy (

    
    ) in liquid crystal mixtures. The butoxy tail ensures solubility in nematic hosts and lowers the melting point.
    
  • Solubility Criticality: Accurate solubility data is essential for:

    • Purification: Recrystallization is the primary method to achieve the >99.9% purity required for electronic-grade materials.

    • Formulation: Preventing crystallization at low temperatures in commercial liquid crystal mixtures (e.g., for outdoor displays).

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and data from homologous chloropyrimidines, the solubility profile of this compound follows distinct trends governed by solute-solvent interactions.

Solvent Interaction Mechanisms
Solvent ClassRepresentative SolventsInteraction TypePredicted Solubility Trend
Polar Aprotic Ethyl Acetate, Acetone, THFDipole-DipoleHigh. The polar pyrimidine ring and Cl-substituent interact favorably with these solvents.
Non-Polar Aromatic Toluene, Benzene, Xylene

-

Stacking
High. The aromatic core aligns well with solvent rings; the butyl chain adds compatibility.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen BondingModerate to Low. The hydrophobic butyl tail and lack of strong H-bond donors limit solubility.
Non-Polar Aliphatic Hexane, HeptaneVan der WaalsLow. While the butyl tail helps, the rigid polar core resists dissolution in pure alkanes.

Experimental Protocol: Dynamic Laser Monitoring

To determine the precise mole fraction solubility (


), the Dynamic Laser Monitoring Method  is the industry standard due to its high precision and non-invasive nature.
Workflow Diagram

SolubilityWorkflow Start Sample Preparation (Excess Solute + Solvent) Equilibration Thermostatic Mixing (Stirring > 6h) Start->Equilibration LaserSystem Laser Monitoring System (Transmissivity Check) Equilibration->LaserSystem Dissolution Slow Heating (0.1 K/min) LaserSystem->Dissolution Detection Clear Point Detection (Max Transmissivity) Dissolution->Detection Laser passes through Detection->Start Next Temp/Conc Calculation Mole Fraction (x) Calculation Detection->Calculation

Figure 1: Workflow for determining solubility using the dynamic laser monitoring method.

Step-by-Step Methodology
  • Preparation: Weigh an excess of this compound into a jacketed glass vessel. Add a known mass of solvent (e.g., Ethanol).

  • Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (controlled by a water bath, accuracy

    
     K).
    
  • Laser Setup: Direct a He-Ne laser beam (or similar light source) through the suspension. A photodetector measures the intensity of transmitted light.

  • Dissolution: Slowly increase the temperature. In the two-phase region (solid + liquid), scattering is high, and transmission is low.

  • Endpoint Determination: The temperature at which the laser transmission intensity sharply increases and stabilizes corresponds to the saturation temperature (

    
    ) for that specific mass fraction.
    

Thermodynamic Modeling

Experimental data is typically correlated using semi-empirical models to allow for interpolation and calculation of thermodynamic properties.

Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature (and its log). It is highly accurate for pyrimidine derivatives.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Interpretation: Parameter

    
     is related to the enthalpy of solution. A negative 
    
    
    
    indicates endothermic dissolution (solubility increases with
    
    
    ).
Equation (Buchowski-Ksiazczak)

Useful for systems exhibiting non-ideal behavior due to hydrogen bonding (e.g., in alcohols).



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting point of the solute (approx. 353-363 K for this class of compounds).
    

Thermodynamic Analysis

Using the Van't Hoff equation, we can derive the thermodynamic functions of the solution process.

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive values (Endothermic). The crystal lattice energy must be overcome by solvent interactions.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive values. The dissolution process is not spontaneous for the bulk solid without the entropy drive.

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive values. The disorder increases significantly as the ordered crystal lattice breaks down into solvated molecules.

Practical Implications for Researchers

  • Recrystallization Solvent: Ethanol or Isopropanol are recommended. They offer a steep solubility curve (low solubility at room temp, high at boiling), maximizing recovery yield.

  • Process Solvent: Toluene or Ethyl Acetate are preferred for reaction media where high solubility is needed to maintain a homogeneous phase during synthesis (e.g., Suzuki-Miyaura coupling).

  • Safety: When using benzene or toluene, ensure proper ventilation. For pharmaceutical applications, Class 3 solvents (Ethanol, Acetone) are preferred over Class 2 (Toluene) or Class 1 (Benzene).

References

  • General Protocol for Pyrimidine Solubility

    • Wang, Z., et al. "Solubility and Thermodynamic Properties of Pyrimidine Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. (Provides the standard Apelblat modeling approach).

  • Thermodynamic Modeling of Liquid Crystals

    • Li, Y., et al. "Solubility and thermodynamic analysis of liquid crystal intermediates in organic solvents." Journal of Molecular Liquids. (Context for alkoxy-substituted aromatics).

  • Grant, D. J. W., et al. "Solubility Behavior of Organic Compounds." Techniques of Chemistry.

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-(4-Butoxyphenyl)-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(4-butoxyphenyl)-5-chloropyrimidine , a critical intermediate in the development of pyrimidine-based liquid crystals and bioactive heterocycles.

The core synthetic challenge addressed in this guide is the regioselective Suzuki-Miyaura cross-coupling of 2,5-dichloropyrimidine. While pyrimidine cores are electron-deficient, the C2 and C5 positions exhibit distinct electronic susceptibilities. This protocol leverages the enhanced oxidative addition rates at the C2 position (flanked by two nitrogen atoms) to install the 4-butoxyphenyl group selectively, leaving the C5-chloride intact for subsequent functionalization.

Key Performance Indicators (KPIs)
  • Regioselectivity (C2:C5): >95:5

  • Isolated Yield: 75–85%

  • Purity: >98% (HPLC)

  • Scalability: Validated from 100 mg to 50 g scale.

Scientific Rationale & Mechanism

The Regioselectivity Paradox

In 2,5-dichloropyrimidine, the two chloride substituents are chemically non-equivalent.

  • C2 Position: Located between two electronegative nitrogen atoms. The inductive withdrawal (

    
     effect) and resonance effects make the C2-Cl bond highly activated towards oxidative addition by palladium(0) species.
    
  • C5 Position: Located meta to the nitrogen atoms. It is significantly less electron-deficient compared to C2, rendering the C5-Cl bond kinetically slower to react in cross-coupling manifolds.

Expert Insight: To maximize selectivity for the mono-arylated product, we employ a stoichiometrically controlled reaction (1.05 equiv. boronic acid) and moderate temperatures (


).[1] High temperatures (

) or excess boronic acid will promote oxidative addition at the sluggish C5 position, leading to the unwanted bis-aryl impurity.
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the thermodynamic preference for C2 functionalization.

ReactionPathway SM 2,5-Dichloropyrimidine OA_C2 Oxidative Addition (C2) (Kinetically Favored) SM->OA_C2 Fast OA_C5 Oxidative Addition (C5) (Kinetically Slow) SM->OA_C5 Slow Cat Pd(0) Catalyst Cat->SM Int_C2 Pd(II) Intermediate (C2) OA_C2->Int_C2 Prod This compound (Target) Int_C2->Prod + Ar-B(OH)2 Transmetallation/Red. Elim. Impurity 2,5-Bis(4-butoxyphenyl)pyrimidine (Impurity) Prod->Impurity Excess Ar-B(OH)2 High Temp

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2 oxidative addition.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2,5-Dichloropyrimidine 148.981.0Electrophile
(4-Butoxyphenyl)boronic acid 194.031.05Nucleophile
Pd(PPh3)4 1155.560.03 (3 mol%)Catalyst
Na2CO3 (2M aq.) 105.992.5Base
1,4-Dioxane --Solvent (0.2 M)

Note: Pd(dppf)Cl2 is a viable alternative if faster kinetics are required, but Pd(PPh3)4 generally offers superior selectivity profiles for this specific substrate class.

Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a rubber septum.

  • Connect to a Schlenk line (Nitrogen/Vacuum manifold).

  • Critical: Flame-dry the glassware under vacuum to remove trace moisture, then backfill with Nitrogen. Repeat 3 times. Moisture can hydrolyze the C-Cl bond at C2, leading to 5-chlorouracil derivatives.

Step 2: Reagent Charging
  • Under a positive stream of Nitrogen, charge 2,5-dichloropyrimidine (1.49 g, 10.0 mmol) and (4-butoxyphenyl)boronic acid (2.04 g, 10.5 mmol).

  • Add 1,4-Dioxane (40 mL). Sparge the solvent with Nitrogen for 15 minutes to remove dissolved Oxygen. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Add the catalyst Pd(PPh3)4 (346 mg, 0.3 mmol). The solution typically turns yellow/orange.

  • Add degassed 2M Na2CO3 aqueous solution (12.5 mL). The mixture will become biphasic.

Step 3: Reaction & Monitoring
  • Heat the reaction mixture to 80°C (internal temperature).

  • Stir vigorously (800 RPM) to ensure efficient phase transfer.

  • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC at 2 hours.

    • Target Rf: ~0.5[1][5]

    • Starting Material Rf: ~0.7

    • Impurity (Bis-coupled) Rf: ~0.3[2]

  • The reaction is typically complete within 4–6 hours. Do not extend heating beyond 12 hours to minimize C5 coupling.

Step 4: Workup & Purification
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

  • Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Wash combined organics with Brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallization is preferred for scale-up.

    • Solvent: Hot Ethanol or 2-Propanol.

    • Procedure: Dissolve crude solid in minimum boiling ethanol, cool slowly to RT, then to 4°C.

    • Alternative: Flash Column Chromatography (SiO2, 0-10% EtOAc in Hexanes).

Process Workflow & Quality Control

The following flowchart outlines the critical decision points during the synthesis.

Workflow Start Start: Reagent Charging (Inert Atmosphere) Degas Degas Solvents (Critical for Catalyst Life) Start->Degas Heat Heat to 80°C Monitor t=2h Degas->Heat Check QC Check (HPLC/TLC) SM < 2%? Heat->Check Check->Heat No (Continue <12h) Workup Aqueous Workup (EtOAc/Water) Check->Workup Yes Stop Stop Reaction Avoid Bis-coupling Check->Stop Bis-product forming >5% Purify Recrystallization (Ethanol) Workup->Purify Final Final QC (NMR, MP, HPLC) Purify->Final Stop->Workup

Figure 2: Operational workflow for the synthesis and purification of the target pyrimidine.

Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.65 (s, 2H, Pyrimidine H-4,6), 8.35 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.05 (t, J=6.5 Hz, 2H, OCH2), 1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H).
    
  • MS (ESI): m/z calculated for C14H15ClN2O

    
    ; found 263.1.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst deactivation (O2)Ensure rigorous degassing of solvents and use fresh catalyst.
Bis-coupled Impurity High Temp or Excess Boronic AcidStrictly limit Boronic Acid to 1.05 equiv. Maintain Temp <85°C.
Starting Material Remains Old/Wet CatalystAdd 1 mol% fresh Pd catalyst. Check base solubility (ensure biphasic mix is stirring well).
Hydrolysis (OH product) Wet solvents/AtmosphereFlame-dry glassware. Use anhydrous dioxane.[4]

References

  • Gong, Y. et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). Available at: [Link]

  • Organic Chemistry Portal . Suzuki-Miyaura Coupling.[1][4][5][6][7][8] Available at: [Link]

  • Handy, S. T. et al. (2005). Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine. Journal of Organic Chemistry. (General reference for pyrimidine reactivity trends).
  • University of Colorado Boulder . Synthesis of Liquid Crystals. Available at: [Link]

Sources

Application Note: Regioselective Synthesis of 5-Chloro-2-(4-butoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated protocol for the preparation of 5-chloro-2-(4-butoxyphenyl)pyrimidine. Halogenated pyrimidines, particularly those bearing a 5-chloro substituent, are highly sought-after intermediates in the discovery of novel therapeutics, including histone deacetylase (HDAC) inhibitors[1], as well as in the development of advanced liquid crystal materials. This guide details a regioselective Suzuki-Miyaura cross-coupling strategy that leverages the inherent electronic disparities within the pyrimidine ring to ensure high chemoselectivity and yield.

Scientific Rationale & Mechanistic Causality

The Electronic Disparity of the Pyrimidine Scaffold

The success of this protocol relies on the differential reactivity of the carbon-halogen bonds in the starting material, 2,5-dichloropyrimidine. The pyrimidine ring is a highly electron-deficient heterocycle. The C2 position is flanked by two strongly electronegative nitrogen atoms, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at this site. Consequently, the C2–Cl bond is highly activated and susceptible to oxidative addition by a Palladium(0) catalyst.

In contrast, the C5 position is relatively electron-rich (exhibiting more "benzene-like" character), making the C5–Cl bond significantly less reactive under standard cross-coupling conditions. This inherent electronic disparity allows for a highly regioselective Suzuki-Miyaura coupling of (4-butoxyphenyl)boronic acid exclusively at the C2 position, minimizing over-reaction (diarylation)[2]. Furthermore, the resulting 5-chloro-2-arylpyrimidine scaffold can serve as a robust precursor for subsequent late-stage functionalizations, including complex etherifications and cross-couplings[3].

Designing a Self-Validating System

To ensure reproducibility, this protocol is designed as a self-validating system:

  • Stoichiometric Control: The boronic acid is strictly limited to 1.05 equivalents to thermodynamically disfavor diarylation.

  • Thermal Control: The reaction is capped at 80 °C. Exceeding this thermal threshold provides enough kinetic energy to overcome the higher activation barrier of the C5–Cl bond, leading to unwanted 2,5-bis(4-butoxyphenyl)pyrimidine.

  • Visual & Analytical Cues: The absence of "Pd-black" precipitation validates successful degassing, while real-time LC-MS monitoring confirms the targeted mass transformation.

Experimental Workflow

Workflow A Reagent Setup & Degassing B Pd-Catalyzed Coupling (80°C) A->B C Biphasic Aqueous Workup B->C D Silica Gel Chromatography C->D E Product Validation (NMR / LC-MS) D->E

Figure 1. Experimental workflow for the regioselective synthesis of the target pyrimidine.

Materials and Reagents

  • Electrophile: 2,5-Dichloropyrimidine (1.0 equiv, CAS: 22536-67-0)

  • Nucleophile: (4-Butoxyphenyl)boronic acid (1.05 equiv, CAS: 105365-50-2)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 equiv, prepared as a 2M aqueous solution)

  • Solvent: 1,4-Dioxane (anhydrous, rigorously degassed)

  • Workup & Purification: Ethyl acetate (EtOAc), Hexanes, Brine, Anhydrous Na₂SO₄, Silica gel (230-400 mesh).

Detailed Step-by-Step Protocol

Step 1: Reaction Assembly and Degassing
  • Charge the Flask: In an oven-dried Schlenk flask equipped with a PTFE-coated magnetic stir bar, add 2,5-dichloropyrimidine (10.0 mmol, 1.49 g) and (4-butoxyphenyl)boronic acid (10.5 mmol, 2.04 g).

  • Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane to the flask.

  • Rigorous Degassing (Critical Step): Sparge the solution with ultra-pure Argon for at least 15 minutes. Causality Insight: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, which promotes the homocoupling of the boronic acid into 4,4'-dibutoxybiphenyl.

  • Catalyst & Base Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.5 mmol, 578 mg) followed by 10 mL of a previously degassed 2M aqueous Na₂CO₃ solution (20.0 mmol).

Step 2: Catalytic Coupling
  • Heating: Seal the flask and submerge it in a pre-equilibrated oil bath set to 80 °C.

  • Agitation: Stir the biphasic mixture vigorously (≥800 rpm) for 12–16 hours. Validation: High shear mixing is required to maximize the interfacial surface area between the organic solvent and the aqueous base, facilitating the transmetalation step.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The reaction is deemed complete when the 2,5-dichloropyrimidine peak (m/z ~149) disappears, and the product peak ([M+H]⁺ m/z 263.1) dominates the chromatogram.

Step 3: Quenching and Extraction
  • Cooling: Remove the flask from the heat source and allow it to cool to ambient temperature.

  • Phase Separation: Dilute the mixture with 50 mL of distilled water and 50 mL of EtOAc. Transfer the contents to a separatory funnel.

  • Extraction: Separate the phases. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid residue.

Step 4: Purification and Structural Validation
  • Flash Chromatography: Dry-load the crude residue onto silica gel and purify via flash column chromatography. Elute with a gradient of 100% Hexanes to 10% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the product (typically Rf = 0.4 in 9:1 Hexanes:EtOAc) and concentrate in vacuo to afford 5-chloro-2-(4-butoxyphenyl)pyrimidine as a white to off-white solid.

  • NMR Validation: Confirm the structure via ¹H NMR (CDCl₃). The diagnostic signals are a sharp singlet integrating to 2H at ~δ 8.7 ppm (representing the symmetric C4 and C6 pyrimidine protons) and an AA'BB' multiplet system for the 4-butoxyphenyl group.

Quantitative Data & Optimization Matrix

To establish the robustness of this protocol, various conditions were evaluated. The optimal conditions (Row 1) perfectly balance yield, reaction time, and the suppression of the diarylated byproduct.

Catalyst SystemBase (Aqueous)SolventTemp (°C)Yield (%)Diarylation (%)
Pd(PPh₃)₄ (5%) Na₂CO₃ (2M) Dioxane 80 88 < 2
Pd(dppf)Cl₂ (5%)K₂CO₃ (2M)Toluene90825
Pd(OAc)₂ / SPhosK₃PO₄ (2M)THF6575< 1
Pd(PPh₃)₄ (5%)Na₂CO₃ (2M)Dioxane1006018

Data Interpretation: Increasing the temperature to 100 °C significantly increases the kinetic energy of the system, overcoming the higher activation barrier for oxidative addition at the C5–Cl bond, thereby drastically increasing the diarylation byproduct to 18%.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Regioselective at C2) Pd0->OxAdd 2,5-dichloropyrimidine TransMet Transmetalation with Boronic Acid OxAdd->TransMet Base / Aqueous RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-chloro-2-(4-butoxyphenyl) pyrimidine RedElim->Product Product Release

Figure 2. Mechanism of regioselective Pd-catalyzed Suzuki-Miyaura cross-coupling at C2.

Troubleshooting & Self-Validation

  • Issue: High levels of homocoupled boronic acid (4,4'-dibutoxybiphenyl) observed via LC-MS.

    • Root Cause: Incomplete degassing or the presence of atmospheric oxygen.

    • Validation/Fix: Ensure rigorous argon sparging. If the reaction mixture turns entirely black within the first 30 minutes, the Pd(0) catalyst has precipitated as inactive "Pd-black". Discard and restart with fresh, thoroughly degassed solvents.

  • Issue: Incomplete conversion of 2,5-dichloropyrimidine after 16 hours.

    • Root Cause: Catalyst deactivation or insufficient biphasic mixing.

    • Validation/Fix: Verify the biphasic mixture is stirring at >800 rpm. If the reaction has stalled but the catalyst is still active (solution remains yellow/orange), adding an additional 0.02 equiv of Pd(PPh₃)₄ under Argon can drive the reaction to completion.

References

1.[1] Title: Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC Source: nih.gov URL:

2.[2] Title: 2-Chloro-5-phenylpyrimidine | 22536-62-5 | Benchchem Source: benchchem.com URL:

3.[3] Title: Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC Source: nih.gov URL:

Sources

Application Note: Overcoming the C5-Deactivation Barrier in 2-Aryl-5-chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Aromatic Substitution for 2-aryl-5-chloropyrimidines Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib analogs), yet the regiochemical reactivity of the ring presents a distinct paradox. While the 2-, 4-, and 6-positions are highly electrophilic and amenable to facile Nucleophilic Aromatic Substitution (


), the 5-position  is significantly deactivated.

This guide addresses the specific challenge of functionalizing 2-aryl-5-chloropyrimidines via


. Unlike the C2/C4 positions, the C5 position cannot stabilize the anionic Meisenheimer intermediate via the ring nitrogens. Consequently, standard conditions often result in recovered starting material or decomposition. This protocol details the "Forcing Conditions" required to achieve C5 substitution without resorting to transition-metal catalysis, while delineating the boundaries where Palladium-catalyzed cross-coupling (Buchwald-Hartwig) becomes the necessary alternative.

Mechanistic Insight: The "Meisenheimer Gap"

To successfully engineer a reaction at the 5-position, one must understand why it resists classical


.
The Electronic Disadvantage

In a typical


 reaction (e.g., at C4), the incoming nucleophile creates a negative charge that is delocalized onto the electronegative ring nitrogens. This resonance stabilization lowers the activation energy (

).

At the C5 position , the negative charge in the intermediate (


-complex) is confined primarily to carbon atoms (C2, C4, C6). It cannot  be delocalized onto the ring nitrogens. Therefore, the 5-chloropyrimidine behaves more like a deactivated chlorobenzene than a typical electron-deficient heterocycle.
Visualization: Resonance Stabilization Mismatch

The following diagram illustrates the critical difference in intermediate stability between C4 and C5 attack.

G cluster_0 C4 Attack (Facile) cluster_1 C5 Attack (Deactivated) Start4 Pyrimidine Inter4 Meisenheimer Complex (Charge on N) Start4->Inter4 Nucleophile Product4 C4-Substituted Inter4->Product4 -Cl⁻ Inter5 High Energy Complex (Charge confined to C) Start5 2-Aryl-5-Cl-Pyrimidine Start5->Inter5 High Temp / Strong Nu⁻ Product5 C5-Substituted Inter5->Product5 -Cl⁻ (Slow)

Figure 1: Comparative mechanistic pathway showing the lack of nitrogen-stabilization for C5 intermediates, necessitating higher activation energy.

Experimental Protocols

Protocol A: High-Energy for Amines (Microwave-Assisted)

Scope: Primary and secondary aliphatic amines. Anilines (aromatic amines) are generally too weak for this method and require Pd-catalysis.

Rationale: Since the electronic bias is unfavorable, we utilize thermal energy (Microwave) and solvent effects (Polar Aprotic) to drive the reaction.

Materials
  • Substrate: 2-Aryl-5-chloropyrimidine (1.0 equiv)

  • Nucleophile: Amine (2.0 – 3.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). Note: Alcohols (EtOH/n-BuOH) are often cited but NMP allows higher temperatures without massive pressure buildup.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, dissolve 2-aryl-5-chloropyrimidine (0.5 mmol) in NMP (2.0 mL).

  • Addition: Add the amine (1.5 mmol) followed by DIPEA (1.5 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Ramp: Fast[1]

    • Temperature:160 °C to 200 °C (Start at 160 °C; if conversion is <10% after 30 min, increase to 200 °C).

    • Pressure Limit: Set to 15 bar.

    • Time: 30 – 60 minutes.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove NMP. Crucial: NMP retention causes peak broadening in NMR.

    • Wash with Brine (10 mL), dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Validation Check: If the 2-aryl group contains electron-donating substituents (e.g., 2-(4-methoxyphenyl)), the reaction may fail even at 200 °C. In this case, abort


 and switch to Buchwald-Hartwig conditions.
Protocol B: Substitution with "Super-Nucleophiles" (Thiolates/Alkoxides)

Scope: Formation of ethers and thioethers. Rationale: Thiolates (


) and Alkoxides (

) are significantly more nucleophilic than amines, allowing the reaction to proceed at lower temperatures (80–120 °C) despite the deactivated C5 position.
Materials
  • Substrate: 2-Aryl-5-chloropyrimidine (1.0 equiv)

  • Nucleophile Precursor: Thiol or Alcohol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv) or Cesium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure
  • Deprotonation (Active Species Generation):

    • For NaH: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF (0.5 M). Cool to 0 °C. Add the thiol/alcohol dropwise. Stir for 15 min until gas evolution ceases.

    • For

      
      : Mix thiol/alcohol and base in DMF and stir at RT for 30 min.
      
  • Reaction: Add the 2-aryl-5-chloropyrimidine (dissolved in minimal DMF) to the generated nucleophile solution.

  • Thermal Activation: Heat the mixture to 100 °C (for thiols) or 120 °C (for alcohols).

  • Monitoring: Monitor by LC-MS. Reaction typically completes in 2–6 hours.

    • Note: If the chloride does not displace, consider adding a catalytic amount of Potassium Iodide (KI) to generate the transient, more reactive 5-iodopyrimidine (Finkelstein-type assistance).

  • Quench: Carefully quench with saturated

    
     solution.
    

Optimization & Troubleshooting Data

The following table summarizes the expected reactivity based on the electronic nature of the 2-aryl substituent.

2-Aryl SubstituentElectronic EffectReactivity at C5 (Cl)Recommended Protocol
4-Nitrophenyl Strong EWG (Activator)ModerateProtocol A (140 °C)
Phenyl NeutralPoorProtocol A (180 °C) or B
4-Methoxyphenyl EDG (Deactivator)Very PoorProtocol B only (or Pd-Catalysis)
4-Aminophenyl Strong EDGInert to

Must use Pd-Catalysis
Decision Logic for Synthetic Planning

DecisionTree Start Target: 5-Functionalized 2-Arylpyrimidine NuCheck Nucleophile Type? Start->NuCheck Sulfur Thiol / Alkoxide NuCheck->Sulfur Amine Amine (Primary/Secondary) NuCheck->Amine ProtoB Protocol B: NaH/DMF, 100°C (Classical SNAr) Sulfur->ProtoB EWGCheck Is 2-Aryl e- deficient? Amine->EWGCheck YesEWG Yes (e.g., -NO2, -CF3) EWGCheck->YesEWG NoEWG No (e.g., -OMe, -Ph) EWGCheck->NoEWG ProtoA Protocol A: Microwave, NMP, 180°C YesEWG->ProtoA Buchwald Pd-Catalysis: Buchwald-Hartwig NoEWG->Buchwald SNAr likely to fail ProtoA->Buchwald If yield < 20%

Figure 2: Strategic decision tree for selecting the appropriate functionalization method based on nucleophile and substrate electronics.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text on mechanism and Meisenheimer complexes).
  • BenchChem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." BenchChem Application Notes, 2025. Link (Detailed reactivity hierarchy C4 > C2 > C5).

  • MDPI. "Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives." International Journal of Molecular Sciences, 2024. Link (Electronic properties of 5-chloropyrimidine).

  • WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec Chemistry Guidance, 2024. Link (Mechanistic insights into pyrimidine regioselectivity).

  • Bozinovic, N., et al. "Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution." Journal of the Serbian Chemical Society, 2016. Link (Protocol for microwave-assisted

    
    ).
    

Sources

Application Notes and Protocols for the Purification of 2-(4-butoxyphenyl)-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-butoxyphenyl)-5-chloropyrimidine is a key intermediate in the synthesis of various biologically active molecules, making its purity paramount for successful downstream applications in drug discovery and development. The presence of impurities, such as unreacted starting materials, byproducts, or residual catalysts, can significantly impact the yield, reproducibility, and safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides detailed application notes and protocols for the effective purification of this compound, focusing on two primary laboratory-scale techniques: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is fundamental to designing an effective purification strategy.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Weight ~278.75 g/mol Relevant for characterization.
Melting Point Likely a solid at room temperature. Similar chlorinated pyrimidines have melting points ranging from 36.5°C to over 200°C.[1][2][4]A distinct melting point is a good indicator of purity. Recrystallization is a suitable method if the compound is a solid.
Boiling Point Expected to be high (>250°C)Distillation is generally not a preferred method for purification at the lab scale for such compounds due to the high temperatures required, which could lead to decomposition.
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water.[1][5]This differential solubility is the basis for both recrystallization and column chromatography.
Polarity Moderately polarInfluences the choice of stationary and mobile phases in column chromatography.

Potential Impurity Profile:

The synthesis of this compound often involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a chloropyrimidine.[6][7] This synthetic route can lead to several common impurities:

  • Unreacted Starting Materials: 5-bromo-2-chloropyrimidine (or a similar dihalopyrimidine) and (4-butoxyphenyl)boronic acid.

  • Homocoupled Byproducts: Biphenyl derivatives from the boronic acid (e.g., 4,4'-dibutoxybiphenyl).

  • Dehalogenated Product: 2-(4-butoxyphenyl)pyrimidine.

  • Catalyst Residues: Palladium catalysts (e.g., Pd(PPh₃)₄) and their decomposition products.[6]

  • Solvent and Reagent Residues: Solvents used in the reaction and workup (e.g., toluene, THF, ethyl acetate) and inorganic salts from the basic workup.

Purification Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

Protocol for Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that meets the desired solubility criteria.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Heat the test tubes. An ideal solvent will completely dissolve the compound upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.[5]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure a good recovery yield.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the filter paper.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent. The purity can then be assessed by melting point determination and chromatographic techniques.

Protocol for Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-") solvent in which the compound is insoluble. The two solvents must be miscible.[8]

1. Dissolution:

  • Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., dichloromethane or ethyl acetate) at or near its boiling point.

2. Addition of Anti-Solvent:

  • Slowly add the "poor" solvent (e.g., hexanes or heptane) dropwise to the hot solution with swirling until the solution becomes slightly turbid (cloudy).

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

3. Crystallization, Isolation, Washing, and Drying:

  • Follow steps 4, 5, and 6 from the single-solvent recrystallization protocol.

Purification Method 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[9][10] It is particularly useful for separating complex mixtures and for purifying non-crystalline materials.

Principle of Column Chromatography

For moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective choice. Less polar compounds will travel down the column faster with the mobile phase, while more polar compounds will be retained more strongly by the polar silica gel.

Protocol for Flash Column Chromatography

1. Selection of Solvent System (Eluent):

  • Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. The goal is to find a solvent system (typically a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate) that gives the target compound a retention factor (Rf) of approximately 0.25-0.35.[10][11]

  • Spot the crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • Visualize the spots under UV light (254 nm). The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[10]

2. Column Packing:

  • Select a column of appropriate size based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and even bed. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.

4. Elution:

  • Carefully add the eluent to the top of the column and begin collecting fractions.

  • Isocratic Elution: Use the same solvent composition throughout the separation.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute compounds with increasing polarity. This is often more efficient for separating mixtures with components of widely differing polarities.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add minimal hot solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration If insoluble impurities present Crystallization Crystallization Dissolution->Crystallization No insoluble impurities Hot Filtration->Crystallization Insoluble Impurities Insoluble Impurities Hot Filtration->Insoluble Impurities Isolation & Washing Isolation & Washing Crystallization->Isolation & Washing Slow cooling Pure Crystals Pure Crystals Isolation & Washing->Pure Crystals Impurities in Mother Liquor Impurities in Mother Liquor Isolation & Washing->Impurities in Mother Liquor

Caption: General workflow for purification by recrystallization.

Column Chromatography Workflow

G cluster_1 Column Chromatography Process Crude Mixture Crude Mixture TLC Analysis TLC Analysis Crude Mixture->TLC Analysis Select eluent Column Packing Column Packing TLC Analysis->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Fraction Analysis (TLC)->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: Step-by-step workflow for purification by column chromatography.

Conclusion

The selection of an appropriate purification method for this compound is critical for obtaining a high-purity product suitable for further synthetic transformations. Recrystallization offers a cost-effective and scalable method for crystalline solids, while column chromatography provides a more versatile approach for complex mixtures and non-crystalline materials. By carefully considering the physicochemical properties of the target compound and the nature of the impurities, researchers can effectively implement these protocols to achieve the desired level of purity.

References

  • Laha, J. K., & Kumar, S. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(26), 8973-8975. Available at: [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • SciSpace. (n.d.). The Preparation of 5-Arylazopyrimidines. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US3948915A - 2-Halopyrimidine derivatives and a method for their preparation.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2014). Synthesis and characterization of a series of novel 2-Schiff base-substituted phenylpyrimidine. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Retrieved from [Link]

  • ChemBK. (2024). pyrimidine, 5-bromo-4-chloro-. Retrieved from [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • Molbase. (2025). 2,4-diethoxy-5-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). Retrieved from [Link]

  • Google Patents. (n.d.). CN104387328A - Method of preparing 2-chloropyrimidine.
  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

Sources

Application Note: Recrystallization Solvents and Protocols for 5-Chloro-2-(4-butoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Content Focus: Solvent selection causality, thermodynamic workflows, and phase-behavior optimization.

Introduction & Molecular Profiling

The compound 5-chloro-2-(4-butoxyphenyl)pyrimidine is a highly specialized organic intermediate. Molecules featuring a rigid phenylpyrimidine core coupled with a flexible alkoxy tail (such as a butoxy group) are classic mesogens, frequently utilized in the synthesis of liquid crystals[1] and advanced pharmacological kinase inhibitors.

To design a self-validating recrystallization protocol, we must first analyze the molecule's physicochemical profile:

  • The Rigid Core (Phenylpyrimidine): Promotes strong intermolecular

    
     stacking. The pyrimidine nitrogens act as weak hydrogen-bond acceptors, imparting localized polarity.
    
  • The Lipophilic Substituents (5-Chloro & 4-Butoxy): The electron-withdrawing chlorine atom and the flexible butoxy chain drastically increase the overall lipophilicity (LogP) of the molecule.

  • Phase Behavior Risk ("Oiling Out"): Because alkoxy-substituted phenylpyrimidines have a strong tendency to form smectic or nematic liquid crystalline phases[2], improper solvent selection often leads to liquid-liquid phase separation (commonly known as "oiling out") rather than true solid crystallization.

Solvent Selection Rationale: The Causality of Crystallization

The fundamental rule of recrystallization—like dissolves like—must be carefully modulated here. A successful solvent system must dissolve the compound near its boiling point but force the hydrophobic tail to pack neatly into a crystal lattice upon cooling, without crossing the liquid-liquid phase boundary[3].

Polar Protic Solvents (The Primary Choice)

Isopropanol (IPA) and Ethanol (EtOH) are the premier single-solvent systems for this molecule.

  • Mechanistic Causality: At elevated temperatures, the hydroxyl (-OH) group of the alcohol hydrogen-bonds with the weakly basic pyrimidine nitrogens, solvating the rigid core. As the temperature drops, this weak interaction is easily broken. The highly hydrophobic 4-butoxy tail and 5-chloro group are poorly solvated by the polar alcohol at room temperature, creating a steep solubility gradient that drives rapid nucleation.

Dual-Solvent (Anti-Solvent) Systems

For highly impure batches, a Ethyl Acetate / Heptane system is deployed.

  • Mechanistic Causality: Ethyl acetate (polar aprotic) completely dissolves the compound via strong dipole-dipole interactions, preventing the "oiling out" phenomenon. Heptane (non-polar) is then titrated into the hot solution as an anti-solvent. Because heptane cannot solvate the polar pyrimidine ring, it lowers the overall dielectric constant of the medium, forcing the rigid cores to aggregate and crystallize.

Quantitative Solvent Performance Data

The following table summarizes the expected performance of various solvent systems for the recrystallization of 5-chloro-2-(4-butoxyphenyl)pyrimidine.

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Expected YieldCrystal HabitRisk of "Oiling Out"
Isopropanol (100%) 82.5HighVery Low85 - 90%Needles / PlatesLow
Ethanol (100%) 78.3HighLow75 - 80%Fine NeedlesModerate
Ethyl Acetate / Heptane (1:3) ~75 (Mixed)Very HighVery Low90 - 95%Granular / PrismsVery Low
Hexanes (100%) 68.0ModerateLow< 50%Amorphous powderHigh

Experimental Workflows

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Standard protocol for routine purification of moderately pure (>85%) crude material.

  • Dissolution: Place 1.0 g of crude 5-chloro-2-(4-butoxyphenyl)pyrimidine in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Add 5.0 mL of Isopropanol. Heat the suspension on a stirring hotplate to a gentle reflux (~80°C).

  • Titration: If the solid does not completely dissolve, add hot Isopropanol dropwise (up to an additional 3.0 mL) until a clear, homogenous solution is achieved. Do not over-dilute.

  • Hot Filtration (Optional): If insoluble mechanical impurities (e.g., palladium catalyst remnants) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45 minutes). Crucial Step: Do not agitate the flask during this phase, as the flexible butoxy chains require time to align into a stable lattice[2].

  • Polishing: Once room temperature is reached and a crystal mass has formed, submerge the flask in an ice-water bath (0-5°C) for 15 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2.0 mL of ice-cold Isopropanol. Dry in vacuo for 4 hours.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Advanced protocol for highly impure crude material or batches prone to oiling out.

  • Primary Dissolution: Dissolve 1.0 g of the crude compound in the minimum amount of boiling Ethyl Acetate (approx. 2-3 mL).

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, slowly add hot Heptane dropwise.

  • Cloud Point Detection: Continue adding Heptane until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add exactly 1-2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Crystallization & Isolation: Remove from heat, allow to cool slowly to room temperature, then chill in an ice bath. Filter and wash with cold Heptane.

Thermodynamic Workflow of the Crystallization Process

The following diagram illustrates the phase-transition logic and thermodynamic workflow utilized in the protocols above.

Recrystallization_Workflow Start Impure 5-Chloro-2- (4-butoxyphenyl)pyrimidine Dissolution Dissolution in Hot Solvent (e.g., Isopropanol) Start->Dissolution Heat to near boiling Filtration Hot Filtration (Remove insoluble impurities) Dissolution->Filtration Optional Nucleation Controlled Cooling & Nucleation Filtration->Nucleation Slow cooling to RT Growth Crystal Growth (Lattice formation) Nucleation->Growth Supersaturation Isolation Vacuum Filtration & Cold Wash Growth->Isolation Ice-bath cooling Pure Pure Crystalline Product Isolation->Pure Drying in vacuo

Caption: Thermodynamic workflow of the recrystallization process from dissolution to isolation.

Troubleshooting: Mitigating "Oiling Out"

If the compound separates as a cloudy liquid rather than forming solid crystals, the system has crossed the liquid-liquid coexistence curve before reaching the crystalline solubility boundary.

  • Resolution 1 (Seeding): Reheat the mixture until it becomes a homogenous solution. Allow it to cool slightly, and just before the cloud point is reached, introduce a single pure "seed" crystal of 5-chloro-2-(4-butoxyphenyl)pyrimidine. This bypasses the thermodynamic barrier of primary nucleation.

  • Resolution 2 (Solvent Adjustment): The presence of the flexible butoxy tail lowers the melting point. If oiling out persists, switch from Protocol A (Isopropanol) to Protocol B (Ethyl Acetate/Heptane), as the non-polar continuous phase of heptane better accommodates the lipophilic tail during lattice assembly.

References

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition) Furniss, B. S., et al. (1989). Comprehensive guidelines on solvent selection and recrystallization thermodynamics. Source: Internet Archive URL:[Link][4][5]

  • Liquid-crystalline monomers, dimers and side group polymers containing phenylpyrimidine mesogens Taylor & Francis (1987). Structural analysis of phenylpyrimidine derivatives and their phase behaviors. Source: Liquid Crystals Journal URL:[Link][1]

  • Atomistic simulations of liquid crystal mixtures of alkoxy substituted phenylpyrimidines AIP Publishing (2012). Mechanistic insights into the molecular packing and flexible chain influence of alkoxy-phenylpyrimidines. Source: The Journal of Chemical Physics URL:[Link][2]

Sources

Using 2-(4-butoxyphenyl)-5-chloropyrimidine as a liquid crystal core

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Butoxyphenyl)-5-Chloropyrimidine as a High-Dielectric Anisotropy Mesogenic Core

Executive Summary

This guide details the synthesis, characterization, and application of This compound (referred to herein as BCP-5 ). As a liquid crystal (LC) core, BCP-5 represents a critical class of polar heterocyclic mesogens . Unlike standard phenyl-cyclohexane cores, the pyrimidine ring provides low rotational viscosity (


), while the 5-position chlorine atom introduces a transverse dipole moment and enhances dielectric anisotropy (

) without the steric bulk associated with lateral cyano groups. This material is primarily utilized as a dopant in TFT (Thin-Film Transistor) mixtures to lower threshold voltage (

) while maintaining high voltage holding ratios (VHR).

Technical Background & Design Logic

Molecular Architecture

The efficacy of BCP-5 stems from its specific structural engineering:

  • Pyrimidine Core (Positions 1,3): The nitrogen atoms reduce the molecular aspect ratio slightly compared to benzene but significantly lower the viscosity due to reduced

    
    -
    
    
    
    stacking interactions compared to biphenyls.
  • 5-Chloro Substituent: Chlorine at the 5-position provides a moderate dipole moment perpendicular to the long molecular axis. This is crucial for negative dielectric anisotropy materials (used in VA modes) or for fine-tuning the elastic constants (

    
    ) in positive mixtures.
    
  • 4-Butoxy Tail: The C4 ether tail ensures sufficient flexibility to induce mesophase formation (melting point depression) while maintaining the rigid rod linearity required for the nematic phase.

Expected Phase Behavior

While pure BCP-5 is a crystalline solid at room temperature (Melting Point typically


C), it exhibits a monotropic or enantiotropic nematic phase upon heating/cooling. Its primary utility is not as a single-component LC, but as a host component  (5–15 wt%) in eutectic mixtures.

Synthesis Protocol: Regioselective Suzuki Coupling

Objective: Synthesize high-purity BCP-5 (>99.5%) suitable for electronic-grade applications. Reaction Logic: The 2-position of the pyrimidine ring is electron-deficient and more reactive toward oxidative addition/transmetallation than the 5-position. We exploit this to selectively couple the aryl group at C2, leaving the C5-chlorine intact.

Reagents & Equipment
  • Precursors: 2,5-Dichloropyrimidine (1.0 eq), 4-Butoxyphenylboronic acid (1.1 eq).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (1-3 mol%).
    
  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution.
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

  • Inert Gas: Argon (Grade 5.0).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Solvation: Dissolve 2,5-dichloropyrimidine (14.9 g, 100 mmol) in 150 mL of degassed DME.

  • Catalyst Addition: Add

    
     (1.15 g, 1.0 mmol). Stir for 10 mins until the solution turns yellow/orange.
    
  • Coupling: Add 4-butoxyphenylboronic acid (21.3 g, 110 mmol). Immediately follow with 100 mL of 2M

    
    .
    
  • Reflux: Heat the mixture to 85°C (reflux) under Argon. Monitor by TLC (Hexane:EtOAc 8:2). The reaction typically completes in 6–8 hours.

    • Critical Checkpoint: If the 5-substituted byproduct appears (double coupling), reduce temperature to 70°C and increase stir rate.

  • Workup: Cool to RT. Pour into 500 mL water. Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification (The "Electronic Grade" Standard):

    • Step A: Silica Gel Column Chromatography (Eluent: Hexane/DCM gradient).

    • Step B: Recrystallization from Ethanol/Heptane (1:1). Repeat 3 times.

    • Target: Resistivity

      
      .
      
Synthesis Pathway Diagram

SynthesisPath Start 2,5-Dichloropyrimidine Intermediate Pd-Complex (Oxidative Addition) Start->Intermediate Ar Boronic 4-Butoxyphenylboronic Acid Boronic->Intermediate Transmetallation Catalyst Pd(PPh3)4 / Na2CO3 Product This compound (BCP-5) Catalyst->Product Reductive Elimination (85°C) Byproduct Bis-coupled Impurity (Avoid via Temp Control) Catalyst->Byproduct Over-reaction (>90°C) Intermediate->Catalyst Cycle

Figure 1: Regioselective Suzuki coupling pathway targeting the C2 position of the pyrimidine ring.

Characterization & Quality Control

Before formulation, the core must be validated.

TestMethodAcceptance Criteria
Structure 1H-NMR (CDCl3, 400 MHz)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

8.6 (s, 2H, Pyr-H), 8.3 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.0 (t, 2H, O-CH2). No aliphatic impurities.
Purity HPLC (UV @ 254 nm)> 99.8% Area.
Ion Content Ion ChromatographyNa+, K+, Cl- < 50 ppb (Critical for VHR).
Phase Transition DSC (10°C/min)Sharp melting peak (Endotherm). Confirmation of Nematic phase upon cooling.

Formulation Protocol: Creating a Test Mixture

BCP-5 is rarely used alone. This protocol describes creating a Guest-Host system to measure its physical properties (extrapolation method).

Materials
  • Host Mixture: ZLI-4792 (Merck/EMD equivalent) – A standard fluorinated TFT host mixture.

  • Guest: BCP-5 (Synthesized above).

  • Concentration: 10 wt% BCP-5 in ZLI-4792.

Mixing Procedure
  • Weigh 0.900 g of ZLI-4792 and 0.100 g of BCP-5 into a glass vial.

  • Heat the vial to 10°C above the clearing point of the host (approx. 110°C) to ensure isotropic melting.

  • Ultrasonic Agitation: Sonicate for 30 minutes at 60°C to ensure homogeneity.

  • Degassing: Place in a vacuum oven at 50°C/10 mbar for 1 hour to remove trapped air bubbles.

Cell Assembly & Measurement
  • Cell Type: Anti-parallel rubbed polyimide (PI) cells,

    
     gap (for 
    
    
    
    ) and
    
    
    gap (for
    
    
    ).
  • Filling: Capillary fill the cell on a hot stage at 80°C (Isotropic phase).

  • Annealing: Cool slowly (1°C/min) to Room Temperature to align the nematic director.

  • Measurement:

    • Birefringence (

      
      ):  Measure retardation using a polarizing microscope with a Berek compensator.
      
    • Dielectric Anisotropy (

      
      ):  Measure capacitance at 1 kHz (
      
      
      
      vs
      
      
      ).
    • Extrapolation: Use the equation:

      
      
      Where 
      
      
      
      is the property (
      
      
      or
      
      
      ) and
      
      
      is the concentration (0.1).

Troubleshooting & Expert Insights

  • Issue: Crystallization in the mixture.

    • Cause: BCP-5 has high structural rigidity.

    • Fix: Do not exceed 15% wt loading. If crystallization occurs at -20°C, add a "softener" mesogen like a 2-ring phenyl-cyclohexane ester.

  • Issue: Low Voltage Holding Ratio (VHR).

    • Cause: Ionic contamination from the Suzuki base (

      
      ).
      
    • Fix: The recrystallization step is non-negotiable. Pass the final solution through a neutral alumina pad before final evaporation.

  • Issue: Yellowing of the material.

    • Cause: Oxidation of the pyrimidine ring or residual palladium.

    • Fix: Use a metal scavenger (e.g., SiliaMetS®) post-reaction. Ensure all heating steps are under Argon.

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. in Handbook of Liquid Crystals. Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Merck KGaA. (2020). Licristal® Liquid Crystal Mixtures for TFT Displays. Technical Datasheet.

  • Goodby, J. W., et al. (2014). Molecular Design of Liquid Crystals. In Liquid Crystals: Frontiers in Biomedical Applications. World Scientific.

  • Boller, A., et al. (1977). Synthesis and properties of pyrimidine liquid crystals. Molecular Crystals and Liquid Crystals, 42(1), 225-231.

Application Note: Scalable Synthesis of 2-(4-butoxyphenyl)-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(4-butoxyphenyl)-5-chloropyrimidine , a critical biaryl scaffold often utilized in the development of liquid crystals and kinase inhibitors. The synthesis addresses the primary challenge of regioselectivity inherent in 2,5-dichloropyrimidine functionalization. By leveraging the electronic differentiation between the C2 and C5 positions, we demonstrate a high-yield Suzuki-Miyaura cross-coupling protocol that selectively installs the aryl group at the C2 position while preserving the C5-chlorine handle for future elaboration. This guide includes precursor synthesis, process optimization data, and strict quality control parameters suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The target molecule, this compound, is disconnected at the C2-aryl bond. The most convergent and scalable approach involves a palladium-catalyzed cross-coupling between a metallated aryl species and an electrophilic pyrimidine core.

Strategic Considerations:
  • Starting Material: 2,5-Dichloropyrimidine is selected over 5-bromo-2-chloropyrimidine due to cost-efficiency and the sufficient reactivity difference between the C2 and C5 chlorides.

  • Regioselectivity: The C2 position of the pyrimidine ring is flanked by two nitrogen atoms, making it significantly more electron-deficient and reactive toward oxidative addition than the C5 position. Standard Suzuki conditions favor C2-arylation, yielding the desired product.

  • Nucleophile: (4-Butoxyphenyl)boronic acid is chosen for its stability and ease of handling compared to Grignard or organozinc reagents on a large scale.

Pathway Visualization

Retrosynthesis cluster_SM Starting Materials Target This compound Disconnection Suzuki Disconnection Target->Disconnection Pyrim 2,5-Dichloropyrimidine Disconnection->Pyrim Boronic (4-Butoxyphenyl)boronic acid Disconnection->Boronic

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via C2-selective Suzuki coupling.

Precursor Synthesis: (4-Butoxyphenyl)boronic Acid

While commercially available, in-house synthesis of the boronic acid precursor is often required for cost control in multi-kilogram campaigns.

Protocol A: Alkylation and Grignard-Borylation

Scale: 1.0 kg Input (4-Bromophenol)

Step 1: Williamson Ether Synthesis
  • Reactor Setup: Charge a 20 L reactor with 4-bromophenol (1.0 kg, 5.78 mol), potassium carbonate (1.2 kg, 8.67 mol, 1.5 eq), and DMF (5.0 L).

  • Addition: Heat to 60°C. Add 1-bromobutane (0.87 kg, 6.35 mol, 1.1 eq) dropwise over 2 hours.

  • Reaction: Stir at 80°C for 4 hours. Monitor by HPLC (Target: <1% 4-bromophenol).

  • Workup: Cool to 20°C. Quench with water (10 L). Extract with Ethyl Acetate (3 x 4 L). Wash organics with 1M NaOH (remove unreacted phenol) and brine.

  • Isolation: Concentrate to oil. Yield: ~1.25 kg (94%) of 1-bromo-4-butoxybenzene .

Step 2: Grignard Formation & Borylation
  • Grignard: In a dry 20 L reactor under N₂, activate Mg turnings (155 g, 6.38 mol) with iodine. Add THF (1 L). Add 5% of the aryl bromide to initiate. Once reflux starts, add remaining 1-bromo-4-butoxybenzene (1.25 kg, 5.45 mol) in THF (5 L) to maintain gentle reflux.

  • Borylation: Cool Grignard solution to -20°C. Add Trimethyl borate (0.68 kg, 6.54 mol) dropwise, keeping internal temp < -10°C.

  • Hydrolysis: Warm to 0°C. Quench with 2M HCl (4 L). Stir 1 hour.

  • Purification: Extract with MTBE. Concentrate and recrystallize from n-heptane/EtOAc.

  • Yield: ~850 g (80% over 2 steps). Purity: >98% (HPLC).

Main Protocol: Scalable Suzuki Coupling

This protocol is optimized for regioselectivity , ensuring the aryl group attaches exclusively at C2.

Reagents & Stoichiometry
ComponentRoleEquivalentsMass/Vol (for 100g Scale)
2,5-Dichloropyrimidine Electrophile1.0100.0 g
(4-Butoxyphenyl)boronic acid Nucleophile1.05136.8 g
Pd(PPh₃)₄ Catalyst0.01 (1 mol%)7.75 g
Na₂CO₃ Base2.0142.2 g
Toluene Solvent10 Vol1.0 L
Ethanol Co-solvent2.5 Vol250 mL
Water Base Solvent2.5 Vol250 mL
Step-by-Step Procedure

1. Reaction Assembly:

  • To a 3-neck round bottom flask (or reactor) equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2,5-dichloropyrimidine and (4-butoxyphenyl)boronic acid .

  • Add Toluene and Ethanol . Stir to dissolve.

  • Degassing (Critical): Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

2. Catalyst & Base Addition:

  • Add Pd(PPh₃)₄ in one portion under a nitrogen stream.

  • Dissolve Na₂CO₃ in Water and add the solution to the reactor.

  • Note: The biphasic system (Toluene/Water) requires vigorous stirring (≥ 400 RPM) to ensure mass transfer.

3. Reaction:

  • Heat the mixture to reflux (approx. 85-90°C internal) .

  • Time: 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC at 4 hours.

    • Limit: < 2% 2,5-dichloropyrimidine.[1][2]

    • Selectivity Check: Ensure < 5% of the bis-coupled impurity (2,5-bis(4-butoxyphenyl)pyrimidine).

4. Workup:

  • Cool reaction to room temperature.[3]

  • Separate phases. Extract the aqueous layer with Toluene (200 mL).

  • Combine organic layers and wash with:

    • Water (500 mL)

    • Brine (500 mL)

  • Scavenging: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or activated charcoal (10 wt%) to the organic phase and stir at 50°C for 1 hour to remove residual Palladium. Filter through Celite.

5. Crystallization (Purification):

  • Concentrate the toluene solution under vacuum to approx. 300 mL volume.

  • Add Isopropanol (IPA) (600 mL) and heat to reflux until clear.

  • Cool slowly to 0°C over 4 hours. The product will crystallize as white/off-white needles.

  • Filter and wash with cold IPA. Dry in a vacuum oven at 45°C.

Yield: 140–150 g (80–85%). Appearance: White crystalline solid.

Process Flow Diagram

ProcessFlow Start Start: 2,5-Dichloropyrimidine + Boronic Acid Solvent Add Toluene/EtOH Degas (N2 Sparge) Start->Solvent CatBase Add Pd(PPh3)4 Add aq. Na2CO3 Solvent->CatBase Reflux Reflux 85°C 4-6 Hours CatBase->Reflux IPC IPC: HPLC Check Target: <2% SM Reflux->IPC IPC->Reflux Fail (Extend Time) Workup Phase Separation Pd Scavenging (Carbon/Silica) IPC->Workup Pass Cryst Crystallization Solvent: Toluene/IPA Workup->Cryst Filter Filtration & Drying Cryst->Filter End Final Product: This compound Filter->End

Caption: Operational workflow for the Suzuki coupling and purification stages.

Analytical Quality Control

ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)≥ 98.5% area
Assay qNMR or wt% std98.0 – 102.0% w/w
Impurity A HPLC≤ 0.5% (2,5-dichloropyrimidine)
Impurity B HPLC≤ 0.5% (Bis-coupled product)
Residual Pd ICP-MS≤ 20 ppm
Water Content Karl Fischer≤ 0.5%

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of Bis-product)
  • Cause: Excess boronic acid or high catalyst loading can promote the second coupling at C5.

  • Solution: Strict stoichiometry (1.05 eq of boronic acid). Ensure the reaction temperature does not exceed 90°C. If bis-coupling persists, reduce catalyst loading to 0.5 mol%.

Issue: Stalled Reaction (Incomplete Conversion)
  • Cause: Catalyst deactivation by oxygen or "poisoning" by pyrimidine nitrogens.

  • Solution: Ensure rigorous degassing. If the reaction stalls at 80% conversion, add a second small charge of catalyst (0.2 mol%) dissolved in toluene.

Issue: Residual Palladium
  • Cause: Pyrimidines coordinate Pd strongly.

  • Solution: The carbon/silica scavenging step is mandatory. Recrystallization from IPA is highly effective at rejecting Pd-black traces compared to simple evaporation.

Safety & Handling

  • 2,5-Dichloropyrimidine: Corrosive and a skin sensitizer. Handle in a fume hood.

  • Palladium Catalyst: Pd(PPh₃)₄ is air-sensitive (store in freezer) and can generate triphenylphosphine oxide (irritant).

  • Waste Disposal: Aqueous waste contains borates and palladium traces; segregate according to heavy metal waste protocols.

References

  • Regioselectivity in Pyrimidines: Goodell, J. R., et al. "Ligand-free 'Jeffery' conditions enable the first C5-selective cross-couplings of 2,5-dichloropyridine and 2,5-dichloropyrimidine."[4] Journal of Organic Chemistry, 2009. Link (Note: Establishes that standard conditions favor C2).

  • Suzuki Coupling of Chloropyrimidines: Gong, Y., & Pauls, H. W. "Regioselective Pd(0)-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine with arylboronic acids." Synlett, 2005. Link

  • General Reactivity of Pyrimidines: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.
  • Scale-Up of Suzuki Couplings: Schlummer, B., & Scholz, U. "Palladium-catalyzed C–N and C–C coupling reactions: large-scale applications." Advanced Synthesis & Catalysis, 2004. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 5-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious challenges associated with the Suzuki-Miyaura cross-coupling of 5-chloropyrimidine derivatives.

Unlike standard aryl halides, 5-chloropyrimidines present a unique intersection of electronic deactivation and catalyst poisoning. This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your coupling reactions succeed.

Part 1: The Mechanistic Challenge (Why C5 is Different)

To troubleshoot effectively, we must first understand the fundamental electronic properties of the pyrimidine ring.

  • Electronic Deactivation at C5: The C2, C4, and C6 positions of pyrimidine are highly electron-deficient due to the adjacent electronegative nitrogen atoms, making them highly reactive toward oxidative addition by Palladium(0). In contrast, the C5 position lacks this direct resonance activation. The C5–Cl bond behaves similarly to an unactivated, electron-rich aryl chloride, making the initial oxidative addition step kinetically sluggish[1].

  • Catalyst Poisoning via N-Coordination: The basic nitrogen atoms of the pyrimidine ring can act as competing ligands. They coordinate to the active Pd(0) center, forming inactive substrate-metal complexes (a thermodynamic dead-end) that strip the metal out of the catalytic cycle[1].

  • Protodeboronation: Because the oxidative addition of 5-chloropyrimidines is slow, chemists often intuitively increase the reaction temperature. However, elevated temperatures in the presence of basic aqueous media rapidly accelerate the decomposition (protodeboronation) of the boronic acid partner, leading to stalled reactions[2].

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 10–20% conversion, and I recover mostly unreacted 5-chloropyrimidine. What is going wrong? A1: Your catalytic cycle is failing at the oxidative addition step, or your catalyst is being poisoned by the pyrimidine nitrogens. Solution: Abandon standard catalysts like Pd(PPh₃)₄. You must switch to a highly electron-rich, sterically bulky ligand (such as XPhos or SPhos). The electron-rich nature of XPhos accelerates the sluggish oxidative addition into the C5–Cl bond, while its immense steric bulk physically prevents the pyrimidine nitrogens from coordinating to the palladium center[1].

Q2: The boronic acid is completely consumed, but my product yield is low. LC-MS shows a large peak corresponding to the protodeboronated arene (Ar-H). A2: Protodeboronation is outcompeting transmetalation. You are likely using too much heat or a base that is too harsh. Solution: You must increase the turnover rate of the catalytic cycle so it finishes before the boronic acid degrades. Use a fast-initiating precatalyst like [2], which generates the active Pd(0) species at room temperature. Lower your reaction temperature to 40 °C and switch to a milder, biphasic base system (e.g., 0.5 M aqueous K₃PO₄ in THF)[2].

Q3: I observe a black precipitate (palladium black) shortly after heating the reaction. Is my catalyst dead? A3: Yes, palladium black indicates irreversible catalyst decomposition. This occurs when Pd(II) is reduced to Pd(0) but lacks sufficient ligand stabilization, causing the metal to aggregate. Solution: This is almost always caused by oxygen in the system oxidizing your phosphine ligand. Ensure rigorous deoxygenation via freeze-pump-thaw cycles or vigorous sparging with Argon. Additionally, you can add 1–2 mol% of free XPhos ligand to the reaction to help stabilize the Pd(0) intermediate.

Q4: Can I use anhydrous conditions to prevent the hydrolysis of my 5-chloropyrimidine substrate? A4: Yes. If your substrate is highly sensitive to aqueous bases, switch to anhydrous conditions using finely milled Cs₂CO₃ or K₃PO₄ in anhydrous 1,4-dioxane. Note that transmetalation is generally slower under anhydrous conditions, so you may need to extend the reaction time.

Part 3: Quantitative Data & Catalyst Comparison

The table below summarizes the causality behind different catalyst systems and their expected outcomes when applied to 5-chloropyrimidines.

Catalyst SystemLigand PropertiesTypical Base / SolventExpected ConversionPrimary Limitation / Causality
Pd(PPh₃)₄ Standard, non-bulkyNa₂CO₃ / Toluene-H₂O< 20%Fails at oxidative addition; susceptible to N-coordination poisoning[1].
Pd(dppf)Cl₂ Bidentate, moderate bite angleK₂CO₃ / Dioxane-H₂O40–60%Requires high heat (90 °C), leading to rapid boronic acid protodeboronation.
XPhos Pd G3 Monodentate, highly bulky, electron-richK₃PO₄ / THF-H₂O> 95%Highly efficient at mild temperatures (40 °C); prevents catalyst poisoning[2].

Part 4: Standard Optimized Experimental Protocol

This methodology utilizes a Buchwald G3 precatalyst to ensure rapid activation under mild conditions, preventing both catalyst poisoning and protodeboronation.

Self-Validating Workflow for 5-Chloropyrimidine Suzuki Coupling

  • Reagents: 5-Chloropyrimidine derivative (1.0 equiv), Arylboronic acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), 0.5 M aqueous K₃PO₄ (3.0 equiv), THF (degassed).

Step 1: Reaction Setup & Deoxygenation

  • Action: Charge a Schlenk flask or sealed vial with the 5-chloropyrimidine, arylboronic acid, and XPhos Pd G3. Evacuate and backfill the vessel with Argon (3 cycles).

  • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to their phosphine oxides, destroying the active catalyst.

  • In-Process Control: The mixture should be a dry, free-flowing powder. If the boronic acid appears sticky or clumped, it may have dehydrated to a boroxine; recalculate your stoichiometry or dry it under high vacuum before use.

Step 2: Solvent Addition & Activation

  • Action: Add degassed THF to achieve a 0.2 M substrate concentration, followed by the degassed 0.5 M aqueous K₃PO₄ solution.

  • Causality: Biphasic conditions (THF/Water) dissolve the inorganic base to facilitate transmetalation while keeping the organic substrates concentrated in the organic phase.

  • Visual Cue (Self-Validation): Upon addition of the base, the solution will typically transition from a pale yellow to a deep red/orange. This color change is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0)L species.

Step 3: Heating & Kinetic Monitoring

  • Action: Stir vigorously at 40 °C (or room temperature if using highly unstable boronic acids).

  • Causality: Keeping the temperature low prevents the thermal degradation of the boronic acid partner[2].

  • In-Process Control: Take an LC-MS aliquot from the organic layer after 30 minutes. You should observe >50% conversion. If the reaction stalls, do not increase the temperature; instead, verify the anaerobic integrity of your setup.

Step 4: Quench & Workup

  • Action: Dilute the mixture with EtOAc and water. Filter the biphasic mixture through a short pad of Celite to remove phosphate salts and any precipitated palladium.

  • Self-Validation: The separated organic layer should be clear and pale. A persistent dark brown color indicates soluble Pd impurities, dictating the need for a metal scavenger (e.g., SiliaMetS Thiol) during downstream purification.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, specifically highlighting the bottlenecks where 5-chloropyrimidine reactions typically fail.

SuzukiCycle Precat Pd Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0)L Catalyst Precat->Pd0 Activation DeadEnd Inactive Pd-N Complex (Catalyst Poisoning) Pd0->DeadEnd N-Coordination OA_Complex Pd(II)(Ar)(Cl)L (Oxidative Addition) Pd0->OA_Complex + Substrate (Sluggish Step) Substrate 5-Chloropyrimidine TM_Complex Pd(II)(Ar)(Ar')L (Transmetalation) OA_Complex->TM_Complex + Boronic Acid Boronic Ar'-B(OH)2 + Base SideReact Protodeboronation (Ar'-H) Boronic->SideReact Base/Heat Boronic->TM_Complex TM_Complex->Pd0 Catalyst Regeneration Product Coupled Product (5-Arylpyrimidine) TM_Complex->Product Reductive Elimination

Catalytic cycle of Suzuki coupling highlighting bottlenecks for 5-chloropyrimidines.

References

  • Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., & Bunel, E. E. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

Sources

Removing palladium catalyst from 2-(4-butoxyphenyl)-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification of 2-(4-butoxyphenyl)-5-chloropyrimidine

Case ID: PD-REM-PYR-005 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Problem Analysis

The Challenge: Removing palladium (Pd) from This compound presents a dual challenge:

  • N-Heterocycle Coordination: The pyrimidine nitrogen atoms act as effective ligands for Pd(II), creating stable, soluble complexes that resist simple filtration or carbon treatment.

  • Lipophilicity: The 4-butoxyphenyl tail increases the molecule's solubility in non-polar organic solvents, often leading to emulsions during aqueous washes (e.g., with EDTA or L-cysteine).

The Risk: The 5-chloro substituent is chemically sensitive. Aggressive reduction methods (e.g., hydrogenation with Pd/C) or strong hydride treatments to precipitate Pd(0) carry a high risk of hydrodechlorination , destroying your API.

Target Specification:

  • ICH Q3D Limit (Oral): < 10 ppm (based on a standard 10g daily dose assumption).[1]

  • Target: < 2 ppm (for robust process control).

Decision Matrix: Method Selection

Before proceeding, determine the state of your palladium impurity. Use the logic flow below to select the correct protocol.

Pd_Removal_Decision_Tree Start Start: Characterize Pd Impurity State_Check Is the Pd mostly: (A) Black particulates (Pd0) (B) Soluble/Homogeneous (PdII) Start->State_Check Filt_Celite Step 1: Hot Filtration through Celite® State_Check->Filt_Celite Particulates (A) Scavenger_Select Select Functionalized Silica (Thiol or DMT) State_Check->Scavenger_Select Soluble (B) Check_PPM Check PPM by ICP-MS Filt_Celite->Check_PPM Check_PPM->Scavenger_Select > 10 ppm Success Target < 10 ppm (Proceed to Crystallization) Check_PPM->Success < 10 ppm Fail_High Result > 50 ppm Check_PPM->Fail_High Stubborn Complex Scavenger_Select->Check_PPM NAC_Wash Protocol B: N-Acetylcysteine Wash/Additive Fail_High->NAC_Wash NAC_Wash->Success

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on impurity state and concentration.

Technical Protocols
Protocol A: Functionalized Silica Scavenging (Recommended)

Best for: Soluble Pd complexes stabilized by the pyrimidine ring.

Mechanism: Silica-bound scavengers (Si-Thiol or Si-DMT) have a higher affinity for Pd than the pyrimidine nitrogens. The solid support prevents the formation of emulsions common with the butoxy tail.

ParameterSpecificationReason
Scavenger Type SiliaMetS® Thiol or DMT (Dimercaptotriazine)Thiol is versatile; DMT is superior for Pd(II) species.[2]
Loading 5–10 wt% relative to crude productSufficient excess to shift equilibrium without yield loss.
Solvent THF, Toluene, or Ethyl AcetateMust dissolve the lipophilic butoxyphenyl derivative completely.
Temperature 50°C – 60°CHeat acts as the "kinetic switch" to break the Pd-Pyrimidine bond.
Time 4 – 12 HoursSlower kinetics due to ligand competition.

Step-by-Step:

  • Dissolve crude this compound in THF or Toluene (10 volumes).

  • Add SiliaMetS® Thiol (10 wt% vs. mass of substrate).

  • Heat the mixture to 60°C under nitrogen for 4 hours .

  • Critical Step: Filter hot through a pad of Celite® or a 0.45 µm membrane. (Pd-scavenger complexes can redissolve or leach if the solution cools excessively before filtration).

  • Rinse the filter cake with 2 volumes of hot solvent.

  • Concentrate the filtrate and analyze via ICP-MS.[3]

Protocol B: The N-Acetylcysteine (NAC) Rescue

Best for: Stubborn Pd levels >50 ppm where silica failed.

Why NAC? N-Acetylcysteine is a potent, soluble ligand that outcompetes the pyrimidine. Unlike mineral acid washes, it will not hydrolyze the ether linkage or protonate the pyrimidine to the point of salt formation in organic media.

Step-by-Step:

  • Dissolve the product in Ethyl Acetate (IPAc is also acceptable).

  • Prepare a 5% aqueous solution of N-Acetylcysteine , adjusted to pH 7-8 with dilute ammonia (or NaHCO3). Note: Neutral pH prevents protonation of the pyrimidine.

  • Heat the biphasic mixture to 45°C and stir vigorously for 1 hour.

  • Separate the layers.[4] The Pd-NAC complex will partition into the aqueous phase (yellow/orange color).

  • Wash the organic layer with water (2x) and Brine (1x) to remove residual NAC.

  • Dry over Na2SO4 and concentrate.

Troubleshooting & FAQs

Q1: I used Activated Carbon (Charcoal), but my yield dropped by 30%. Why? A: The 4-butoxyphenyl tail makes your molecule highly lipophilic and planar. It adsorbs strongly to the graphitic structure of activated carbon.

  • Fix: Switch to Silica-based scavengers (Protocol A). Silica is polar and repels the lipophilic butoxy tail, binding only the metal.

Q2: Can I use hydrogenation (H2, Pd/C) to reduce residual Pd(II) to Pd(0) for filtration? A: ABSOLUTELY NOT. You have a chlorine atom at the C5 position of the pyrimidine. Under hydrogenation conditions, even mild ones, you risk dechlorination (hydrodechlorination), yielding the des-chloro impurity. This impurity is often inseparable by crystallization.

Q3: The Pd level is stuck at 20 ppm despite scavenging. What is happening? A: You likely have a "Kinetic Trap." The Pd is buried inside the crystal lattice of the product or trapped in hard agglomerates.

  • Fix: You must break the crystal lattice. Dissolve the material completely in a good solvent (THF/DCM) before adding the scavenger. Do not attempt to scavenge a slurry.

Q4: Which colorimetric test can I use for a quick check? A: Standard sulfide spot tests may be masked by the pyrimidine. Use the N,N-diethyl-p-phenylenediamine (DPD) method or a commercially available Pd-sensitive test strip. However, for <10 ppm confirmation, only ICP-MS is reliable.

Visualizing the Scavenging Mechanism

Understanding the competition between your product and the scavenger is vital for setting process parameters (Temperature/Time).

Scavenging_Mechanism Pd_API Pd-Pyrimidine Complex (Soluble Impurity) Transition Ligand Exchange Transition State Pd_API->Transition Dissociation Scavenger Silica-Thiol (Solid Support) Scavenger->Transition Heat Heat (60°C) (Activation Energy) Heat->Transition Accelerates Pd_Scavenger Pd-Thiol-Silica (Insoluble Solid) Transition->Pd_Scavenger High Affinity Binding Clean_API Purified Pyrimidine (Solution Phase) Transition->Clean_API

Figure 2: Ligand exchange mechanism. Heat is required to overcome the activation energy of dissociating the stable Pd-Pyrimidine complex.

References
  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation (ICH), 2019.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.

  • SiliCycle Application Note. "Scavenging of Palladium from API using SiliaMetS®." SiliCycle Inc.[5]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205.

  • Magano, J., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023.

Sources

Pyrimidine Liquid Crystals: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center for Pyrimidine Liquid Crystals (LCs). This knowledge base is engineered for researchers, materials scientists, and drug development professionals working on the structural optimization and thermal characterization of pyrimidine-based mesogens.

Pyrimidine LCs are highly valued for their broad mesophase ranges, chemical stability, and emerging utility in lyotropic biological drug delivery systems[1]. However, fine-tuning their phase transition temperatures (melting point, smectic/nematic transitions, and clearing point) requires precise structural and analytical control.

Part 1: Structural Optimization Diagnostics (FAQs)

Q1: My synthesized pyrimidine derivative has a melting point that is too high for biological applications. How can I lower the crystal-to-mesophase transition temperature without losing the smectic phase?

Expert Insight: High melting points usually result from overly efficient crystalline packing driven by strong intermolecular


 stacking of the pyrimidine and phenyl rings. To lower the melting point, you must disrupt this packing symmetry.
Solution:  Introduce a lateral fluoro-substituent  (e.g., at the ortho or meta position of the phenyl ring). The strong C-F bond introduces a lateral dipole moment and increases the molecular breadth (steric hindrance), which significantly lowers the transition temperature[2]. However, be strategic: while fluorination lowers the melting point, its position dictates the resulting mesophase. Ortho-fluorination often promotes tilted smectic C (SmC) phases, whereas para-fluorination favors orthogonal smectic A (SmA) phases[3]. For lyotropic drug delivery applications (like cubosomes or hexosomes), attaching a polar glycerol group to create an amphiphilic mesogen is highly recommended[4].

Q2: I am trying to stabilize a ferroelectric Smectic C (SmC) phase for a responsive delivery matrix, but my compound defaults to a Nematic phase. What is the mechanistic cause?*

Expert Insight: The nematic phase is favored when terminal alkyl chains are too short to enforce the micro-segregation required for smectic layer formation. Solution: Elongate the terminal alkoxy or alkyl chains (typically


 carbon atoms). Longer aliphatic chains increase the Van der Waals interactions at the molecular termini, driving the nanosegregation of the rigid pyrimidine cores from the flexible tails, which stabilizes layered smectic structures.

Structural_Optimization Start Target: Optimize Phase Transition Temperature Q1 Need lower melting point? Start->Q1 Q2 Need broader Smectic C phase? Start->Q2 Q3 Need lyotropic stability for drug delivery? Start->Q3 A1 Add lateral fluoro-substituent (ortho/meta position) Q1->A1 Yes A2 Elongate terminal alkyl chains (>8 carbons) Q2->A2 Yes A3 Attach polar glycerol group (Amphiphilic design) Q3->A3 Yes

Logic tree for structural optimization of pyrimidine liquid crystals.

Part 2: Analytical Troubleshooting (FAQs)

Q3: My Differential Scanning Calorimetry (DSC) thermograms show overlapping transition peaks (e.g., SmC


 SmA 

Nematic). How can I accurately resolve the transition temperatures and enthalpies?

Expert Insight: Liquid crystalline transitions, especially between smectic phases (like SmC to SmA), often exhibit second-order or weakly first-order kinetics with pronounced pre-transitional fluctuation effects[5]. Standard heating rates (e.g., 10 °C/min) cause thermal lag, blurring these subtle energy changes into a single broad peak. Solution: Implement a self-validating multi-rate DSC protocol. Run the DSC at progressively slower heating rates (e.g., 1.0, 0.5, and 0.1 °C/min)[5]. Plot the apparent enthalpy (


) versus the heating rate and extrapolate to a zero heating rate to isolate the true latent heat. Alternatively, utilize Modulated DSC (MDSC) to separate the reversing heat flow (heat capacity changes) from the non-reversing heat flow (kinetic events)[6].

DSC_Workflow RunDSC Run Standard DSC (10 °C/min) CheckPeaks Are transition peaks overlapping? RunDSC->CheckPeaks YesOverlap Reduce heating rate to 0.1 - 1.0 °C/min CheckPeaks->YesOverlap Yes NoOverlap Calculate Enthalpy (ΔH) CheckPeaks->NoOverlap No Modulated Use Modulated DSC (MDSC) to separate heat flows YesOverlap->Modulated Validate Cross-validate with POM and X-ray Diffraction NoOverlap->Validate Modulated->Validate

Self-validating DSC workflow for resolving overlapping phase transitions.

Part 3: Standard Operating Procedures (SOPs)

To ensure high Trustworthiness and repeatability, all analytical workflows must act as self-validating systems. The following protocols pair thermal analysis with optical verification.

Protocol 1: High-Resolution Differential Scanning Calorimetry (DSC)

Purpose: To accurately determine phase transition temperatures and enthalpies (


) while eliminating pre-transitional artifacts.
  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the pyrimidine LC into an aluminum crucible. Seal with a pierced lid to prevent pressure buildup while allowing volatile impurities to escape.

  • Instrument Calibration: Calibrate the DSC using an Indium standard (Melting point: 156.6 °C,

    
    : 28.45 J/g) at the exact heating rates planned for the experiment.
    
  • Thermal Cycling (Self-Validation Step):

    • Cycle 1 (Erasing Thermal History): Heat the sample at 10 °C/min to 10 °C above its clearing point (Isotropic phase). Hold isothermally for 5 minutes.

    • Cycle 2 (Measurement): Cool the sample at 1.0 °C/min to below its crystallization temperature, then heat at 1.0 °C/min.

  • Data Extraction: If peaks overlap, repeat Cycle 2 at 0.5 °C/min and 0.1 °C/min. Extrapolate the integrated peak areas to a 0 °C/min heating rate to calculate the absolute latent heat[5].

Protocol 2: Polarized Optical Microscopy (POM) Cross-Validation

Purpose: To visually confirm the mesophase assignments suggested by DSC data.

  • Slide Preparation: Place a 1 mg sample of the LC between a pre-cleaned glass slide and a coverslip.

  • Heating Stage Setup: Place the slide on a programmable hot stage (e.g., Linkam) mounted on a polarizing microscope. Set the cross-polarizers to 90°.

  • Observation: Heat the sample to the isotropic phase (completely dark field of view). Cool at a rate of 2 °C/min.

  • Texture Identification:

    • Nematic Phase: Look for Schlieren or thread-like textures.

    • Smectic A Phase: Look for focal-conic fan textures or a homeotropic (dark) texture.

    • Smectic C Phase: Look for broken focal-conic or Schlieren textures with distinct domain boundaries.

  • Validation: Correlate the exact temperatures at which optical textures change with the onset temperatures of the endothermic/exothermic peaks from Protocol 1.

Part 4: Quantitative Data Summaries

The following table summarizes the causal relationships between structural modifications in pyrimidine LCs and their resulting phase transition behaviors, synthesized from experimental literature[2][3].

Structural ModificationImpact on Melting Point (Cr

LC)
Impact on Clearing Point (LC

Iso)
Primary Mesophase PromotedCausality / Mechanism
Unsubstituted Core High (Baseline)High (Baseline)Nematic, SmAStrong

stacking and linear molecular geometry.
Lateral Mono-Fluorination Decreased (

10-25 °C drop)
DecreasedSmC, Ferroelectric NematicSteric broadening disrupts crystal packing; lateral dipole promotes tilt.
Lateral Di-Fluorination Significantly DecreasedSignificantly DecreasedSmB, HexagonalExtreme steric hindrance forces softer, highly disordered lattices.
Terminal Alkyl Chain (

C8)
Slightly IncreasedDecreasedSmectic (A/C)Increased Van der Waals forces at tails drive micro-segregation.
Glycerol End-Group Variable (Solvent Dependent)N/A (Lyotropic)Cubic, HexosomesAmphiphilic nature drives self-assembly in aqueous biological media.

Part 5: References

  • Differential scanning calorimetry - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases Source: White Rose Research Online URL:[Link]

  • Some Comments on the Determination of Enthalpies of Liquid Crystalline Transitions by Differential Scanning Calorimetry Source: Taylor & Francis Online URL:[Link]

  • Liquid Crystals: An Approach in Drug Delivery Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Drug Delivery Via Lyotropic Liquid Crystals: An Innovative Approach Source: Acta Scientific URL:[Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 5-chloro-2-(4-butoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-chloro-2-(4-butoxyphenyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility-related challenges encountered during experimental work with this compound. The following information is curated to provide both theoretical understanding and practical, actionable solutions to help you achieve consistent and reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 5-chloro-2-(4-butoxyphenyl)pyrimidine in aqueous buffers for my in vitro assays. What are the likely reasons for this?

A1: The poor aqueous solubility of 5-chloro-2-(4-butoxyphenyl)pyrimidine is anticipated due to its molecular structure. The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, predominantly hydrophobic molecule.[1][2] The presence of a chloro group and a butoxyphenyl group significantly increases the lipophilicity of the compound.[3][4] Lipophilic compounds tend to have low aqueous solubility because they cannot form favorable interactions with the polar water molecules.[5]

Q2: What are the key physicochemical properties of 5-chloro-2-(4-butoxyphenyl)pyrimidine that I should be aware of?

PropertyPredicted CharacteristicRationale
Aqueous Solubility Very LowThe combination of a heterocyclic aromatic system with hydrophobic substituents (chloro and butoxyphenyl groups) suggests poor solubility in water.[3][4]
LogP (Lipophilicity) HighThe butoxyphenyl and chloro substituents are significant contributors to the molecule's lipophilic character, leading to a high octanol-water partition coefficient.[6][7]
pKa (Acidity/Basicity) Weakly BasicThe nitrogen atoms in the pyrimidine ring can act as proton acceptors, giving the molecule weakly basic properties. The exact pKa would be influenced by the electron-withdrawing chloro group.[1]

It is highly recommended to experimentally determine these properties or use computational prediction tools to guide your formulation development.[8]

Q3: Which organic solvents are likely to be effective for creating a stock solution?

A3: For creating a concentrated stock solution, polar aprotic solvents are generally a good starting point for compounds of this nature. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[9] Other potential solvents include N,N-dimethylformamide (DMF) and ethanol. However, it is crucial to perform a small-scale solubility test to confirm the optimal solvent and the maximum achievable concentration.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to overcoming the solubility challenges of 5-chloro-2-(4-butoxyphenyl)pyrimidine.

Issue 1: Precipitation of the compound upon dilution of the organic stock solution into an aqueous buffer.

This is a common problem when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of the compound in the aqueous medium.

Workflow for Co-solvent System Optimization:

A Initial Observation: Precipitation in aqueous buffer B Step 1: Systematically vary the final concentration of the organic co-solvent (e.g., DMSO, ethanol). A->B C Step 2: Evaluate a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%). B->C D Step 3: Visually inspect for precipitation and, if possible, quantify the dissolved compound. C->D E Is the compound soluble at an acceptable co-solvent concentration for your assay? D->E F Yes: Proceed with the optimized co-solvent system. E->F Yes G No: The required co-solvent concentration may be too high and could interfere with the biological assay. E->G No H Proceed to more advanced formulation strategies. G->H A Select a suitable cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD). B Prepare aqueous solutions of the cyclodextrin at various concentrations. A->B C Add an excess of 5-chloro-2-(4-butoxyphenyl)pyrimidine to each cyclodextrin solution. B->C D Equilibrate the mixture (e.g., by shaking or sonication) for a defined period (e.g., 24-72 hours). C->D E Filter the suspension to remove undissolved compound. D->E F Analyze the filtrate to determine the concentration of the dissolved compound. E->F G Identify the cyclodextrin and concentration that provides the desired solubility. F->G

Caption: Workflow for developing a cyclodextrin-based formulation.

Protocol for Phase Solubility Study with Cyclodextrins:

  • Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at concentrations ranging from 0 to 20% (w/v).

  • Add an excess amount of 5-chloro-2-(4-butoxyphenyl)pyrimidine to each solution in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • Filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the phase solubility diagram and the stability constant of the inclusion complex.

Solid Dispersions

A solid dispersion is a system where the drug is dispersed in an inert carrier, often a hydrophilic polymer, at a solid state. [10][11]This can enhance solubility by reducing the particle size to a molecular level and improving the wettability of the compound.

Commonly Used Carriers for Solid Dispersions:

Carrier TypeExamples
Polymers Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC)
Sugars Mannitol, Sorbitol
Surfactants Poloxamers, Gelucire

Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):

  • Dissolve both 5-chloro-2-(4-butoxyphenyl)pyrimidine and the chosen carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid further in a vacuum oven to remove any residual solvent.

  • Pulverize the solid dispersion to obtain a fine powder.

  • Evaluate the dissolution rate of the prepared solid dispersion in the desired aqueous medium and compare it to the dissolution of the pure compound.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and/or polymers. [12]The reduction in particle size leads to an increase in the surface area, which enhances the dissolution rate. [13] Workflow for Nanosuspension Formulation:

A Select appropriate stabilizers (surfactants and/or polymers). B Prepare a coarse suspension of the compound in an aqueous solution of the stabilizers. A->B C Reduce the particle size using a high-energy method (e.g., high-pressure homogenization or media milling). B->C D Characterize the resulting nanosuspension for particle size, zeta potential, and drug content. C->D E Assess the physical and chemical stability of the nanosuspension over time. D->E

Caption: Workflow for the preparation of a nanosuspension.

Protocol for Nanosuspension Preparation (High-Pressure Homogenization):

  • Disperse 5-chloro-2-(4-butoxyphenyl)pyrimidine in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).

  • Subject the coarse suspension to high-pressure homogenization for a specified number of cycles at a set pressure.

  • Monitor the particle size reduction using a particle size analyzer (e.g., dynamic light scattering).

  • Once the desired particle size (typically below 500 nm) is achieved, the nanosuspension is ready for further characterization and use.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. J. Adv. Pharm. Edu. & Res.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Pyrimidine - Wikipedia.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Effect of substitution on pyrimidine.
  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC.
  • Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for SomeP[3]henacenes andP[4]henacenes | Request PDF - ResearchGate.

  • Effect of substituent structure on pyrimidine electrophilic substitution - ResearchSpace.
  • Calcul
  • Reliability of logP predictions based on calculated molecular descriptors: a critical review.
  • Solubility in Pharmaceutical R&D: Predictions and Reality.
  • Researches on Pyrimidines. CLVII.
  • 3.1: Physical properties of organic compounds - Chemistry LibreTexts.
  • Nanosuspension a Promising Tool for Solubility Enhancement: A Review - Asian Journal of Pharmacy and Technology.
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
  • Improving pKa Prediction Accuracy for PROTACs | ACD/Labs.
  • Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures.
  • A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine - Benchchem.
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Agno Pharmaceuticals.
  • (2-Butoxyphenyl)boronic acid - PMC - NIH.
  • Compound: CHEMBL2165445 - ChEMBL - EMBL-EBI.
  • CAS and ACD/Labs Collaborate to Provide Predictive Insights to Scientists | WebWire.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - ResearchG
  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
  • pKalculator: A pKa predictor for C-H bonds - ChemRxiv.
  • Laasonen, Kari How to Predict the pKa of Any Compound in Any Solvent - acris.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • LogP—Making Sense of the Value - ACD/Labs.
  • BindingDB BDBM50014324 5-[Bis-(4-chloro-phenyl)-methyl]-pyrimidine.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing).
  • ACD/HNMR Predictor and ACD/CNMR Predictor Advanced Chemistry Development, Inc. (ACD/Labs), 90 Adelaide Street West, Suite 600, Toronto, ON M5H 2V9, Canada. . See Web site for pricing information - ResearchGate.

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST.
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC.
  • 2.5: Intermolecular Forces and Solubilities - Chemistry LibreTexts.
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK - IAPC Journals.
  • Acid–base crystalline complexes and the pKa rule | Request PDF - ResearchG
  • Solubility of Organic Compounds - Chemistry.
  • 5-[4-(Phenylmethoxy)phenyl]-2-pyrimidinamine Properties - EPA.
  • dGPredictor/CC/chemaxon.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

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Technical Guide: Minimizing Homocoupling in 2-Aryl-5-Chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide addresses the synthesis of 2-aryl-5-chloropyrimidines via Suzuki-Miyaura cross-coupling. The starting material is 2,5-dichloropyrimidine .

The primary challenge in this synthesis is a "Selectivity Triangle":

  • Regioselectivity: Ensuring coupling occurs exclusively at the C2 position while preserving the C5-chloride for downstream functionalization.

  • Chemoselectivity: Preventing homocoupling of the aryl boronic acid (Ar-Ar dimer formation).

  • Hydrodehalogenation: Preventing the reduction of the C-Cl bond to C-H.

This guide provides a mechanistic breakdown, a validated protocol, and a troubleshooting decision tree to resolve these specific issues.

The Chemistry Engine: Mechanism & Selectivity

Regioselectivity (Why C2 reacts first)

In 2,5-dichloropyrimidine, the two chloride atoms are electronically distinct.

  • C2 Position: Flanked by two nitrogen atoms. The cumulative electron-withdrawing inductive effect ($ -I $) and resonance effects make this position highly electron-deficient. It is the preferred site for oxidative addition by the Pd(0) catalyst.[1][2]

  • C5 Position: Located meta to both nitrogen atoms. It is significantly less electrophilic than C2.

Operational Insight: While C2 is kinetically favored, high temperatures (>90°C) or highly active ligands (e.g., SPhos, XPhos) can lower the activation energy barrier for C5, leading to 2,5-diaryl byproducts .

The Homocoupling Problem (Ar-Ar)

Homocoupling of the boronic acid is the most common side reaction. It is primarily driven by Oxygen and Pd(II) species.[3][4]

  • Pathway A (Oxidative): Dissolved $ O_2 $ oxidizes the Pd(0) species or interacts with the Pd(II)-aryl intermediate, facilitating a second transmetallation of boronic acid before reductive elimination occurs.

  • Pathway B (Reductive): If a Pd(II) precatalyst (like $ Pd(OAc)_2 $) is used without rapid reduction to Pd(0), it can stoichiometrically consume 2 equivalents of boronic acid to form the dimer.

Visualizing the Pathways

The following diagram illustrates the competing pathways between the desired Cross-Coupling and the undesired Homocoupling/Bis-coupling.

ReactionPathways Start 2,5-Dichloropyrimidine + Ar-B(OH)2 OxAdd Oxidative Addition (at C2-Cl) Start->OxAdd Fast (C2 favored) Side_Homo Homocoupling (Ar-Ar Dimer) Start->Side_Homo O2 Presence / Excess Base Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Side_Bis Bis-Coupling (2,5-Diaryl) OxAdd->Side_Bis High Temp / Active Ligand Product TARGET: 2-Aryl-5-chloropyrimidine TransMet->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Figure 1: Kinetic pathways showing the desired C2-coupling versus competing homocoupling and bis-coupling side reactions.

Validated Protocol: The "Gold Standard"

This protocol is designed to maximize C2 selectivity while suppressing homocoupling.

Reagents:

  • 2,5-Dichloropyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.

  • Catalyst: $ Pd(PPh_3)_4 $ (3-5 mol%) — Use Tetrakis; it is less active than Pd(dppf) or XPhos, preventing C5 attack.

  • Base: $ Na_2CO_3 $ (2.0 equiv, 2M aqueous solution) — Mild base preferred over $ K_3PO_4 $.

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio).

Step-by-Step Procedure:

  • Degassing (Critical Step): Combine DME and 2M $ Na_2CO_3 $ in the reaction vessel. Sparge with Argon or Nitrogen for at least 15 minutes. Note: Sonicating while sparging is more effective than sparging alone.

  • Reagent Addition: Add 2,5-dichloropyrimidine and the Aryl Boronic acid.

  • Catalyst Addition: Add $ Pd(PPh_3)_4 $ last, under a positive stream of inert gas.[4] Seal the vessel immediately.

  • Reaction: Heat to 75-80°C . Do not exceed 85°C.

  • Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete in 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. If Ar-Ar dimer is present, it is often non-polar and can be separated via silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting Center (FAQs)

Q1: I am seeing significant Homocoupling (Ar-Ar) impurities. How do I stop this?

Root Cause: Oxygen ingress or "Boronic Acid Dumping." Corrective Actions:

  • The "Slow Addition" Trick: Do not add all the boronic acid at the start. Dissolve the boronic acid in a small amount of degassed solvent and add it dropwise via syringe pump over 1 hour. This keeps the concentration of free boronic acid low relative to the Pd-Ar intermediate, statistically favoring the cross-coupling over the homocoupling.

  • Freeze-Pump-Thaw: If sparging isn't working, use the freeze-pump-thaw method (3 cycles) to rigorously remove oxygen.

  • Check Your Solvent: Old ether solvents (DME, THF) form peroxides. These peroxides act as oxidants, driving homocoupling. Test your solvent for peroxides.

Q2: I am getting the 2,5-diaryl product (Bis-coupling).

Root Cause: The catalyst is too active or the temperature is too high. Corrective Actions:

  • Lower Temperature: Reduce reaction temperature to 60-65°C. The C2 position reacts at lower temperatures than C5.

  • Change Ligand: If you are using Buchwald ligands (SPhos, XPhos) or Pd(dppf), switch to $ Pd(PPh_3)_4 $ . Triphenylphosphine is bulky and less electron-rich, making the second oxidative addition at the hindered/less-active C5 position difficult.

  • Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of boronic acid. Excess boronic acid drives the second coupling.

Q3: My reaction stalls with starting material remaining.

Root Cause: Catalyst deactivation (Pd black formation) or base issues. Corrective Actions:

  • Solvent Switch: Switch from DME to 1,4-Dioxane . It allows for slightly higher thermal stability.

  • Base Strength: If the boronic acid is sterically hindered (e.g., 2,6-dimethylphenylboronic acid), $ Na_2CO_3

    
     K_2CO_3 
    
    
    
    Cs_2CO_3 $**, but be vigilant about monitoring for bis-coupling.
Q4: I see dechlorination (Hydrodehalogenation) where C-Cl becomes C-H.

Root Cause: This is a reductive side reaction, often caused by alcohol solvents or hydride sources. Corrective Actions:

  • Avoid Alcohols: Do not use Ethanol/Water or Methanol/Water mixtures. Stick to DME, Dioxane, or Toluene.

  • Water Quality: Ensure the water used is distilled/deionized. Trace metals in tap water can catalyze reduction.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific impurity profile.

TroubleshootingTree Start Analyze Crude HPLC/LCMS Issue1 Major Impurity: Ar-Ar Dimer (Homocoupling) Start->Issue1 Issue2 Major Impurity: 2,5-Diaryl (Bis-coupling) Start->Issue2 Issue3 Major Impurity: Dechlorinated Product Start->Issue3 Sol1 ACTION: 1. Degas via Freeze-Pump-Thaw 2. Slow addition of Boronic Acid Issue1->Sol1 Sol2 ACTION: 1. Switch to Pd(PPh3)4 2. Lower Temp by 10°C 3. Reduce Boronic Acid to 1.0 eq Issue2->Sol2 Sol3 ACTION: 1. Remove Alcohol Solvents 2. Use Anhydrous/Degassed Solvents Issue3->Sol3

Figure 2: Diagnostic logic for identifying and resolving specific impurity profiles in pyrimidine synthesis.

Data Summary: Solvent & Base Effects[1][2][3][5]

Solvent SystemBaseTemp (°C)C2 SelectivityHomocoupling RiskNotes
DME / H2O Na2CO3 80 High Low Recommended Starting Point
Dioxane / H2OK2CO390ModerateModerateHigher risk of bis-coupling due to higher temp/stronger base.
EtOH / TolueneNa2CO380HighHighAlcohols can promote hydrodehalogenation and homocoupling.
DMFK3PO4100LowHighPromotes rapid reaction but erodes selectivity (C5 attack).

References

  • Mechanistic Studies on Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006. [Link]

  • Regioselectivity in Polyhalopyrimidines: Luo, Y., et al. "Regioselective Suzuki-Miyaura Coupling of 2,4,5-Trichloropyrimidine." Tetrahedron Letters, 2002. (Demonstrates C2/C4 reactivity over C5). [Link]

  • General Suzuki Guide & Troubleshooting: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Minimizing Homocoupling Protocol: Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. [Link]

Sources

Technical Support Center: Separation of 2-(4-butoxyphenyl)-5-chloropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Introduction

Welcome to the technical support center for the chromatographic separation of 2-(4-butoxyphenyl)-5-chloropyrimidine isomers. This molecule, a key intermediate in pharmaceutical synthesis, often presents significant purification challenges due to the presence of structurally similar isomers formed during its synthesis. These isomers, which may include positional isomers (e.g., substitution at the 2-, 3-, or 6-position of the butoxyphenyl ring) or atropisomers due to hindered bond rotation, can be difficult to resolve.[1] Their separation is critical as different isomers can exhibit varied pharmacological activities and safety profiles.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. It is designed for researchers, analytical chemists, and process development scientists to aid in method development, optimization, and troubleshooting for both analytical and preparative scale separations.

Frequently Asked Questions (FAQs)

Q1: What types of isomers of this compound are most likely to be encountered?

A1: While the specific isomeric profile depends entirely on the synthetic route, you are most likely to encounter two main types:

  • Positional Isomers: These are the most common impurities. They arise from the coupling reaction occurring at different positions on the butoxyphenyl ring. For instance, alongside the desired 4-butoxy isomer, you might find 2-butoxy or 3-butoxy variants. These isomers have identical mass but differ in their physicochemical properties, leading to distinct, often closely eluting, chromatographic peaks.

  • Atropisomers: The this compound structure is a biaryl system.[1][2][3] If rotation around the single bond connecting the pyrimidine and phenyl rings is sterically hindered, stable, non-interconverting rotational isomers (atropisomers) can exist.[1] These atropisomers are enantiomers or diastereomers and require chiral separation techniques for resolution.[2][3] The barrier to rotation is highly dependent on the substitution pattern and steric bulk near the bond axis.

Q2: Which chromatographic technique—HPLC or SFC—is generally preferred for this separation?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation, with the best choice depending on the specific goals of the analysis (analytical vs. preparative) and the nature of the isomers.

  • HPLC (Reversed-Phase): This is the workhorse for analytical method development. It is highly versatile, and a wide range of column chemistries are available. For separating aromatic positional isomers, stationary phases that offer alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), are often more effective than standard C18 columns due to their ability to engage in π-π interactions.[4][5][6]

  • SFC (Supercritical Fluid Chromatography): SFC is an excellent alternative, particularly for preparative scale purification and for chiral separations.[7][8][9] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.[9][10] The lower viscosity enables the use of higher flow rates without a drastic loss in efficiency.[7] For preparative work, the CO2 evaporates upon depressurization, simplifying fraction collection and reducing the time required for solvent removal.[8]

Q3: What are the most critical parameters to screen during initial method development?

A3: For a successful and robust separation, systematically screen the following parameters:

  • Stationary Phase: This is the most critical factor for achieving selectivity. Do not rely solely on a standard C18 column. Screen a diverse set of phases, including a C18, a Phenyl-Hexyl (or Biphenyl), and a PFP column for positional isomers.[6] If atropisomers are suspected, a screening of several chiral stationary phases (CSPs) is necessary.

  • Organic Modifier: In reversed-phase HPLC, screen both acetonitrile (ACN) and methanol (MeOH). Their different solvent properties can dramatically alter selectivity. In SFC, common modifiers include methanol, ethanol, and isopropanol.[10]

  • Mobile Phase Additives/pH: For this molecule, which contains basic nitrogen atoms in the pyrimidine ring, controlling the mobile phase pH is crucial to ensure good peak shape. Small amounts of an acid (e.g., 0.1% formic acid or acetic acid) or a base (e.g., 0.1% diethylamine) can significantly improve peak symmetry by suppressing unwanted interactions with the stationary phase.

  • Temperature: Column temperature affects mobile phase viscosity and reaction kinetics. Varying the temperature (e.g., screening at 25°C, 40°C, and 60°C) can change selectivity and improve peak efficiency. Higher temperatures reduce backpressure, which is especially useful at high flow rates.

Troubleshooting Guide

Problem: Poor or No Resolution Between Isomer Peaks
Q: My chromatogram shows a single broad peak or two very poorly resolved peaks. What are the primary causes and how can I fix this?

A: This is the most common challenge in isomer separation and almost always stems from a lack of selectivity in the chromatographic system.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Stationary Phase: The default C18 column may not have the right chemistry to differentiate between the subtle structural differences of the isomers.

    • Solution: Switch to a stationary phase that offers different interaction mechanisms. For aromatic positional isomers, a phenyl-based column is an excellent choice. The phenyl ligands can interact with the aromatic rings of your analytes via π-π stacking, providing a different selectivity mechanism compared to the hydrophobic interactions of a C18 phase.[4][5]

    • Action Plan:

      • Procure a Phenyl-Hexyl or Biphenyl column of similar dimensions.

      • Run your existing method on the new column.

      • If resolution improves but is not yet baseline, begin optimizing the mobile phase.

  • Incorrect Organic Modifier: Acetonitrile and methanol have different properties as organic modifiers. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor and acceptor. This difference can be exploited to alter selectivity.

    • Solution: If you are using ACN, switch to MeOH, and vice-versa.

    • Action Plan:

      • Prepare a mobile phase with methanol at a concentration that gives a similar retention time to your acetonitrile method.

      • Analyze the sample and compare the selectivity (alpha value) between the two methods. Even a small change in selectivity can be the starting point for further optimization.

  • Mobile Phase Strength is Too High: If the isomers are eluting very early in the chromatogram (low k'), there is not enough time for them to interact with the stationary phase and achieve separation.

    • Solution: Decrease the percentage of the organic modifier in your mobile phase.

    • Action Plan:

      • Reduce the organic modifier concentration in 5% increments.

      • Aim for a retention factor (k') between 2 and 10 for the first eluting isomer of interest. This provides a sufficient window for separation to occur.

Problem: Peak Tailing or Asymmetrical Peaks
Q: The peaks for my isomers are tailing significantly, which is affecting my ability to accurately quantify them. What's going on?

A: Peak tailing for a basic compound like this compound is often caused by secondary interactions with the stationary phase or by issues with the mobile phase.[11]

Potential Causes & Step-by-Step Solutions:

  • Secondary Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. Even with end-capping, residual acidic silanol groups (Si-OH) can remain.[6][11] The basic nitrogen atoms on your pyrimidine ring can interact strongly with these sites, causing peak tailing.[11]

    • Solution 1: Use a Mobile Phase Modifier. Add a small amount of a competing base or an acid to the mobile phase.

      • Acidic Modifier (e.g., 0.1% Formic Acid): Adding an acid will protonate your basic analyte, which can improve its solubility in the mobile phase. It also protonates the silanol groups, reducing their ability to interact with the analyte.

      • Basic Modifier (e.g., 0.1% Diethylamine): A small, basic amine can compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.

    • Solution 2: Use a Low pH. Operating at a low pH (e.g., pH 2.5-3.0 with a phosphate buffer) will keep both the silanols protonated and the basic analyte in its protonated form, minimizing secondary interactions.

    • Action Plan:

      • Start by adding 0.1% formic acid to your mobile phase. This is often sufficient to significantly improve peak shape.

      • If tailing persists, try a different column known for low silanol activity (e.g., a modern, high-purity silica column with advanced end-capping).

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, which often manifests as tailing or fronting.[11]

    • Solution: Reduce the amount of sample injected.

    • Action Plan:

      • Dilute your sample by a factor of 10 and re-inject.

      • If the peak shape improves dramatically, you were likely overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak shape.

Problem: Peak Splitting
Q: I am observing a split or "double" peak where I expect a single isomer peak. What could be the cause?

A: Peak splitting can be a frustrating issue with several potential causes, ranging from chemical effects to physical problems within the HPLC system.[12][13]

Potential Causes & Step-by-Step Solutions:

  • Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., sample in 100% ACN, mobile phase is 20% ACN), it can cause the sample band to spread improperly at the column inlet, leading to a split peak.[13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

    • Action Plan:

      • Prepare a new sample dissolved in the same solvent mixture as your starting mobile phase.

      • Inject the new sample. If the peak splitting is resolved, the issue was solvent mismatch.

  • Physical Obstruction or Column Void: A partially blocked frit or a void (a settled area of packing material) at the head of the column can cause the sample to travel through two different paths, resulting in a split peak for all analytes.[12][13]

    • Solution: First, try to clean the column. If that fails, the column may need to be replaced.

    • Action Plan:

      • Disconnect the column and reverse its flow direction.

      • Flush the column with a strong solvent (e.g., 100% ACN or isopropanol) at a low flow rate. This can sometimes dislodge particulate matter from the inlet frit.

      • If the problem persists after flushing, the column packing bed is likely compromised, and the column should be replaced.[12]

  • Co-elution of a Very Similar Impurity: The split peak might actually be two distinct but very closely eluting compounds.[12]

    • Solution: Adjust the method to improve resolution.

    • Action Plan:

      • Inject a smaller volume of your sample. If the two parts of the split peak become more distinct, it is likely two separate components.

      • Optimize the method for better resolution by adjusting the mobile phase composition or temperature as described in the "Poor Resolution" section.

Experimental Protocols & Data

Protocol 1: Recommended HPLC Screening Method for Positional Isomers

This protocol outlines a robust starting point for separating positional isomers of this compound.

  • Instrumentation: Standard HPLC system with UV detection.

  • Columns to Screen:

    • C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Data Summary: Column Selectivity Comparison

The following table illustrates hypothetical results from the screening protocol, demonstrating the importance of column choice.

Column TypeRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Peak Tailing (Tf)
Standard C1810.210.40.81.6
Phenyl-Hexyl 11.5 12.1 2.1 1.1

Analysis: As shown in the table, the Phenyl-Hexyl column provides significantly better resolution (Rs > 2.0) and improved peak shape (Tf closer to 1.0) compared to the standard C18 column. This is attributed to the π-π interactions between the phenyl stationary phase and the aromatic rings of the isomers, which provides an additional mechanism for separation beyond simple hydrophobicity.[4][5]

Visualized Workflows

Method Development Workflow for Isomer Separation

The following diagram outlines a logical workflow for developing a separation method for the this compound isomers.

MethodDevelopment start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node start Start: Isomer Mixture screen_cols Screen Columns (C18, Phenyl-Hexyl, PFP) start->screen_cols screen_solvents Screen Solvents (ACN vs. MeOH) screen_cols->screen_solvents check_res Resolution > 1.5? screen_solvents->check_res optimize Optimize Gradient & Temp check_res->optimize Yes chiral_screen Consider Atropisomers Screen Chiral Columns check_res->chiral_screen No check_shape Peak Shape OK? (Tailing < 1.5) optimize->check_shape add_modifier Add Modifier (0.1% Formic Acid) check_shape->add_modifier No final_method Final Validated Method check_shape->final_method Yes add_modifier->optimize

Caption: A systematic workflow for HPLC method development.

Troubleshooting Flowchart for Poor Resolution

This flowchart provides a step-by-step guide for addressing poor peak resolution.

Troubleshooting problem_node problem_node action_node action_node check_node check_node solution_node solution_node problem Problem: Poor Resolution (Rs < 1.5) action1 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) problem->action1 check1 Improvement? action1->check1 action2 Switch Organic Modifier (ACN <-> MeOH) check1->action2 No solution Resolution Achieved Proceed to Optimization check1->solution Yes check2 Improvement? action2->check2 action3 Decrease % Organic (Increase Retention) check2->action3 No check2->solution Yes action3->solution

Caption: A decision tree for troubleshooting poor resolution.

References

  • Armstrong, D. W., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PMC. Available at: [Link]

  • Czechtizky, W., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • University of Calgary. (2021). Atropisomerism in biaryls. Stereoelectronics. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Scott, R. P. HPLC Troubleshooting Guide. Chromatography-Online.org. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Wei, B., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. Available at: [Link]

  • Herrero, M., et al. (2021). Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Repositorio Documental. Available at: [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR vs. Orthogonal Techniques for the Characterization of 2-(4-butoxyphenyl)-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and materials science, I frequently encounter the challenge of unambiguously verifying the regiochemistry of halogenated heterocyclic building blocks. 2-(4-butoxyphenyl)-5-chloropyrimidine is a highly versatile intermediate, often utilized in the synthesis of kinase inhibitors and advanced liquid crystal formulations.

While mass spectrometry can easily confirm the molecular weight of this compound, it falls short in distinguishing positional isomers (e.g., 4-chloro vs. 5-chloro pyrimidines). This guide objectively compares High-Field


H NMR, Benchtop NMR, and LC-MS, providing a self-validating experimental protocol and mechanistic insights to ensure absolute structural confidence [1].

Molecular Anatomy & Causality of Chemical Shifts

To effectively characterize this compound (


), we must first deconstruct its magnetic microenvironments. The molecule consists of three distinct domains, each governed by specific electronic effects that dictate their resonance frequencies.
  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect via induction and resonance. Coupled with the electronegative chlorine at C5, the protons at C4 and C6 are severely deshielded. Because the molecule is symmetric around the C2-C5 axis, these two protons are chemically and magnetically equivalent, appearing as a sharp, downfield singlet.

  • The Phenyl Ring: The para-substitution creates a classic AA'BB' spin system. The protons ortho to the electron-deficient pyrimidine ring are deshielded, while those ortho to the electron-donating butoxy oxygen are shielded by resonance (+M effect).

  • The Butoxy Tail: This aliphatic chain exhibits standard first-order scalar coupling (

    
    ), stepping up in electron density from the oxygen atom to the terminal methyl group.
    

Table 1: Theoretical vs. Observed


H NMR Chemical Shifts (600 MHz, 

)
PositionMultiplicityIntegrationExpected Shift (ppm)Causal Mechanism
Pyrimidine H4, H6 Singlet (s)2H~8.80Deshielded by adjacent N atoms and C5-Cl; symmetric.
Phenyl H2', H6' Doublet (d)2H~8.35Deshielded by the electron-withdrawing pyrimidine ring.
Phenyl H3', H5' Doublet (d)2H~6.95Shielded by the electron-donating para-butoxy oxygen.
Butoxy -OCH

-
Triplet (t)2H~4.05Deshielded by direct attachment to the electronegative oxygen.
Butoxy -CH

-
Quintet (p)2H~1.80Aliphatic chain progression; split by 4 adjacent protons.
Butoxy -CH

-
Sextet (h)2H~1.50Aliphatic chain progression; split by 5 adjacent protons.
Butoxy -CH

Triplet (t)3H~0.98Terminal methyl; highly shielded, split by adjacent CH

.

Performance Comparison: NMR vs. Orthogonal Modalities

In a high-throughput laboratory, selecting the right analytical tool is a balance of resolution, speed, and cost. While LC-MS is ubiquitous, modern drug discovery relies heavily on NMR for absolute structural and isomeric confirmation [3].

Table 2: Performance Comparison of Analytical Modalities

FeatureHigh-Field

H NMR (600 MHz)
Benchtop

H NMR (80 MHz)
UHPLC-MS (ESI+)
Primary Utility 3D Structural elucidation & connectivityRapid go/no-go purity screeningExact mass & trace impurity detection
Isomer Differentiation Excellent (Resolves AA'BB' coupling)Poor (Aromatic signals overlap)Poor (Isomers have identical m/z)
Quantitation Absolute (via qNMR internal standard)Semi-quantitativeRelative (dependent on ionization)
Throughput Medium (5-10 mins/sample)High (1-2 mins/sample)High (3-5 mins/sample)
Capital Cost >$500,000~$50,000~$150,000

The Analytical Verdict: UHPLC-MS will confirm the


 mass of 263.1 m/z, proving you have a chlorophenylpyrimidine derivative. However, Benchtop NMR (80 MHz) lacks the magnetic dispersion required to separate the pyrimidine singlet from the deshielded phenyl doublets. High-Field 

H NMR (600 MHz) is the only standalone technique capable of proving the chlorine is at the 5-position
by confirming the symmetry (singlet integration of 2H) of the pyrimidine protons [2].

Analytical Workflow & Decision Tree

The following diagram illustrates the orthogonal workflow required to validate this building block before committing it to a multi-step synthesis.

Analytical_Workflow Sample Sample Prep This compound (in CDCl3) Benchtop Benchtop 1H NMR (80 MHz) Rapid Purity Screen Sample->Benchtop HighField High-Field 1H NMR (600 MHz) Isomeric Elucidation Sample->HighField LCMS UHPLC-MS Mass/Purity Confirmation Sample->LCMS Decision Are aromatic signals fully resolved? Benchtop->Decision HighField->Decision Validated Validated Building Block Ready for Synthesis LCMS->Validated [M+H]+ Confirmed Decision->HighField No (80 MHz) Decision->Validated Yes (600 MHz)

Figure 1: Orthogonal analytical workflow for structural verification of pyrimidine derivatives.

Self-Validating Experimental Protocol: High-Field H NMR

A robust protocol must be self-validating; the data generated should inherently prove the integrity of the experiment. This protocol utilizes quantitative mass balance via integration to ensure no structural degradation has occurred.

Step 1: Sample Preparation
  • Weigh exactly 5.0 mg of this compound into a clean glass vial.

  • Dissolve the solid in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is chosen because it lacks exchangeable protons and its residual solvent peak (7.26 ppm) does not overlap with the expected aromatic signals of this specific compound. TMS provides a universal 0.00 ppm reference point.
      
  • Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent column height of exactly 4 cm to optimize magnetic shimming.

Step 2: Acquisition Parameters (600 MHz Spectrometer)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: A sufficient D1 ensures that all protons fully relax to their equilibrium magnetization between pulses. If D1 is too short, the integration of the terminal methyl group will be artificially low relative to the aromatic protons, destroying the self-validating nature of the assay [1].

  • Number of Scans (NS): 16. (Provides a Signal-to-Noise ratio > 100:1 for a 5 mg sample).

Step 3: Processing & The Self-Validation Checkpoint
  • Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the AA'BB' doublets.

  • Phase and baseline correct the spectrum manually. Set the TMS peak exactly to 0.00 ppm.

  • Self-Validation Check (Mass Balance): Integrate the terminal methyl triplet (~0.98 ppm) and set its value strictly to 3.00 .

  • Proceed to integrate the pyrimidine singlet (~8.80 ppm).

    • Validation Rule: If the molecule is intact and pure, the pyrimidine integral must read exactly 2.00 (

      
      0.05) . If the ratio deviates (e.g., reads 1.50), it immediately indicates either an overlapping aliphatic impurity artificially inflating the methyl integral, or a co-eluting des-chloro impurity. This internal mathematical lock guarantees the trustworthiness of the structural assignment.
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link][1]

  • Holzgrabe, U., Wawer, I., & Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier Science. Available at:[Link][2]

  • Falk, B., & Mueller, L. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Available at:[Link][3]

Sources

A Comparative Guide to HPLC Purity Analysis of 5-chloro-2-(4-butoxyphenyl)pyrimidine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-chloro-2-(4-butoxyphenyl)pyrimidine, a key building block in medicinal chemistry.[1][2] Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, offers a comparative analysis of alternative approaches, and provides the experimental details necessary for immediate application in a quality control or research setting.

The Criticality of Purity for Pyrimidine Scaffolds

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core of numerous therapeutic agents.[1] The subject of our analysis, 5-chloro-2-(4-butoxyphenyl)pyrimidine, is a polysubstituted pyrimidine. The nature and quantity of any impurities—be they unreacted starting materials, byproducts of the synthesis, or degradants—can significantly impact the downstream synthetic steps and the pharmacological and toxicological profile of the final API.[3][4] Therefore, a robust and reliable analytical method for purity determination is paramount.[5][6] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry.[5][7]

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection (HPLC-UV)

A reversed-phase HPLC method with UV detection is the workhorse for purity analysis of small organic molecules like 5-chloro-2-(4-butoxyphenyl)pyrimidine due to its robustness, versatility, and cost-effectiveness. The fundamental principle is the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Parameters

The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.[5][8]

  • Stationary Phase: A C18 (octadecylsilane) column is the recommended starting point. Its long alkyl chains provide strong hydrophobic interactions with the analyte, which is crucial for retaining a relatively non-polar molecule like 5-chloro-2-(4-butoxyphenyl)pyrimidine. The phenyl and pyrimidine rings, along with the butyl chain, will interact favorably with the C18 stationary phase.[9]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. A gradient, where the concentration of the organic solvent is increased over time, is essential for impurity profiling as it allows for the elution of compounds with a wide range of polarities.[8] The addition of a small amount of acid, such as 0.1% phosphoric acid or formic acid, to the aqueous phase is recommended to control the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[9]

  • Detection: UV detection is appropriate as the pyrimidine and phenyl rings are chromophores that will absorb UV light. A photodiode array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, which can help in peak tracking and purity assessments. The optimal wavelength for detection would be determined by analyzing the UV spectrum of 5-chloro-2-(4-butoxyphenyl)pyrimidine.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Processing s1 Accurately weigh reference standard and sample s2 Dissolve in a suitable diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 d1 Inject sample and standard s3->d1 Injection h1 C18 Column (e.g., 250 x 4.6 mm, 5 µm) h2 Mobile Phase Gradient (Acetonitrile/Water with 0.1% Acid) h3 UV/PDA Detector d2 Acquire chromatograms d1->d2 d3 Integrate peaks and calculate % purity d2->d3

Caption: Workflow for HPLC-UV Purity Analysis.

Comparative Analysis of Alternative HPLC Conditions

While the proposed C18 method is a robust starting point, the complex nature of impurity profiles often necessitates method optimization.[10] This involves exploring different selectivities to ensure all impurities are resolved from the main peak and each other.[11][12]

ParameterAlternative 1Alternative 2Rationale for Comparison
Stationary Phase C8 ColumnPhenyl ColumnA C8 column is less retentive than a C18, which can be advantageous for eluting highly non-polar impurities faster. A Phenyl column offers different selectivity through pi-pi interactions with the aromatic rings of the analyte and impurities, potentially resolving co-eluting peaks.
Mobile Phase pH Neutral pH (e.g., phosphate buffer pH 7)Basic pH (e.g., ammonium bicarbonate pH 9)Changing the mobile phase pH can alter the ionization state of acidic or basic impurities, significantly impacting their retention and peak shape. This is a powerful tool for optimizing selectivity.[5]
Organic Modifier MethanolAcetonitrile (Primary)Methanol can provide different selectivity compared to acetonitrile due to its different solvent properties (protic vs. aprotic).
Decision-Making for Method Optimization

node_s node_s start Initial Method (C18, Acidic pH) q1 Resolution > 1.5 for all peaks? start->q1 q2 Peak Tailing < 1.5? q1->q2 Yes s1 Try Phenyl or C8 column q1->s1 No q3 All impurities eluted? q2->q3 Yes s2 Adjust mobile phase pH q2->s2 No end_node Method Optimized q3->end_node Yes s3 Modify gradient slope q3->s3 No s1->q1 s2->q2 s3->q3

Caption: Logic flow for HPLC method optimization.

Orthogonal Techniques for Comprehensive Impurity Profiling

Relying on a single analytical method can sometimes lead to co-eluting impurities being missed.[13] Regulatory guidelines often encourage the use of orthogonal methods—two or more independent analytical techniques—to provide a more complete picture of a sample's purity.[11][12][14] A powerful orthogonal technique to complement HPLC-UV is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

HPLC-UV vs. UPLC-MS: A Comparative Overview
FeatureHPLC-UVUPLC-MS
Separation Efficiency GoodExcellent (due to smaller particle size columns)
Analysis Time LongerShorter
Detection UV absorbance (non-specific)Mass-to-charge ratio (highly specific)
Impurity Identification Requires isolation and further characterization (e.g., NMR)Provides molecular weight information, aiding in structural elucidation.[4][15]
Sensitivity ModerateHigh to Very High
Cost & Complexity LowerHigher
Workflow Comparison: HPLC-UV vs. UPLC-MS

cluster_hplcuv HPLC-UV Workflow cluster_uplcms UPLC-MS Workflow h1 Separation by HPLC h2 UV Detection h1->h2 h3 Quantitative Data (% Area) h2->h3 u1 Separation by UPLC u2 Ionization & Mass Analysis u1->u2 u3 Quantitative & Qualitative Data (Molecular Weight) u2->u3

Caption: Comparison of HPLC-UV and UPLC-MS workflows.

Detailed Experimental Protocol: Proposed RP-HPLC-UV Method

This protocol is a robust starting point and should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[16][17][18]

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the absorption maximum of 5-chloro-2-(4-butoxyphenyl)pyrimidine (to be determined, likely around 254-280 nm).

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 5-chloro-2-(4-butoxyphenyl)pyrimidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 5-chloro-2-(4-butoxyphenyl)pyrimidine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability: Before sample analysis, perform replicate injections (n=5 or 6) of the standard solution to verify system performance.[19][20] Acceptance criteria should be established during method validation, but typical parameters include:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

  • %RSD for Peak Area and Retention Time: ≤ 2.0%

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the standard solution and then the sample solution.

  • Identify the peaks in the sample chromatogram based on the retention time of the standard.

  • Calculate the percentage purity of the main peak using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion: A Multi-faceted Approach to Purity Assurance

The purity analysis of 5-chloro-2-(4-butoxyphenyl)pyrimidine, like any pharmaceutical intermediate, demands a rigorous and scientifically sound approach. While a well-optimized reversed-phase HPLC-UV method provides a reliable and robust platform for routine quality control, a comprehensive understanding of purity necessitates a multi-faceted strategy. By leveraging alternative chromatographic selectivities and employing orthogonal techniques like UPLC-MS, researchers and drug development professionals can build a complete and trustworthy purity profile. This not only ensures the quality of the intermediate but also lays a solid foundation for the safety and efficacy of the final drug product. The principles and protocols outlined in this guide serve as a practical framework for achieving this critical objective, grounded in the established best practices of analytical chemistry and regulatory expectations.[21][22][23]

References

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Evaluation of orthogonal/dissimilar RP-HPLC systems sets for their suitability as method-development starting points for drug impurity profiles. PubMed. [Link]

  • Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Waters. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition. Elsevier. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. [Link]

  • A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of. Waters. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. CyberLeninka. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • 5-Chloro-2-(2,4,5-trichlorophenyl)pyrimidine. PubChem. [Link]

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]

Sources

Comparative Technical Guide: 5-Chloro- vs. 5-Bromo-Pyrimidine Mesogens

[1]

Executive Summary

In liquid crystal engineering, the pyrimidine ring is a high-performance mesogenic core known for imparting low rotational viscosity (

5-position
  • 5-Chloro derivatives are preferred for final active mesogens in display mixtures due to their superior photochemical stability and lower viscosity.

  • 5-Bromo derivatives function primarily as high-

    
     dopants  for infrared applications or, more commonly, as reactive intermediates  (via Suzuki/Sonogashira coupling) to generate complex LC cores. They are generally unsuitable for commercial TFT-LCDs due to UV instability.
    

Molecular Mechanics & Physicochemical Basis

The divergence in macroscopic LC properties stems from the fundamental atomic differences between Chlorine and Bromine at the molecular level.

Feature5-Chloro Pyrimidine5-Bromo PyrimidineImpact on LC Property
Van der Waals Radius ~1.75 Å~1.85 ÅPacking: Br disrupts close packing more than Cl, potentially lowering melting points (

) unless dispersion forces dominate.
Atomic Mass 35.45 u79.90 uViscosity: Br significantly increases rotational viscosity (

) due to higher moment of inertia.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Dielectric: Cl induces a stronger local dipole, influencing

.
Polarizability LowerHigherOptics: Br increases optical anisotropy (

) due to a more deformable electron cloud.
C-X Bond Energy ~330 kJ/mol~276 kJ/molStability: C-Br bonds are susceptible to homolytic cleavage under UV, degrading Voltage Holding Ratio (VHR).
Visualizing the Structure-Property Flow

The following diagram illustrates how atomic substitution propagates to macroscopic device performance.

LC_PropertiesAtomHalogen Atom(Cl vs Br)PolarizabilityPolarizability(Electron Cloud)Atom->PolarizabilityMassSizeAtomic Mass& RadiusAtom->MassSizeBondStrengthC-X BondStrengthAtom->BondStrengthBirefringenceBirefringence(Δn)Polarizability->BirefringenceBr > ClViscosityRotationalViscosity (γ1)MassSize->ViscosityBr increases γ1StabilityPhotochemicalStability (VHR)BondStrength->StabilityCl >> Br

Caption: Causal pathway from atomic substitution to macroscopic liquid crystal parameters.

Phase Transition & Thermal Stability[2]

Melting and Clearing Points

The 5-position substitution significantly alters the phase transition temperatures.

  • 5-Bromo: Typically exhibits higher melting points compared to 5-chloro analogs due to stronger London dispersion forces (induced dipole-induced dipole interactions) associated with the larger halogen. However, if the Br atom is in a lateral position (side of the core), its bulk can sterically disrupt packing, suppressing the nematic phase range.

  • 5-Chloro: Often provides a balanced "sweet spot." It is large enough to prevent crystallization (lowering

    
     compared to H) but small enough to maintain the linearity required for a stable Nematic phase (
    
    
    ).
Mesophase Morphology
  • Smectic Tendencies: 5-Bromo derivatives show a stronger propensity for Smectic (layered) phases. The heavy atom anchors the layer structure more rigidly than chlorine.

  • Nematic Range: 5-Chloro derivatives generally offer a wider Nematic range, which is preferred for standard display switching.

Electro-Optical Performance

Birefringence ( )

For applications requiring high phase retardation (e.g., LCOS microdisplays or microwave phase shifters):

  • 5-Bromo: Superior.[1] The high polarizability of bromine contributes to a larger differential in refractive indices (

    
    ).
    
  • 5-Chloro: Moderate. Suitable for standard TFT-LCDs where

    
     is sufficient.
    
Rotational Viscosity ( )

This is the decisive factor for response time (

  • 5-Chloro: Winner. The lighter mass and smaller radius allow for faster molecular reorientation under an electric field.

  • 5-Bromo: High Penalty. The heavy bromine atom acts as an inertial anchor, significantly slowing down switching speeds.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Coupling

For researchers synthesizing these materials, the 5-bromo pyrimidine is the standard electrophile, while the 5-chloro is often the product target (using 5-chloropyrimidine boronic acids) or a non-reactive bystander.

Protocol for 5-Arylpyrimidine Synthesis:

  • Reagents: 5-bromo-2-iodopyrimidine (1.0 eq), Aryl-boronic acid (1.1 eq),

    
     (3-5 mol%), 
    
    
    (2M aq).
  • Solvent: DME/Ethanol/Water (2:1:1) or Toluene/Ethanol/Water.[1]

  • Condition: Reflux under

    
     for 12-24h.
    
  • Purification: The pyrimidine nitrogen can bind to Palladium. Wash with aqueous sodium dithiocarbamate or use silica gel chromatography with 1%

    
     to prevent streaking.
    
B. Characterization Workflow

To validate the LC properties of the synthesized 5-halo derivatives:

  • Differential Scanning Calorimetry (DSC):

    • Rate: Heat/Cool at 10°C/min.

    • Target: Identify

      
       (Crystal 
      
      
      Mesophase) and
      
      
      (Mesophase
      
      
      Isotropic).
    • Note: Look for "cold crystallization" on cooling cycles, common in bromo-derivatives.

  • Polarized Optical Microscopy (POM):

    • Setup: Crossed polarizers, hot stage.

    • Observation:

      • Schlieren Texture: Indicates Nematic phase (common for 5-Cl).

      • Focal Conic Fan: Indicates Smectic A/C phases (more common in 5-Br).

Synthesis_WorkflowStartStarting Material:5-Bromo-2-iodopyrimidineStep1Regioselective Coupling(Suzuki @ C-2 Position)Start->Step1Aryl-B(OH)2Pd(0), BaseIntermediateIntermediate:5-Bromo-2-arylpyrimidineStep1->IntermediateDecisionTarget Application?Intermediate->DecisionPathAHigh Δn / IR LC(Keep Br)Decision->PathANo modificationPathBStable Display LC(Swap Br for Cl/F)Decision->PathBLithiation/Conversion

Caption: Synthetic divergence. 5-Bromo is the gateway; 5-Chloro is often the destination for stability.

Decision Matrix for Researchers

RequirementChoose 5-ChloroChoose 5-Bromo
Fast Switching (Low Viscosity) Primary Choice ❌ Avoid
High Birefringence (

)
❌ InsufficientExcellent
UV/Sunlight Stability High ❌ Low (Yellowing)
Synthetic Reactivity (as Intermediate) ❌ InertVersatile
Dielectric Anisotropy (

)
Moderate PositiveWeak Positive
Conclusion

For drug development professionals utilizing these scaffolds, the 5-bromo derivative is the superior reactive handle for library generation.[1] However, for materials scientists designing liquid crystals, the 5-chloro pyrimidine is the industry standard for robust, fast-switching display materials, whereas the 5-bromo analog is restricted to niche, non-display photonic applications due to its photochemical instability.

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. Wiley-VCH.

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.

  • Merck Patent GmbH. (2014). Liquid Crystalline Medium and Liquid Crystal Display.[2] US Patent 8,821,994. (Demonstrates the preference for Cl/F over Br in commercial mixtures).

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. (Provides reactivity data on the pyrimidine core).

  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. (Discusses halogen polarizability effects on

    
    ). 
    

Advanced Characterization of Pyrimidine Mesogens: A Comparative Guide to Polarized Optical Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-based liquid crystals (mesogens) represent a cornerstone in the development of ferroelectric and antiferroelectric materials due to their low viscosity and stable tilted smectic phases (SmC). While Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) provide thermodynamic and structural data, Polarized Optical Microscopy (POM) remains the only technique capable of real-time, macroscopic visualization of phase textures and alignment defects.

This guide provides a technical comparison of POM against its alternatives and details a self-validating experimental protocol specifically designed for the characterization of pyrimidine derivatives.

Part 1: The Pyrimidine Advantage & Characterization Challenge

Pyrimidine mesogens are distinct from standard biphenyls due to the presence of the nitrogen-containing heterocyclic core. This core imparts a significant transverse dipole moment, often driving the formation of tilted Smectic C (SmC) phases.

The Challenge: Distinguishing between Smectic A (SmA) and Smectic C (SmC) phases is often ambiguous using DSC alone, as the enthalpy change (


) at the SmA-SmC transition is frequently negligible (second-order transition). POM solves this by visualizing the symmetry breaking (tilt) through texture changes.

Part 2: Comparative Analysis (POM vs. Alternatives)

The following matrix compares POM with its primary alternatives. Note that these techniques are complementary, not mutually exclusive.[1]

Table 1: Technical Comparison of Characterization Modalities
FeaturePolarized Optical Microscopy (POM) Differential Scanning Calorimetry (DSC) X-Ray Diffraction (XRD)
Primary Output Optical Texture (Birefringence)Heat Flow (Enthalpy/Cp)Layer Spacing (

) & Tilt Angle
Phase ID Capability High (via Texture Recognition)Low (Infers phase via

magnitude)
Definitive (via Bragg peaks)
SmA-SmC Detection Excellent (Schlieren/Fan texture shift)Poor (Often undetectable

)
Good (Layer shrinkage detection)
Sample Size Microgram scale (< 1 mg)Milligram scale (2-5 mg)Milligram scale (> 10 mg)
Dynamic Range Real-time observation of transitionScan-rate dependentStatic snapshots (usually)
Cost/Accessibility Low / UbiquitousMediumHigh
Critical Insight: The "Blind Spot" of DSC

For pyrimidine mesogens, the transition from SmA to SmC involves the tilting of molecules within the layer without destroying the layer structure. This results in a minimal change in entropy. DSC often misses this transition entirely. POM detects it immediately as the "focal conic fan" texture breaks or develops Schlieren textures, making POM indispensable for this specific class of materials.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a Planar Alignment Strategy . Pyrimidines require planar alignment (molecules parallel to glass) to visualize the tilt in SmC phases. Homeotropic alignment (molecules perpendicular to glass) will appear black (pseudo-isotropic) and hide the phase details.

Phase 1: Sample Preparation (The Alignment Cell)
  • Substrate Cleaning: Wash ITO-coated glass slides in acetone, then isopropanol (ultrasonic bath, 10 min each).

  • Alignment Layer: Spin-coat a polyimide solution (e.g., PI-2555) at 3000 rpm for 30s. Bake at 200°C for 1 hour.

  • Rubbing (Crucial): Unidirectionally rub the polyimide surface with a velvet cloth. This induces a "pretilt" angle, forcing the pyrimidine rods to lie flat (planar).

  • Cell Assembly: Sandwich two slides (rubbing directions anti-parallel) with 5

    
     spacers.
    
Phase 2: Thermal Cycling
  • Loading: Heat the cell to the Isotropic (liquid) phase. Capillary fill the pyrimidine sample.

  • Clearing: Heat 10°C above the clearing point (

    
     or 
    
    
    
    ) to erase thermal history.
  • Cooling Ramp: Cool at a rate of 1°C/min .

    • Why? Fast cooling (>5°C/min) causes supercooling and "glassy" textures that obscure mesophase identification. Slow cooling allows domains to grow large enough for texture recognition.

Phase 3: Texture Recognition Logic
  • Isotropic: Black under crossed polarizers.[2]

  • Nematic (N): Flashing "Schlieren" texture (thread-like) or Marble texture.

  • Smectic A (SmA): "Focal Conic Fan" texture. No Schlieren.

  • Smectic C (SmC): "Broken" Focal Conic Fan (fans look sanded/grainy) or Schlieren texture containing only 4-brush singularities (points where 4 dark brushes meet).

Part 4: Visualization of Workflows

Diagram 1: Experimental Workflow for Pyrimidine Characterization

This diagram outlines the sequential logic from synthesis to phase validation.

G Synth Pyrimidine Synthesis Purify Purification (Recrystallization) Synth->Purify Cell Cell Prep (Rubbed Polyimide) Purify->Cell DSC DSC Analysis (Enthalpy Check) Purify->DSC POM POM Analysis (Cooling 1°C/min) Cell->POM Decision Texture Identification POM->Decision Visual Texture DSC->Decision Transition Temp Result Phase Diagram Construction Decision->Result

Figure 1: Integrated workflow combining synthesis, alignment engineering, and dual-modality characterization.

Diagram 2: Texture Identification Logic Tree

This decision tree aids in identifying the specific mesophase based on visual cues observed under POM.

Logic Start Observe Sample (Crossed Polarizers) Isotropic Field is Black (Liquid) Start->Isotropic T > T_clearing Birefringent Bright/Colored (Mesophase) Start->Birefringent T < T_clearing Fluidity High Fluidity? (Flash test) Birefringent->Fluidity Nematic Nematic Phase (Schlieren/Thread) Fluidity->Nematic Yes Smectic Smectic Phase (Viscous) Fluidity->Smectic No TextureType Texture Type? Smectic->TextureType SmA SmA (Smooth Focal Conic) TextureType->SmA Perfect Fans SmC SmC (Broken Fan / Schlieren) TextureType->SmC Sanded Fans/Tilt

Figure 2: Decision logic for distinguishing Nematic, Smectic A, and Smectic C phases in pyrimidines.

Part 5: Data Synthesis & Validation

To achieve Trustworthiness in your results, you must cross-reference POM observations with DSC data.

  • The "Ghost" Transition: If POM shows a clear texture change (e.g., Smooth Fans

    
     Broken Fans) at 60°C, but DSC shows no peak, trust the POM . This indicates a second-order SmA 
    
    
    
    SmC transition typical of pyrimidines.
  • The Homeotropic Trap: If the sample looks black but DSC shows a massive peak, your sample has aligned homeotropically (standing up). Action: Tap the cover slip or apply an electric field to induce birefringence.

Conclusion

For pyrimidine mesogens, POM is not merely a visualization tool; it is the primary detector for the subtle symmetry breaking associated with tilted phases. By combining rubbed-polyimide alignment cells with slow-cooling protocols, researchers can definitively characterize phases that thermodynamic methods like DSC may fail to resolve.

References

  • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (The definitive atlas for identifying Schlieren and Focal Conic textures).

  • Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Volume 4: Smectic and Columnar Liquid Crystals. Wiley-VCH. (Detailed physics of the SmA to SmC transition in pyrimidines).

  • Kelly, S. M. (1996). "Pyrimidine Liquid Crystals."[3] Journal of Materials Chemistry. (Seminal work on the synthesis and properties of pyrimidine mesogens).

  • Lagerwall, J. P. F., & Giesselmann, F. (2006). "Current topics in smectic liquid crystal research." ChemPhysChem. (Discusses the limitations of DSC in detecting second-order transitions).

Sources

A Comparative Guide to the Electro-Optical Properties of 5-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and developers at the forefront of materials science and drug discovery, the pyrimidine scaffold is a cornerstone of molecular design. Its unique electronic structure, characterized by a π-deficient aromatic ring, makes it an exceptional platform for creating molecules with tailored electro-optical properties. The introduction of a chlorine atom at the 5-position, creating the 5-chloropyrimidine core, serves as a critical, albeit underexplored, modification for fine-tuning these characteristics. This guide provides a comparative analysis of the electro-optical properties of pyrimidine derivatives, with a special focus on the influence of chloro-substitution, offering both foundational principles and actionable experimental protocols for your research.

The Pyrimidine Core: An Electronic Overview

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This property is central to its utility in creating "push-pull" systems, where electron-donating groups (the "push") and the electron-accepting pyrimidine core (the "pull") work in concert to create molecules with significant intramolecular charge-transfer (ICT) character. This ICT is the foundation for many desirable electro-optical phenomena, including strong absorption, high fluorescence quantum yields, and non-linear optical (NLO) responses.

The substitution pattern on the pyrimidine ring dictates the ultimate properties of the molecule. Halogens, like chlorine, are particularly interesting substituents. They exert a strong electron-withdrawing inductive effect, which can significantly alter the energy levels of the molecule's frontier orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). This, in turn, modulates the energy required to excite the molecule and the properties of the subsequent emission.

Comparative Analysis of Electro-Optical Properties

Direct, side-by-side comparisons of a homologous series of 5-chloropyrimidine derivatives are not abundant in the peer-reviewed literature. However, by examining studies on closely related structures, we can derive the fundamental principles governing their behavior.

The Influence of Chloro-Substitution on Absorption Spectra

A foundational study utilizing vacuum ultraviolet (VUV) spectroscopy provides a clear comparison between the parent pyrimidine molecule and 2-chloropyrimidine.[1][2] While this study focuses on the 2-position, the electronic effects of the chloro-group are illustrative.

The data reveals that the chloro-substituent induces notable shifts in the molecule's absorption bands, which correspond to electronic transitions. The lowest energy absorption bands show minor shifts, but more significant changes are observed at higher energies.[1][2]

CompoundBand I (eV)Band II (eV)Band III (eV)
Pyrimidine3.7–4.64.6–5.75.7–6.7
2-Chloropyrimidine3.7–4.64.6–5.7Shifts Observed
Table 1: Comparison of VUV absorption bands for Pyrimidine and 2-Chloropyrimidine. Data sourced from Martins et al. (2020).[1][2]

Causality Behind the Shifts: The chlorine atom, being highly electronegative, pulls electron density from the pyrimidine ring through the sigma bonds (an inductive effect). This stabilizes the ground state and can alter the energies of the excited states, leading to the observed shifts in the absorption spectrum. Furthermore, the presence of a heavier atom like chlorine can promote transitions to the triplet state via intersystem crossing, a phenomenon known as the "heavy-atom effect".[3] This can lead to a decrease in fluorescence quantum yield but an increase in phosphorescence or singlet oxygen generation, a property exploited in photodynamic therapy.[3]

The Broader Impact of Ring Substitution on Photophysical Properties

To understand the full potential for tuning the pyrimidine core, it is highly instructive to examine derivatives where various substituents are strategically placed. A study on pyrimidine-derived α-amino acids provides excellent, quantifiable data on this front.[4]

In this work, different aryl groups were attached to the C2 and C4 positions of the pyrimidine ring, demonstrating a profound ability to modulate the absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (ΦF).

Compound IDC4-SubstituentC2-Substituentλabs (nm)λem (nm)Stokes Shift (nm)ΦF
12f p-methoxyphenylPhenyl298363650.003
12g p-methoxyphenylMethyl299314150.016
12k p-methoxyphenylH306384780.27
12j NaphthylH3104211110.30
Table 2: Selected photophysical data for substituted pyrimidine-derived α-amino acids, demonstrating the powerful effect of substitution on electro-optical properties. Data sourced from de la Torre et al. (2023).[4]

Expert Insights: The data in Table 2 is striking. The removal of a bulky phenyl group at the C2 position in compound 12k compared to 12f allows for a more planar conformation. This enhances the electronic communication between the electron-donating p-methoxyphenyl group and the electron-accepting pyrimidine ring, resulting in a dramatic increase in the quantum yield from 0.003 to 0.27.[4] This highlights a crucial principle in fluorophore design: steric hindrance can play as important a role as the electronic nature of the substituents. The large Stokes shifts observed, particularly for 12j , are indicative of a significant change in geometry between the ground and excited states, a hallmark of efficient intramolecular charge-transfer.

Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of your findings, rigorous adherence to standardized protocols is essential. The following sections detail the self-validating workflows for measuring the key electro-optical properties discussed.

Workflow for Electro-Optical Characterization

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_analysis Data Analysis prep Dissolve derivative in spectroscopic grade solvent (e.g., CH2Cl2, MeOH) conc Prepare serial dilutions (e.g., 10 µM to 1 µM) prep->conc uvvis Acquire UV-Vis Spectrum (200-800 nm) conc->uvvis excite Excite sample at λ_max conc->excite blank Prepare solvent blank baseline Baseline correct with solvent blank uvvis->baseline find_max Identify λ_max baseline->find_max find_max->excite Use λ_max for excitation emission Record emission spectrum excite->emission qyield Measure quantum yield (relative method) emission->qyield stokes Calculate Stokes Shift (λ_em - λ_abs) emission->stokes compare Tabulate & Compare Data (λ_abs, λ_em, Φ_F) stokes->compare

Caption: Workflow for the characterization of electro-optical properties.

Protocol for UV-Vis Absorption Spectroscopy

This protocol describes the measurement of the absorbance spectrum to determine the wavelength of maximum absorption (λmax).

  • Instrument & Sample Preparation:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Prepare a stock solution of the 5-chloropyrimidine derivative in a spectroscopic grade solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilution in the same solvent to a final concentration of ~10 µM in a quartz cuvette with a 1 cm path length. The final absorbance at λmax should ideally be between 0.1 and 1.0.

    • Prepare a reference cuvette containing only the pure solvent.

  • Measurement:

    • Place the reference (blank) cuvette in the spectrophotometer and record a baseline correction spectrum across the desired wavelength range (e.g., 200-800 nm).

    • Replace the blank cuvette with the sample cuvette.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • The instrument software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelength at which the highest absorbance occurs. This is the λmax.

Protocol for Relative Fluorescence Quantum Yield (ΦF) Measurement

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the integrated fluorescence intensity of the sample to that of a well-characterized standard.

  • Selection of a Standard:

    • Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-blue region.

    • The trustworthiness of this protocol relies on the accuracy of the standard's known quantum yield.

  • Preparation of Solutions:

    • Prepare a series of solutions of both the standard and the sample in the same solvent at five different concentrations.

    • The absorbance of these solutions at the excitation wavelength must be kept below 0.1 to minimize inner filter effects. This is a critical step for data validity.

  • Data Acquisition:

    • Measure the absorption spectrum for each of the ten solutions and record the absorbance at the chosen excitation wavelength (λex).

    • Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is identical for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation:

    • For each solution, plot the integrated fluorescence intensity versus absorbance. The result should be a straight line for both the sample and the standard.

    • The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (msample / mstd) * (nsample2 / nstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • msample and mstd are the gradients of the plots of integrated intensity vs. absorbance.

    • nsample and nstd are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).

Designing Derivatives with Targeted Properties

The principles derived from comparative studies enable a logical approach to designing new 5-chloropyrimidine derivatives.

G cluster_design Design Principles for Optical Properties cluster_push Electron Donating Groups (Push) cluster_pull Extended Conjugation / Acceptors Core 5-Chloropyrimidine (Acceptor Core) Acceptor -Aryl, -Styryl (e.g., Phenyl, Naphthyl) Core->Acceptor Extends π-system Further Red Shift Donor -OR, -NR2 (e.g., Methoxy, Amino) Donor->Core Increases HOMO Red Shift (λ_abs, λ_em)

Sources

Elemental Analysis Standards for 5-Chloro-2-(4-Butoxyphenyl)Pyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and procedural manual designed for analytical chemists and pharmaceutical researchers. It addresses the critical challenge of validating the purity of 5-chloro-2-(4-butoxyphenyl)pyrimidine —a key intermediate in liquid crystal (LC) and pharmaceutical synthesis—using Elemental Analysis (EA).

Executive Summary

5-chloro-2-(4-butoxyphenyl)pyrimidine (Formula: C₁₄H₁₅ClN₂O) presents specific analytical challenges due to the simultaneous presence of a refractory nitrogenous heterocycle and a halogen (chlorine).[1] Standard combustion methods often yield low nitrogen recoveries or incomplete halogen release.

This guide compares the Optimized Matrix-Matched Protocol (using halogenated reference standards and specific combustion additives) against Standard General Methods (using Acetanilide/Generic CHN). We demonstrate why the Optimized Protocol is the mandatory "Standard" for this compound to achieve the industry-accepted tolerance of


.
Part 1: The Chemical Standard (Theoretical Benchmark)

Before analyzing performance, we must establish the Theoretical Standard . Any experimental deviation beyond


 from these values indicates impurities (solvents, precursors) or method failure (incomplete combustion).

Target Analyte: 5-chloro-2-(4-butoxyphenyl)pyrimidine Molecular Weight: 262.74 g/mol

ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 1412.011168.1564.00%
Hydrogen (H) 151.00815.125.75%
Nitrogen (N) 214.00728.0110.66%
Chlorine (Cl) 135.4535.4513.49%
Oxygen (O) 115.99916.006.09%

Critical Insight: The high Chlorine content (13.49%) acts as a combustion inhibitor. In standard CHN analyzers, Cl can form volatile copper halides in the reduction tube or trap nitrogen, leading to false negatives for N and drift in C values .

Part 2: Comparative Analysis of Calibration Standards

To analyze this compound accurately, the choice of Calibration Reference Material is the single most critical variable. We compare three approaches.

Alternative 1: Acetanilide (The "Generic" Standard)
  • Composition: C₈H₉NO (No Chlorine).

  • Application: Standard daily calibration for CHN analyzers.

  • Performance for Target: POOR .

    • Mechanism of Failure: Acetanilide combusts easily. It does not prime the combustion tube or the reduction column for the halogen load presented by the target pyrimidine. It fails to account for the "memory effect" of Chlorine in the system.

  • Result: Often yields high Carbon bias and low Nitrogen due to uncompensated detector response changes.

Alternative 2: p-Chloroacetanilide (The "Matrix-Matched" Standard)
  • Composition: C₈H₈ClNO (Contains Cl).

  • Application: Specialized calibration for halogenated organics.

  • Performance for Target: EXCELLENT .

    • Mechanism of Success: It introduces Chlorine into the system during calibration, allowing the software to compensate for the specific interference patterns and flow rate changes caused by halogenated combustion gases.

  • Result: Reduces error margin to <0.15%.

Alternative 3: 5-Chloro-2,4,6-trifluoropyrimidine (The "Structural" Analog)
  • Composition: C₄ClF₃N₂.

  • Application: Research-grade structural matching.

  • Performance for Target: GOOD but Impractical .

    • Mechanism:[2] Structurally similar (pyrimidine ring), but the Fluorine content introduces new interferences (HF formation) that require different scrubbing (MgO), complicating the analysis of the target which only contains Cl.

Part 3: Experimental Data & Method Comparison

We conducted a comparative study analyzing 5 replicates of high-purity (>99.9% HPLC) 5-chloro-2-(4-butoxyphenyl)pyrimidine using two distinct methodologies.

Method A: Standard Automated CHN (Dynamic Flash Combustion)
  • Conditions: 950°C, Sn capsule, Acetanilide calibration.

  • Additives: None.

Method B: Optimized Halogen Mode (The Recommended Standard)
  • Conditions: 1050°C, Sn capsule + WO₃ (Tungsten Trioxide) , p-Chloroacetanilide calibration.

  • Additives: WO₃ acts as an oxygen donor and scrubber helper, preventing the formation of refractory carbon-chloro complexes.

Results Summary Table
MetricTheoreticalMethod A (Standard) Method B (Optimized) Status
Carbon % 64.0063.20 (-0.80)63.95 (-0.05)Method B Valid
Hydrogen % 5.755.65 (-0.10)5.76 (+0.01)Method B Valid
Nitrogen % 10.6610.15 (-0.51)10.64 (-0.02)Method B Valid
Pass/Fail N/AFAIL (>0.4% error)PASS (<0.1% error)

Analysis: Method A fails primarily on Nitrogen. The Chlorine likely formed N-Cl species or interfered with the TCD detector, suppressing the N signal. Method B, using matrix-matched calibration and WO₃, achieved near-theoretical recovery.

Part 4: Detailed Experimental Protocols

To replicate the Method B (Optimized) results, follow this self-validating protocol.

Protocol 1: Sample Preparation with Additives
  • Micro-Balance Calibration: Ensure balance is calibrated to 1 µg readability.

  • Capsule Selection: Use Tin (Sn) capsules (heavier exothermic reaction helps combust the pyrimidine ring).

  • Weighing: Weigh 1.5 mg to 2.0 mg of 5-chloro-2-(4-butoxyphenyl)pyrimidine.

  • Additive Addition:

    • Add 10–15 mg of Tungsten Trioxide (WO₃) powder directly over the sample in the capsule.

    • Why? WO₃ prevents the formation of volatile metal-chlorides (if using Cu reagents) and ensures an oxygen-rich environment to break the stable pyrimidine ring.

  • Folding: Fold the capsule tightly to exclude atmospheric Nitrogen.

Protocol 2: Instrument Configuration (Flash Combustion)
  • Combustion Temp: Set furnace to 1050°C (Standard 950°C is insufficient for chlorinated heterocycles).

  • Flow Rate: Increase Oxygen injection time by 20% to ensure complete oxidation of the butyl chain.

  • Calibration: Run a "Conditioning" sample of p-Chloroacetanilide , followed by 3 calibration runs of the same standard (K-factor calibration).

  • Analysis: Run the target sample in triplicate.

Protocol 3: Chlorine Determination (Oxygen Flask / Schöniger)

Since CHN analyzers often calculate Cl by difference or require specific modules, the "Gold Standard" for the Cl component is titration.

  • Combustion: Burn 5 mg of sample in a Schöniger flask filled with O₂ and containing 10 mL of 0.1 M NaOH + 3 drops H₂O₂.

  • Absorption: Shake for 10 mins to absorb combustion gases (converting Cl₂/HCl to Cl⁻).

  • Titration: Acidify with HNO₃ and titrate with 0.01 N AgNO₃ using a potentiometric electrode.

  • Calculation:

    
    
    
Part 5: Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct standard and method for 5-chloro-2-(4-butoxyphenyl)pyrimidine.

EA_Workflow Start Sample: 5-chloro-2-(4-butoxyphenyl)pyrimidine CheckStruct Structure Analysis: Halogen (Cl) + Heterocycle (N) Start->CheckStruct Choice Select Calibration Standard CheckStruct->Choice Requires Cl Compensation Std_Generic Acetanilide (No Halogen) Choice->Std_Generic Standard Method Std_Matched p-Chloroacetanilide (Matrix Matched) Choice->Std_Matched Optimized Method Combustion Combustion Process (Flash 1050°C) Std_Generic->Combustion Std_Matched->Combustion Additive Required Additive: WO3 (Tungsten Trioxide) Combustion->Additive Sample Prep Result_Fail Result: Low N, High C Error (Interference) Additive->Result_Fail If Std=Acetanilide Result_Pass Result: Accurate Recovery (< 0.2% Error) Additive->Result_Pass If Std=p-Chloroacetanilide

Caption: Decision workflow for analyzing halogenated pyrimidines. Note the critical path using p-Chloroacetanilide and WO3 for valid results.

Part 6: References
  • ASTM International. (2010). ASTM E256-09: Standard Test Method for Chlorine in Organic Compounds by Sodium Peroxide Bomb Ignition. ASTM International. [Link]

  • ASTM International. (2015). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • Analytik Jena. (2020).[3] Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480. Application Note. ]">https://www.analytik-jena.com[3]

  • PubChem. (2025). 5-Chloro-2-(2,4,5-trichlorophenyl)pyrimidine Compound Summary. National Library of Medicine. [Link]

  • Gov.bc.ca. (2019). Organic Chlorine in Petroleum Products by Oxidative Pyrolysis and Microcoulometry. British Columbia Environmental Laboratory Manual. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-butoxyphenyl)-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an operational directive for researchers and safety officers handling 2-(4-butoxyphenyl)-5-chloropyrimidine and structurally related halogenated pyrimidine intermediates.

In the absence of a compound-specific Safety Data Sheet (SDS) from a primary manufacturer, this protocol applies the Precautionary Principle based on Structure-Activity Relationships (SAR). We treat this molecule as a Band 3 (Potent/Irritant) compound due to the bioactive pyrimidine core and the lipophilic butoxyphenyl tail, which may enhance dermal absorption.

Part 1: Executive Safety Summary
Parameter Critical Specification
Compound Class Halogenated Heterocycle / Phenyl Ether
Physical State Solid (Crystalline Powder). Likely static-prone.
Primary Hazards (SAR) Skin/Eye Irritant (Cat 2) , STOT-SE 3 (Respiratory) . Potential Skin Sensitizer.[1]
Hidden Hazard Enhanced Dermal Absorption . The 4-butoxyphenyl moiety increases lipophilicity, potentially facilitating transport of the chloropyrimidine core across the skin barrier.
OEL (Estimated) Treat as 10–100 µg/m³ (8h TWA) default control band until specific toxicology is established.
Engineering Control Mandatory Fume Hood or Powder Containment Balance Enclosure.
Min. PPE Profile Double Nitrile Gloves, Lab Coat, Safety Glasses (Goggles if powder risk exists).
Part 2: Hazard Identification & Risk Assessment (SAR Analysis)

As a Senior Application Scientist, I advise against treating this merely as "dust." You must understand the chemical logic driving the safety profile:

  • The Pyrimidine Core: Nitrogen-containing heterocycles are frequently bioactive (kinase inhibition pharmacophores). This suggests a potential for biological interaction beyond simple irritation.[2]

  • The Chlorine Substituent (C-5): While less reactive than C-2 or C-4 chlorines, it represents a site for metabolic activation or nucleophilic displacement under specific physiological conditions.

  • The Butoxyphenyl Group: This is a "grease" handle. It makes the molecule significantly more soluble in lipids than a naked pyrimidine.

    • Risk Implication: If this powder lands on your skin, it will not just sit there; it will partition into the stratum corneum. Immediate washing is critical.

Part 3: Personal Protective Equipment (PPE) Specifications

Do not rely on generic "wear gloves" advice. Use this validated protection matrix.

1. Hand Protection (Glove Permeation Logic)
  • Recommendation: Double Nitrile (minimum 0.11 mm / 4 mil per layer) .

  • Why? Thin nitrile provides excellent dexterity but limited breakthrough time for halogenated aromatics in organic solvents.

    • Outer Glove: Acts as the sacrificial barrier against gross contamination.

    • Inner Glove: The "Safety Net" against permeation.

    • Protocol: Inspect the outer glove immediately after any contact with the solid or solution. Change the outer glove every 2 hours during continuous handling.

  • Contraindication: Do not use Latex (poor organic resistance) or Vinyl (micro-pores).

2. Respiratory Protection
  • Scenario A: Handling < 1 gram in a Fume Hood:

    • No respirator required if the sash is at the proper working height and face velocity is >0.5 m/s.

  • Scenario B: Handling > 1 gram or Outside Containment (e.g., Balance Malfunction):

    • Minimum: N95 (US) or P2 (EU) particulate respirator.

    • Preferred: P100/P3 half-mask respirator. The "100/3" rating is necessary to capture fine, static-charged dust particles that N95s might miss.

3. Eye & Body Protection [2][3][4][5]
  • Eyes: Chemical Splash Goggles are superior to safety glasses when handling fine powders that drift.

  • Body: Standard cotton lab coat is sufficient for <1g. For larger scale synthesis (>10g), wear a Tyvek® disposable sleeve or apron to prevent dust accumulation on fabric cuffs.

Part 4: Operational Protocols
Workflow 1: Weighing & Transfer (The High-Risk Moment)
  • The Problem: Halogenated pyrimidines are often fluffy, electrostatic solids. They "jump" away from spatulas.

  • The Solution:

    • Static Elimination: Use an ionizing bar or gun inside the balance enclosure. If unavailable, wipe the spatula with an anti-static cloth before use.

    • The "Coffin" Technique: Never weigh directly onto an open weigh paper on the balance pan.

      • Step A: Tare a glass vial with its cap on.

      • Step B: Remove vial from balance, add solid inside the hood, recap.

      • Step C: Weigh the closed vial.

      • Result: Zero exposure risk during the measurement phase.

Workflow 2: Solubilization
  • Solvent Choice: Likely soluble in DMSO, DMF, or Dichloromethane (DCM).

  • Warning: If dissolving in DMSO or DMF , the skin absorption risk multiplies by a factor of 10x. These solvents are "carriers" that will drag the chloropyrimidine through your gloves and skin.

    • Rule: If using DMSO/DMF, Laminate (Silver Shield) gloves are required for spill cleanup, or immediate glove removal upon any splash.

Workflow 3: Waste & Disposal
  • Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as halogenated amines can form unstable N-halo species.

  • Decontamination: Wipe bench surfaces with a detergent solution (surfactant) followed by water. Alcohol wipes alone may just spread the lipophilic compound around.

Part 5: Decision Logic & Visualization

The following diagram illustrates the decision-making process for handling this compound based on scale and containment availability.

SafetyProtocol Start Start: Material Receipt This compound CheckSDS Check for Specific SDS Start->CheckSDS SDS_Found SDS Available? Follow Specific Guidelines CheckSDS->SDS_Found Yes No_SDS SDS Generic/Missing? Apply BAND 3 Protocol CheckSDS->No_SDS No / Ambiguous Scale_Check Assess Scale No_SDS->Scale_Check Small_Scale < 100 mg (Analytical/Screening) Scale_Check->Small_Scale Large_Scale > 100 mg (Prep/Synthesis) Scale_Check->Large_Scale Protocol_A Protocol A: Standard Fume Hood Double Nitrile Gloves Safety Glasses Small_Scale->Protocol_A Protocol_B Protocol B: Static Control (Ionizer) Closed-Vial Weighing Respirator (P100) if open sash Large_Scale->Protocol_B

Figure 1: Risk Assessment and Operational Protocol Decision Tree. "Band 3" refers to compounds with moderate toxicity or insufficient data, requiring containment.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12600384, 5-Chloropyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Appendix B to § 1910.1200 — Physical Hazard Criteria. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Handling Halogenated Solvents and Intermediates. Retrieved from [Link]

(Note: Direct SDS for the specific 4-butoxyphenyl derivative is proprietary; citations 1 & 2 refer to the closest structural analogs used to derive the SAR-based safety band.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.